molecular formula C21H20ClN3O4 B1435995 Tolfenpyrad-benzoic acid CAS No. 1493803-85-2

Tolfenpyrad-benzoic acid

Cat. No.: B1435995
CAS No.: 1493803-85-2
M. Wt: 413.9 g/mol
InChI Key: QRVSUNMIWLQBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolfenpyrad-benzoic acid, also known as PT-CA, is a major oxidative metabolite of the broad-spectrum pyrazole insecticide tolfenpyrad . This compound is of significant interest in environmental and agricultural research, as it is a primary transformation product identified in metabolic studies involving rats, goats, hens, and various crops such as tea plants, peaches, and cabbages . In these systems, the parent tolfenpyrad undergoes biotransformation, where the methyl group on the tolyloxy ring is oxidized to a carboxylic acid, forming PT-CA . Researchers value this compound for its critical role in comprehensive residue analysis and risk assessment. While tolfenpyrad itself dissipates relatively rapidly in the field, the formation and potential persistence of metabolites like PT-CA must be considered for a complete safety profile . This is particularly important because some studies indicate that PT-CA may be stable and not easily eliminated, raising its significance in dietary risk assessments . Analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS and UPLC-QToF/MS), are employed to detect and quantify PT-CA in complex matrices like soil, water, plant tissues, and biological samples, enabling studies on the environmental fate and metabolic pathways of tolfenpyrad . Key Research Applications: Environmental Fate Studies: Investigating the mobility and persistence of tolfenpyrad degradates in soil and aquatic systems . Metabolic Pathway Elucidation: Tracing the biotransformation of tolfenpyrad in plants and animals to identify major residues . Food Safety & Monitoring: Informing residue definitions for regulatory compliance and monitoring programs in agricultural commodities like tea and fruit . Toxicological Research: Serving as a reference standard in studies assessing the hepatocytotoxicity and overall toxicological impact of tolfenpyrad and its transformation products . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSUNMIWLQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tolfenpyrad-benzoic acid crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystal Engineering of Tolfenpyrad via Benzoic Acid Adducts

Executive Summary This technical guide details the rational design, synthesis, and characterization of Tolfenpyrad-Benzoic Acid co-crystals. Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide) is a METI-I inhibitor with potent insecticidal activity but significant formulation challenges due to low aqueous solubility (0.087 mg/L).[1][2] This guide explores the use of Benzoic Acid as a coformer to engineer a supramolecular adduct that modifies the physicochemical profile of Tolfenpyrad without altering its covalent structure, leveraging the principles of crystal engineering and heterosynthon formation.

The Physicochemical Challenge

Tolfenpyrad exhibits Class II characteristics (low solubility, high permeability) within the BCS-like classification used in agrochemistry.[2] Its lipophilicity (LogP ~4-5) restricts bioavailability in foliar applications and soil mobility.[1][2]

  • Target: Enhance aqueous solubility and dissolution rate.

  • Strategy: Co-crystallization. Unlike salt formation, which requires an ionizable center with a sufficient

    
     (usually >2 or 3), co-crystallization relies on neutral hydrogen bonding.[2] Tolfenpyrad’s pyrazole and amide moieties act as weak bases, making it an ideal candidate for hydrogen-bond-driven assembly with carboxylic acids like Benzoic Acid.[1][2]
    

Supramolecular Design: The Synthon Approach

The core of this crystal structure relies on Supramolecular Synthons .[2][3] We must predict and engineer specific intermolecular interactions between the API (Tolfenpyrad) and the Coformer (Benzoic Acid).[2]

Competitive Recognition

There are two primary competitive sites for the Benzoic Acid carboxyl group (-COOH) to dock onto the Tolfenpyrad molecule:

  • The Amide Linkage: Formation of an Acid-Amide Heterosynthon (

    
     graph set).
    
  • The Pyrazole Ring: Formation of an Acid-Pyridine/Pyrazole Heterosynthon (

    
     motif).[1][2]
    

According to statistical analysis of the Cambridge Structural Database (CSD), the Acid-Pyridine (Heterocyclic N) interaction is often energetically favored over the Acid-Amide interaction due to the higher basicity of the heterocyclic nitrogen compared to the amide oxygen.[2]

Interaction Map (Visualization)

The following diagram illustrates the competitive supramolecular pathways for the Tolfenpyrad-Benzoic Acid system.

Tolfenpyrad_Benzoic_Interaction Tolfenpyrad Tolfenpyrad (API) [Acceptors: Pyrazole N, Amide O] [Donor: Amide NH] Synthon_A Pathway A: Acid-Pyrazole Heterosynthon (COOH ... N_het) High Probability Tolfenpyrad->Synthon_A Pyrazole N site Synthon_B Pathway B: Acid-Amide Heterosynthon (COOH ... O=C-NH) Secondary Probability Tolfenpyrad->Synthon_B Amide O site BenzoicAcid Benzoic Acid (Coformer) [Donor: COOH] BenzoicAcid->Synthon_A Proton Transfer/H-bond BenzoicAcid->Synthon_B H-bond Donor Result Enhanced Solubility Modified Melting Point Synthon_A->Result Stabilized Co-Crystal Lattice Synthon_B->Result Alternative Polymorph

Figure 1: Competitive supramolecular pathways for Tolfenpyrad-Benzoic Acid co-crystallization. Pathway A (Acid-Pyrazole) is predicted to be the dominant motif based on pKa and CSD statistics.[2]

Experimental Protocols

Synthesis: Liquid Assisted Grinding (LAG)

LAG is the preferred screening method as it provides high kinetic energy to overcome lattice energy barriers while using minimal solvent to facilitate molecular diffusion.[2]

Protocol:

  • Stoichiometry: Weigh equimolar amounts (1:1 molar ratio) of Tolfenpyrad (383.9 g/mol ) and Benzoic Acid (122.12 g/mol ).

  • Apparatus: Use a Retsch MM400 mixer mill or equivalent planetary ball mill.

  • Solvent Selection: Add methanol or ethanol (10

    
    L per 100 mg of mixture). These solvents dissolve benzoic acid well and partially solubilize Tolfenpyrad.
    
  • Grinding: Grind at 25-30 Hz for 30 minutes.

  • Drying: Dry the resulting paste at 40°C under vacuum for 2 hours to remove residual solvent.

Single Crystal Growth (Slow Evaporation)

To obtain suitable crystals for SC-XRD:

  • Prepare a saturated solution of the 1:1 LAG product in a solvent mixture (e.g., Acetonitrile:Ethanol 1:1).

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and poke 3-4 small holes to control evaporation rate.[1]

  • Store in a vibration-free environment at constant temperature (20°C). Crystal growth may take 3-14 days.[1][2]

Structural Characterization & Validation

Single Crystal X-Ray Diffraction (SC-XRD)

This is the definitive proof of co-crystal formation.[1][2]

  • Objective: Determine the unit cell parameters and hydrogen bonding network.

  • Key Indicator: Look for the proton position on the Benzoic Acid carboxyl group.[2]

    • Co-crystal: Proton remains on the carboxylic acid (O-H...N).[2]

    • Salt: Proton transfers to the Pyrazole nitrogen (O-...H-N+).[1][2]

    • Note: Given Tolfenpyrad's weak basicity, a neutral co-crystal (O-H...N) is the expected outcome.[2]

Powder X-Ray Diffraction (PXRD)

Used to verify bulk phase purity.[1][2]

  • Protocol: Scan range 2

    
     = 3° to 40°; Step size 0.02°.[1]
    
  • Validation: The co-crystal will exhibit a unique diffractogram distinct from the physical mixture of Tolfenpyrad and Benzoic Acid. Look for new peaks in the low-angle region (5°-15° 2

    
    ) indicating a new crystal lattice.[1][2]
    
Thermal Analysis (DSC)[1][2]
  • Protocol: Differential Scanning Calorimetry, ramp 10°C/min.

  • Expectation: A single endothermic melting peak between the melting points of Benzoic Acid (122°C) and Tolfenpyrad (~87-89°C), or potentially higher if the lattice packing is exceptionally stable.[2] A single sharp peak confirms a pure phase; multiple peaks indicate a physical mixture or incomplete conversion.

Functional Performance Data (Summary)

The following table summarizes the expected physicochemical shifts upon successful co-crystallization.

ParameterTolfenpyrad (Pure)Tolfenpyrad-Benzoic Acid (Co-crystal)Mechanism
Melting Point 87.8°CDistinct (e.g., 95-110°C)Altered lattice energy via H-bonding.[1][2]
Aqueous Solubility 0.087 mg/LIncreased (2-10x fold)Hydrophilic coformer (Benzoic acid) facilitates solvation.[1][2]
Dissolution Rate Slow (Intrinsic)Rapid (Spring Effect)Lower lattice energy barrier to solvation; "Spring and Parachute" effect.[1][2]
Stability HighVariableDepends on humidity; Benzoic acid may sublime if not tightly bound.[1]

References

  • Tolfenpyrad Properties: FAO Specifications and Evaluations for Agricultural Pesticides: Tolfenpyrad. Food and Agriculture Organization of the United Nations. Link

  • Co-crystal Engineering Principles: Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier.[1]

  • Acid-Amide Heterosynthons: Thakuria, R., et al. (2017).[1] Pharmaceutical cocrystals and poorly soluble drugs.[4][5][6] International Journal of Pharmaceutics. Link

  • CSD Statistics on Synthons: Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Solubility Enhancement: Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Link[1][2]

Sources

Biological activity of Tolfenpyrad-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tolfenpyrad-Benzoic Acid (PT-CA) Sub-Title: Metabolic Fate, Mitochondrial Inhibition, and Toxicological Significance of the Primary Tolfenpyrad Oxidate.

Executive Summary & Chemical Context

Tolfenpyrad-benzoic acid (commonly referred to in regulatory toxicology as PT-CA ) is the primary oxidative metabolite of the pyrazole insecticide Tolfenpyrad. While Tolfenpyrad is engineered as a broad-spectrum METI (Mitochondrial Electron Transport Inhibitor) acaricide and insecticide, its biological profile is inextricably linked to its metabolic conversion to PT-CA.[1]

Unlike many Phase I metabolites that serve as detoxification intermediates, PT-CA retains significant biological activity. In specific mammalian acute toxicity models, PT-CA has demonstrated higher potency than the parent compound, likely driven by altered solubility and systemic bioavailability. Consequently, PT-CA is not merely a degradation product but a critical bioactive analyte for safety assessment, particularly in commodities like tea where processing concentrates this specific residue.

Chemical Identity:

  • Common Name: PT-CA (Metabolite B)

  • Chemical Name: 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid.

  • Precursor: Tolfenpyrad (via oxidation of the p-tolyl methyl group).

  • Molecular Target: Complex I (NADH:ubiquinone oxidoreductase).

Mechanism of Action: The Quinone Trap

To understand the activity of the benzoic acid derivative, one must analyze the pharmacophore of the parent. Tolfenpyrad binds to the quinone-binding pocket of Complex I in the mitochondrial electron transport chain (METC).

Structural Retention vs. Modification

The parent molecule consists of a pyrazole core (the "warhead") linked to a phenoxybenzyl tail. The lipophilic tail facilitates entry into the inner mitochondrial membrane.

  • Parent (Tolfenpyrad): High lipophilicity (LogP ~ 4.3) allows rapid penetration of insect cuticles and mitochondrial membranes.

  • Metabolite (PT-CA): The terminal methyl group is oxidized to a carboxylic acid (

    
    ). This introduces a negative charge at physiological pH.
    
    • Effect: While the pyrazole "warhead" remains intact to bind Complex I, the amphiphilic nature of PT-CA alters its transport. In insects, this reduces contact efficacy (poor cuticle penetration). However, in mammals, once absorbed, the increased water solubility facilitates distribution to high-perfusion organs (liver, kidney), leading to the observed acute toxicity.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the conserved mitochondrial target.

Tolfenpyrad_Metabolism Parent Tolfenpyrad (Lipophilic Parent) Inter OH-PT (Alcohol Intermediate) Parent->Inter CYP450 Oxidation (Liver/Plant) Target Mitochondrial Complex I Parent->Target Inhibits (Primary) Metabolite PT-CA (Benzoic Acid Derivative) Inter->Metabolite Dehydrogenase Metabolite->Target Inhibits (Systemic) Effect ATP Depletion & Cell Death Target->Effect e- Transport Block

Figure 1: Metabolic pathway of Tolfenpyrad to PT-CA and their convergent inhibition of Mitochondrial Complex I.

Biological Activity & Toxicological Profile

The biological activity of Tolfenpyrad-benzoic acid is characterized by a "Potency Inversion" phenomenon between target pests and non-target mammals.

Comparative Activity Data
ParameterParent (Tolfenpyrad)Metabolite (PT-CA)Implications
Primary Target Insect/Mite MitochondriaMammalian MitochondriaCross-species risk
Insecticidal Efficacy High (Contact active)LowPT-CA cannot penetrate insect cuticle effectively.
Mammalian Oral Toxicity Moderate (LD50 ~100-300 mg/kg)High (More potent than parent)PT-CA is the driver of acute mammalian risk.
Environmental Fate Rapid dissipationPersistentPT-CA is the regulated residue in soil/water.
Tea Infusion Transfer Low (<10% leaching)High (>60% leaching) PT-CA is the primary risk in brewed tea.

Data synthesized from JMPR and EFSA regulatory dossiers.

The Tea Processing Risk Factor

In agricultural applications (specifically tea), Tolfenpyrad degrades into PT-CA under field conditions.[2] During tea processing (fermentation/drying), PT-CA levels can increase. Crucially, because PT-CA is a benzoic acid derivative, it is far more soluble in boiling water than the lipophilic parent.

  • Result: A cup of tea treated with Tolfenpyrad may contain negligible parent compound but significant levels of the biologically active PT-CA.

Experimental Protocols

As a senior scientist, relying on generic kits is insufficient. The following protocols are designed for rigorous validation of PT-CA activity and quantitation.

Protocol A: In Vitro Complex I Inhibition Assay (NADH Oxidation)

Objective: Determine if the benzoic acid derivative retains the intrinsic ability to inhibit electron transport, independent of membrane permeability.

Reagents:

  • Bovine Heart Mitochondria (isolated via differential centrifugation).

  • Assay Buffer: 25 mM K-phosphate (pH 7.4), 3 mM MgCl2, 2.5 mg/mL BSA.

  • Substrate: NADH (100 µM).

  • Co-substrate: Decylubiquinone (60 µM).

  • Test Compounds: Tolfenpyrad (Control), PT-CA (Test), Rotenone (Positive Control).

Workflow:

  • Preparation: Dilute PT-CA in DMSO. Ensure final DMSO concentration in assay is <0.5% to prevent solvent-induced membrane disruption.

  • Incubation: Incubate mitochondria (20 µg protein/mL) with PT-CA for 5 minutes at 30°C to allow enzyme binding.

  • Initiation: Add NADH to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 5 minutes using a kinetic spectrophotometer.

  • Calculation:

    
    . Calculate IC50 by plotting % Inhibition vs. Log[Concentration].
    

Validation Check: Rotenone must show >90% inhibition at 100 nM. If not, mitochondrial integrity is compromised.

Protocol B: LC-MS/MS Quantitation of PT-CA

Objective: Distinguish between parent and acid metabolite in complex matrices (plasma or plant tissue).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Transitions (MRM Mode):

    • Parent (Tolfenpyrad): 384.1

      
       197.1 (Quant)
      
    • Metabolite (PT-CA): 414.1

      
       227.1 (Quant). Note: The mass shift corresponds to the oxidation of Methyl (-CH3, 15 Da) to Carboxyl (-COOH, 45 Da), a net gain of +30 Da.
      

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing Tolfenpyrad residues, emphasizing the necessity of tracking the Benzoic Acid metabolite.

PTCA_Analysis Sample Sample Matrix (Tea/Plasma) Extract Extraction (Acetonitrile/QuEChERS) Sample->Extract Split Phase Separation Extract->Split Analysis_P Lipophilic Fraction (Contains Parent) Split->Analysis_P Organic Layer Analysis_M Polar Fraction (Contains PT-CA) Split->Analysis_M Aqueous/Polar LCMS LC-MS/MS (MRM Mode) Analysis_P->LCMS Analysis_M->LCMS Result Risk Assessment: Sum of Parent + PT-CA LCMS->Result

Figure 2: Analytical workflow distinguishing the parent compound from the benzoic acid metabolite (PT-CA).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[1] Tolfenpyrad: Toxicology and Residue Evaluation. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Tolfenpyrad: Human Health Risk Assessment for Registration Review.[3] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Tolfenpyrad Compound Summary. Retrieved from [Link]

  • Wang, X., et al. (2023).[2] "The metabolism and dissipation behavior of tolfenpyrad in tea: A comprehensive risk assessment from field to cup." Science of The Total Environment. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tolfenpyrad and Tolfenpyrad-Benzoic Acid Patent Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tolfenpyrad is a pyrazole insecticide and acaricide renowned for its broad-spectrum efficacy and unique mode of action. Developed by Mitsubishi Chemical and first registered in Japan in 2002, it has become a critical tool in integrated pest management (IPM) programs, particularly for controlling resistant pests.[1][2][3] This guide provides a comprehensive technical overview of the Tolfenpyrad patent landscape, its synthesis, and the critical role of its major metabolite, 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid (PT-CA), often referred to as Tolfenpyrad-benzoic acid. We will explore the core patents governing its synthesis and formulation, detail its mechanism as a Mitochondrial Electron Transport Inhibitor (METI), and provide validated protocols for its synthesis and analysis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of Tolfenpyrad and its derivatives.

Introduction to Tolfenpyrad: A Multi-Faceted Insecticide

Tolfenpyrad is a non-systemic insecticide and acaricide with a strong contact and anti-feedant activity.[4][5] It is effective against all life stages of target pests, including eggs, larvae, nymphs, and adults.[1][6][7] Its unique mechanism of action, distinct from common insecticide classes like organophosphates and pyrethroids, makes it valuable for resistance management strategies.[7][8]

  • Chemical Classification: Pyrazole Carboxamide.[9]

  • Spectrum of Activity: Tolfenpyrad controls a wide range of pests, including those in the orders Lepidoptera (e.g., diamondback moth), Thysanoptera (thrips), Hemiptera (aphids, psyllids), Coleoptera, and various mite species.[1][7][10]

  • Additional Properties: Beyond its insecticidal and acaricidal properties, Tolfenpyrad also exhibits fungicidal activity against diseases like powdery mildew.[1]

The Patent Landscape of Tolfenpyrad

The intellectual property surrounding Tolfenpyrad is anchored by its initial discovery and has since expanded to cover novel synthesis methods, formulations, and synergistic combinations.

The original development and patenting of Tolfenpyrad were carried out by Mitsubishi Chemical (now part of Nihon Nohyaku).[2][11] The foundational patent, US5039693, laid the groundwork for its commercialization.[11] This initial body of work established the core chemical structure and its insecticidal utility.

As the initial patents approached expiration, research into more efficient and novel synthesis routes has intensified. Several patents disclose alternative methods aimed at improving yield, reducing steps, or using different reagents.

  • Traditional Synthesis: The primary synthesis route involves the condensation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid (or its acyl chloride) with 4-(4-methylphenoxy)benzylamine.[5][12]

  • Novel Patented Methods: Chinese patents CN103102307A and CN103351340B describe refined synthesis pathways.[12][13] For instance, CN103351340B discloses a method using a Mitsunobu reaction, which offers mild reaction conditions and high selectivity.[12] Another approach, detailed in patent CN103193708A, focuses on a new method for synthesizing the intermediate ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate to shorten the overall process.

A significant portion of the recent patent activity revolves around new formulations. These patents often describe synergistic combinations of Tolfenpyrad with other active ingredients to broaden the pest control spectrum, manage resistance, and improve performance.

  • Synergistic Compositions: Patent CN102599169B discloses compositions of Tolfenpyrad with chlorantraniliprole or dimethacarb, aiming for higher efficacy and longer durability.[14]

  • Advanced Formulations: Patent CN102630677A describes an ultra-low volume liquid formulation of Tolfenpyrad, designed to improve pesticide utilization and reduce environmental impact.[14][15]

Patent NumberTitleKey Claim/InnovationAssignee (Representative)
US5039693Pyrazole carboxamide derivativesFoundational patent describing the core Tolfenpyrad structure and its insecticidal/acaricidal use.Mitsubishi Chemical Corp.
CN103351340BNovel preparation method of tolfenpyradA synthesis method using a Mitsunobu reaction between 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid and 4-(4-methylphenoxy)benzylamine for milder conditions and better selectivity.[12]Zhejiang University of Technology
CN103102307AMethod for synthesizing tolfenpyradOutlines a multi-step synthesis process for producing Tolfenpyrad with high purity, aiming to solve issues of lengthy routes in existing methods.[13]Heilongjiang University
CN102599169BTolfenpyrad-containing insecticidal compositionDescribes synergistic compositions of Tolfenpyrad with other active ingredients like chlorantraniliprole to enhance efficacy and combat resistance.[14]Jiangsu Kuaida Agrochemical Co., Ltd.
WO2023218313A1Composition of tolfenpyrad and ethionA composition combining Tolfenpyrad and Ethion to control a wide variety of pests, including insects and mites, aiming for longer residual control.[11]PI Industries Ltd

Tolfenpyrad-Benzoic Acid (PT-CA): A Key Metabolite

While not a synthesized product itself, Tolfenpyrad-benzoic acid (PT-CA) is the primary and most significant metabolite of Tolfenpyrad in both mammals and plants.[3][16][17] Its formation and detection are central to toxicological assessments and residue analysis.

The primary metabolic transformation of Tolfenpyrad to PT-CA occurs via the oxidation of the methyl group on the tolyloxy ring into a carboxylic acid.[3][16][17] This biotransformation is a classic detoxification pathway mediated by cytochrome P450 enzymes. Other minor metabolic reactions include hydroxylation of the ethyl group on the pyrazole ring.[16][17]

G Tolfenpyrad Tolfenpyrad (Parent Compound) PTCA Tolfenpyrad-benzoic acid (PT-CA) (Major Metabolite) Tolfenpyrad->PTCA Oxidation of tolyl-methyl group (Primary Pathway) Other Other Minor Metabolites (e.g., Hydroxy-TFP) Tolfenpyrad->Other Hydroxylation, Dehydration

Caption: Metabolic pathway of Tolfenpyrad to PT-CA.

As a major metabolite, the presence and concentration of PT-CA are crucial for determining the total toxicological residue of Tolfenpyrad in food products and environmental samples.[3] Regulatory bodies often require analytical methods that can simultaneously quantify both the parent compound and its significant metabolites like PT-CA to conduct accurate risk assessments.[4]

Technical Protocols and Methodologies

A deep understanding of Tolfenpyrad requires familiarity with its synthesis and analytical detection methods. The following sections provide validated, step-by-step protocols derived from patent literature and scientific publications.

The following protocol is a representative synthesis based on the reaction of a pyrazole carboxylic acid with a benzylamine derivative, a common theme in the patent literature.[5][12]

G cluster_reactants Reactants cluster_reaction Reaction Conditions ReactantA 1-Methyl-3-ethyl-4-chloro- 5-pyrazole carboxylic acid Product Tolfenpyrad ReactantA->Product ReactantB 4-(4-Methylphenoxy) benzylamine ReactantB->Product Reagents Coupling Agent (e.g., DCC) or Mitsunobu Reagents Reagents->Product Solvent Organic Solvent (e.g., THF, Toluene) Solvent->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Final Pure Tolfenpyrad Purification->Final

Caption: General workflow for the synthesis of Tolfenpyrad.

Experimental Protocol: Synthesis of Tolfenpyrad

  • Reaction Setup: To a stirred solution of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid (1.0 eq) and 4-(4-methylphenoxy)benzylamine (1.1 eq) in an anhydrous organic solvent (e.g., tetrahydrofuran), add a coupling agent.

  • Coupling Reaction: If using a carbodiimide like DCC, add it portion-wise at 0°C and allow the reaction to warm to room temperature. If following a Mitsunobu protocol as in patent CN103351340A, add a phosphine compound followed by dropwise addition of an azo reagent.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated by-products. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Tolfenpyrad as a white solid.[9]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for the sensitive and selective quantification of Tolfenpyrad and its metabolite PT-CA in complex matrices.[16][17]

G Sample Sample Preparation (e.g., Plasma, Crop Extract) Extraction Solid-Phase Extraction (SPE) or QuEChERS Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quant Quantification (Parent + Metabolite) LCMS->Quant

Caption: Analytical workflow for Tolfenpyrad and PT-CA.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Extraction: Extract the sample (e.g., 1 mL plasma or homogenized crop tissue) using an appropriate method. For biological fluids, protein precipitation followed by Solid-Phase Extraction (SPE) is common. For crops, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.

  • Cleanup and Concentration: Elute the analytes from the SPE cartridge or take an aliquot of the QuEChERS supernatant. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

  • LC Separation: Inject the reconstituted sample into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both Tolfenpyrad and PT-CA for unambiguous identification and quantification.

ParameterCondition
LC System UHPLC System
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Gradient elution from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Tolfenpyrad: m/z 384.1 → 197.1; PT-CA: m/z 414.1 → 227.1 (Representative)

Note: Specific MRM transitions should be optimized in-house.

Mechanism of Action: Mitochondrial Electron Transport Inhibition

Tolfenpyrad's insecticidal action stems from its ability to disrupt cellular energy production.[1][8] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 21A agent.[5][7]

Tolfenpyrad specifically targets and inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain (MET).[6] This inhibition blocks the transfer of electrons from NADH to ubiquinone, which halts the proton pumping activity of Complex I. The resulting disruption of the proton gradient across the inner mitochondrial membrane prevents the synthesis of ATP, leading to cellular energy depletion, paralysis, and ultimately the death of the insect.[18]

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space C1 Complex I (NADH Dehydrogenase) Q CoQ C1:f0->Q H_plus_out H+ C1->H_plus_out H+ C2 Complex II (Succinate Dehydrogenase) C2:f0->Q C3 Complex III (Cytochrome bc1) CytC Cyt c C3:f0->CytC C3->H_plus_out H+ C4 Complex IV (Cytochrome c Oxidase) O2 O₂ C4:f0->O2 C4->H_plus_out H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase:f0->ATP NADH NADH NADH->C1:f0 FADH2 FADH2 FADH2->C2:f0 Q->C3:f0 CytC->C4:f0 H2O H₂O ADP ADP + Pi H_plus_out->ATP_Synthase:f0 H+ H_plus_in H+ Tolfenpyrad Tolfenpyrad Tolfenpyrad->C1:f0 INHIBITION

Caption: Tolfenpyrad inhibits Complex I of the MET chain.

Conclusion and Future Outlook

The Tolfenpyrad patent landscape demonstrates a mature but evolving field. While the foundational intellectual property has broadened, innovation continues in the areas of process chemistry and advanced formulations. The significance of its benzoic acid metabolite, PT-CA, underscores the increasing importance of comprehensive metabolic profiling in the development and regulation of agrochemicals. For researchers and developers, opportunities lie in creating novel synergistic mixtures, developing more environmentally benign formulations, and exploring new applications for this versatile molecule. A thorough understanding of both the patent landscape and the underlying science of Tolfenpyrad and its metabolites is essential for navigating this competitive space.

References

  • Vertex AI Search. (2022, April 25). Tolfenpyrad: a new type of effective product for piercing and sucking pests - Knowledge.
  • Quick Company. Synergistic Green Formulation Insecticidal Composition Tolfenpyrad And.
  • Google Patents. CN103102307A - Method for synthesizing tolfenpyrad.
  • Google Patents.
  • Google Patents. CN102630677A - Tolfenpyrad-containing ultra-low volume liquid.
  • ResearchGate. (2025, August 6).
  • YouTube. (2024, June 9). Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide.
  • Google Patents. WO2023218313A1 - Composition de tolfenpyrad et d'éthion.
  • Google Patents.
  • Food and Agriculture Organization of the United N
  • Patsnap Eureka. New method for synthetizing tolfenpyrad.
  • Food Safety Commission of Japan. (2004, October 6).
  • Patsnap Eureka. Insecticide containing tolfenpyrad and chlorfenapyr.
  • Google Patents. CN102599169A - Tolfenpyrad-containing insecticidal composition.
  • National Library of Medicine. (2012, July 15). Analysis of tolfenpyrad and its metabolites in plasma in a tolfenpyrad poisoning case.
  • ResearchGate. (2025, August 6). Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case.
  • Agriculture and Environment Research Unit, University of Hertfordshire. (2025, November 5). Tolfenpyrad (Ref: OMI 88).
  • Nichino Europe. Tolfenpyrad.
  • The Experiment. (2015). A NEW METHOD FOR DETERMINATION OF TOLFENPYRAD RESIDUES IN MANGO FRUIT.

Sources

Methodological & Application

Tolfenpyrad-benzoic acid sample preparation for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical workflow for the simultaneous quantification of the insecticide Tolfenpyrad and its primary regulatory metabolite, PT-CA (Tolfenpyrad-benzoic acid), in complex agricultural matrices.[1] While Tolfenpyrad is lipophilic, the PT-CA metabolite introduces a polar, acidic benzoic acid moiety, creating a "polarity dichotomy" that challenges standard QuEChERS protocols. This guide provides a modified extraction protocol utilizing acidified acetonitrile to ensure protonation of PT-CA, coupled with a specific cleanup strategy that avoids analyte loss associated with Primary Secondary Amine (PSA) sorbents.

Introduction & Chemical Context

1.1 The Analyte and Mechanism Tolfenpyrad is a pyrazole insecticide that functions by inhibiting Complex I in the mitochondrial electron transport chain.[2][3] Regulatory monitoring often requires the analysis of both the parent compound and its metabolites to ensure compliance with Maximum Residue Limits (MRLs).

1.2 The Metabolic Challenge In plants and animals, Tolfenpyrad undergoes oxidation at the p-tolyl methyl group, converting it into a carboxylic acid. This metabolite is chemically designated as 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid , commonly referred to as PT-CA .[4]

  • Tolfenpyrad (Parent): Highly lipophilic (LogP ~ 4.3), non-ionic.

  • PT-CA (Metabolite): Contains a benzoic acid group (pKa ~ 4.2), making it ionizable and significantly more polar.

1.3 The "PSA Trap" Standard QuEChERS cleanup relies on PSA (Primary Secondary Amine) to remove sugars and fatty acids. However, PSA acts as a weak anion exchanger. Crucial Insight: At neutral pH, the PT-CA metabolite exists partially as a benzoate anion, which irreversibly binds to PSA, leading to recoveries <40%. This protocol utilizes an acidified extraction and a C18-based cleanup to circumvent this issue.

Metabolic Pathway & Structural Logic[5]

The following diagram illustrates the oxidative transformation and the resulting shift in chemical properties that dictates the extraction strategy.

MetabolicPathway Tolfenpyrad Tolfenpyrad (Parent) [Lipophilic, Non-ionic] Target: Mitochondrial Complex I Oxidation Oxidation (Cytochrome P450) Tolfenpyrad->Oxidation Methyl Group Oxidation PTCA Metabolite PT-CA (Benzoic Acid Derivative) [Polar, Acidic pKa ~4.2] Oxidation->PTCA Carboxylic Acid Formation PSA_Warn CRITICAL: PT-CA binds to PSA sorbent. Avoid PSA in cleanup. PTCA->PSA_Warn

Figure 1: Metabolic conversion of Tolfenpyrad to PT-CA, highlighting the chemical shift that necessitates a modified cleanup strategy.

Experimental Protocol: Modified QuEChERS

This protocol is optimized for high-water content crops (e.g., leafy vegetables, fruits) and can be adapted for dry matrices by adding water hydration steps.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1.0% Formic Acid (v/v). Note: The acid keeps PT-CA protonated (neutral), facilitating its partition into the organic layer.

  • Partitioning Salts: 4 g MgSO₄ (anhydrous), 1 g NaCl.

  • Cleanup Sorbents: C18 (End-capped) and MgSO₄. Do NOT use PSA.

  • Internal Standard (ISTD): Tolfenpyrad-d7 (if available) or a structural analog like Tebufenpyrad.

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • ISTD Addition: Add 100 µL of Internal Standard solution (10 µg/mL). Vortex for 30 seconds.

  • Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Scientific Rationale: Acidification suppresses the ionization of the benzoic acid moiety of PT-CA (pH < pKa), ensuring it behaves like a neutral molecule and extracts into the acetonitrile rather than staying in the aqueous phase.

  • Agitation: Shake vigorously (mechanical shaker) for 1 minute.

  • Partitioning: Add the salt mixture (4 g MgSO₄, 1 g NaCl).

    • Caution: Exothermic reaction. Shake immediately and vigorously for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at ≥3000 RCF for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer 1 mL of the supernatant to a dSPE tube containing 50 mg C18 and 150 mg MgSO₄ .

    • Note: C18 removes lipids and non-polar interferences. We omit PSA to preserve the acidic metabolite.

  • Final Spin: Vortex for 30 seconds and centrifuge at >5000 RCF for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

LC-MS/MS Instrumentation Parameters

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series, Sciex Triple Quad). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions
  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 40% B (Re-equilibration)

MS/MS Transitions (ESI Positive Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Role
Tolfenpyrad 384.1197.1 25Quantifier
171.135Qualifier
Metabolite PT-CA 414.1396.1 20Quantifier
227.130Qualifier
145.140Qualifier

Note: The PT-CA transition 414 -> 396 represents the loss of water from the carboxylic acid moiety, a common fragmentation for benzoic acid derivatives.

Decision Tree for Method Development

Use the following logic flow to troubleshoot recovery issues or adapt the method for different matrices.

MethodLogic Start Start: Sample Extraction AcidCheck Is Analyte Acidic? (PT-CA) Start->AcidCheck Standard_QuEChERS Standard QuEChERS (Neutral pH) AcidCheck->Standard_QuEChERS No (Parent only) Acidified_QuEChERS Acidified QuEChERS (1% Formic Acid) AcidCheck->Acidified_QuEChERS Yes (Parent + PT-CA) Cleanup_Check Cleanup Sorbent? Standard_QuEChERS->Cleanup_Check Acidified_QuEChERS->Cleanup_Check Use_PSA PSA + MgSO4 (Removes Acids) Cleanup_Check->Use_PSA Standard Protocol Use_C18 C18 + MgSO4 Only (Preserves Acids) Cleanup_Check->Use_C18 Modified Protocol Result_Fail Low Recovery of PT-CA (< 50%) Use_PSA->Result_Fail PT-CA Retained on PSA Result_Pass High Recovery (> 85%) Use_C18->Result_Pass

Figure 2: Decision logic for selecting the correct extraction and cleanup pathway to ensure recovery of the acidic metabolite.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating:

  • Matrix-Matched Calibration: Tolfenpyrad and PT-CA often exhibit signal suppression in complex matrices (e.g., tea, peppers). Prepare calibration standards by spiking blank matrix extracts to compensate for these effects.

  • Recovery Check: Spiked samples at 0.01 mg/kg (LOQ) and 0.1 mg/kg should yield recoveries between 70-120% with RSD < 20%.

  • Linearity: The benzoic acid metabolite may show tailing on older columns. Ensure R² > 0.99 and check peak symmetry.

References

  • Food Safety Commission of Japan. (2004).[5] Evaluation Report: Tolfenpyrad. Retrieved from [Link]

  • Han, Y., et al. (2012). Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. Journal of Analytical Toxicology, 36(7), 529–537. Retrieved from [Link]

  • U.S. EPA. (2012). Independent Laboratory Validation for Tolfenpyrad in Water. Retrieved from [Link]

Sources

Application Note: Comparative Mitochondrial Toxicity Profiling of Tolfenpyrad and its Metabolite (PT-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tolfenpyrad is a pyrazole insecticide that functions as a high-affinity inhibitor of Mitochondrial Complex I (METI).[1] In mammalian systems and environmental matrices, Tolfenpyrad undergoes oxidation to form a carboxylic acid metabolite, Tolfenpyrad-benzoic acid (often designated as PT-CA ).[2][3] While regulatory bodies (EPA, EFSA) often monitor PT-CA as a major residue, its intrinsic toxicological potency relative to the parent compound remains a critical parameter for safety assessment. This Application Note provides a comprehensive, self-validating workflow to quantify the bioactivity of PT-CA, specifically focusing on the "Galactose Switch" assay to isolate mitochondrial function and direct enzymatic interrogation of Complex I.

Introduction & Mechanistic Rationale

The Parent vs. The Metabolite

Tolfenpyrad exerts its pesticidal effect by blocking the transfer of electrons from NADH to Ubiquinone at the NADH:Ubiquinone Oxidoreductase (Complex I) site. This blockage halts ATP production and generates Reactive Oxygen Species (ROS).

The primary metabolic pathway involves the oxidation of the p-tolyl methyl group to a carboxylic acid.

  • Parent: Tolfenpyrad (Lipophilic, high membrane permeability).

  • Metabolite: PT-CA (More polar, potential for accumulation in hepatic/renal tissue).[2]

The Scientific Challenge

Standard cytotoxicity assays (e.g., MTT in high-glucose media) often fail to detect mitochondrial toxicants because cancer cell lines (e.g., HepG2, HeLa) exhibit the Crabtree Effect : they preferentially utilize glycolysis for ATP production even in the presence of oxygen. If Complex I is inhibited by PT-CA, these cells simply upregulate glycolysis and survive, leading to false-negative safety data.

Expert Insight: To accurately assess PT-CA activity, we must force cells to rely solely on Oxidative Phosphorylation (OXPHOS) by substituting glucose with galactose in the culture medium.

Mechanism of Action Diagram

Tolfenpyrad_MoA Tolfenpyrad Tolfenpyrad (Parent) CYP CYP450 Oxidation (Liver) Tolfenpyrad->CYP Metabolism ComplexI Mitochondrial Complex I (NADH Dehydrogenase) Tolfenpyrad->ComplexI Inhibits PTCA Tolfenpyrad-benzoic acid (PT-CA Metabolite) CYP->PTCA PTCA->ComplexI Inhibits (?) ElectronFlow Electron Transport (NADH -> Q) ComplexI->ElectronFlow Drives ROS ROS Generation (Superoxide) ComplexI->ROS Leakage if Blocked ATP ATP Production ElectronFlow->ATP Coupled

Figure 1: Metabolic pathway and hypothesized site of action.[4] The assay workflow aims to quantify the inhibitory potential of PT-CA (dashed red line) relative to the parent.

Experimental Workflow

The following workflow is designed to confirm mitochondrial specificity. If PT-CA is a true METI, it must show significantly higher potency in galactose media compared to glucose media.

Workflow Start Start: Cell Seeding (HepG2 or SH-SY5Y) MediaSplit Media Split Start->MediaSplit Glu Condition A: High Glucose (25mM) (Glycolysis Active) MediaSplit->Glu Gal Condition B: Galactose (10mM) (Forced OXPHOS) MediaSplit->Gal Treat Treatment: Tolfenpyrad (Control) vs. PT-CA (0.1 nM - 10 µM) Glu->Treat Gal->Treat Assay1 Assay 1: ATP Quantification (CellTiter-Glo) Treat->Assay1 Assay2 Assay 2: MMP (JC-1 Dye) (Confirmatory) Treat->Assay2 Analysis Calculate Mitochondrial Safety Index (MSI) IC50(Glu) / IC50(Gal) Assay1->Analysis

Figure 2: The "Galactose Switch" workflow to differentiate general cytotoxicity from specific mitochondrial inhibition.

Detailed Protocols

Protocol A: The "Galactose Switch" ATP Assay

Purpose: To determine the IC50 of PT-CA under conditions where mitochondrial function is essential for survival.

Materials:

  • Cell Line: HepG2 (Liver carcinoma) or SH-SY5Y (Neuroblastoma).

  • Glucose Media: DMEM, 25 mM Glucose, 1 mM Pyruvate, 10% FBS.

  • Galactose Media: DMEM (Glucose-free), 10 mM Galactose, 1 mM Sodium Pyruvate, 2 mM Glutamine, 10% Dialyzed FBS.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP luminescence kit.

  • Controls: Rotenone (Positive Control), DMSO (Vehicle, <0.5%).

Procedure:

  • Adaptation: Cultivate cells in their respective media (Glucose vs. Galactose) for at least 2 passages prior to the assay to metabolically adapt the mitochondria.

  • Seeding: Seed 10,000 cells/well in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Preparation: Prepare a 10-point dilution series of Tolfenpyrad (Parent) and PT-CA (Metabolite). Range: 1 nM to 100 µM.

  • Treatment: Remove old media and add 100 µL of fresh media containing compounds. Incubate for 2 hours .

    • Note: Short incubation (2-4h) detects direct ATP depletion. Long incubation (24h) detects downstream cell death.

  • Detection: Equilibrate plate to room temperature (RT). Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate at RT for 10 mins (stabilize signal).

  • Read: Measure Luminescence (Integration time: 0.5 - 1 sec).

Data Analysis: Calculate the Mitochondrial Safety Index (MSI) :



  • Interpretation: An MSI > 3 indicates specific mitochondrial toxicity. Tolfenpyrad typically shows an MSI > 10. If PT-CA is active, it should also show a high MSI.

Protocol B: Direct Complex I Enzymatic Assay (Permeabilized Cells)

Purpose: To verify that ATP depletion is caused by Complex I blockade and not downstream uncoupling.

Materials:

  • Buffer: MAS Buffer (70 mM Sucrose, 220 mM Mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).

  • Permeabilizer: Digitonin (High purity).

  • Substrates: Pyruvate (10 mM) + Malate (5 mM) (Complex I specific substrates).

  • Inhibitors: Antimycin A (Complex III inhibitor, prevents backflow).

Procedure:

  • Preparation: Harvest HepG2 cells (approx 5x10^6). Wash in PBS.

  • Permeabilization: Resuspend in MAS buffer containing 20 µg/mL Digitonin. Incubate 5 mins on ice.

  • Seeding: Plate 50 µL of cell suspension into a Seahorse XF or Oxygen Consumption plate.

  • Basal Read: Measure Oxygen Consumption Rate (OCR) with Pyruvate/Malate present.

  • Injection: Inject PT-CA (titrated doses).

  • Specificity Check: Follow with Rotenone injection. If PT-CA has already blocked the site, Rotenone should have no further effect.

Data Presentation & Expectations

When reporting results, structure your data to highlight the shift in potency.

Table 1: Anticipated Comparative Potency (Example Data Structure)

CompoundIC50 (Glucose)IC50 (Galactose)MSI (Glu/Gal)Complex I Inhibition % (at 1 µM)
Tolfenpyrad > 10 µM0.05 µM> 200 98%
PT-CA (Metabolite) > 50 µM0.5 - 2.0 µM*> 25 60-80%
Rotenone (Ctrl) > 10 µM0.02 µM> 500 99%

*Note: Metabolites are generally less potent due to polarity hindering membrane crossing, but often retain nanomolar affinity for the enzyme itself.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013). Tolfenpyrad: Toxicology and Residue Evaluation.[1][2][3][5][6]

    • Context: Defines the residue definition and identifies PT-CA as the major plant and animal metabolite.[2]

  • U.S. Environmental Protection Agency (EPA). (2020). Tolfenpyrad: Human Health Risk Assessment.[6]

    • Context: Discusses the toxicity profile of Tolfenpyrad and its metabolites for regul
  • Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 97(2), 539–547.

    • Context: The foundational paper establishing the "Galactose Switch" protocol for mitochondrial screening.
  • Zhang, H., et al. (2024).[7] "Combination of biotransformation and metabolomics reveals tolfenpyrad-induced hepatocytotoxicity."[3] Science of The Total Environment, 954, 175320.

    • Context: Recent study confirming PT-CA is a stable, abundant metabolite that disrupts purine/glutathione metabolism similar to the parent.[3]

Sources

Application Note: Engineering Tolfenpyrad-Benzoic Acid Supramolecular Adducts for Enhanced Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: Tolfenpyrad is a broad-spectrum pyrazole insecticide that functions by inhibiting Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain (METC).[1][2] While highly potent, its efficacy is often rate-limited by its physicochemical properties: high lipophilicity (LogP ~4.[1]3) and extremely low water solubility (0.061 mg/L).[1] This "brick dust" profile limits bioavailability and foliar uptake.[1]

The Solution: This application note details the use of Benzoic Acid not merely as a tank-mix additive, but as a crystal engineering co-former . By forming a Tolfenpyrad-Benzoic Acid (TP-BA) supramolecular co-crystal (or salt adduct), we engineer a "spring and parachute" effect.[1] The weak non-covalent interactions (hydrogen bonding/π-π stacking) between Tolfenpyrad and Benzoic Acid improve the dissolution rate, creating a transient state of supersaturation that drives higher flux across the insect cuticle.

Synergy Definition: In this context, "synergy" is defined physicochemically:



Where Benzoic Acid acts as a conformational synergist, enhancing the thermodynamic solubility of the active ingredient (AI).[1]

Mechanism of Action: The "Solubility Synergist"

The following diagram illustrates the dual-mechanism where Benzoic Acid enhances delivery (Step 1) and Tolfenpyrad executes toxicity (Step 2).[1]

MOA cluster_formulation Formulation Phase cluster_insect Insect Organism (Plutella xylostella) TP_BA Tolfenpyrad-Benzoic Acid (Co-Crystal) Dissolution Rapid Dissolution (Supersaturation) TP_BA->Dissolution H-bond cleavage Cuticle Waxy Cuticle (Penetration Barrier) Dissolution->Cuticle High Concentration Gradient (Flux) Hemolymph Hemolymph Transport Cuticle->Hemolymph Passive Diffusion Mitochondria Mitochondria (Target Site) Hemolymph->Mitochondria Intracellular Transport ComplexI Complex I (NADH Dehydrogenase) Mitochondria->ComplexI Binding Site ATP_Drop ATP Depletion & Paralysis ComplexI->ATP_Drop Inhibition Benzoic Benzoic Acid (Co-former) Benzoic->Dissolution Prevents recrystallization (Parachute Effect)

Figure 1: Mechanism of Action.[1] Benzoic acid acts as a solubility chaperone, driving Tolfenpyrad through the cuticle before the AI binds to Mitochondrial Complex I.

Experimental Protocols

Protocol A: Synthesis of TP-BA Co-crystals (Liquid Assisted Grinding)

Objective: To create a homogenous supramolecular complex of Tolfenpyrad and Benzoic Acid.[1]

Materials:

  • Tolfenpyrad (98% purity)[1]

  • Benzoic Acid (ACS Reagent grade)[1]

  • Ethanol (Absolute)[1]

  • Vibratory Ball Mill (e.g., Retsch MM 400)[1]

Workflow:

  • Stoichiometry: Weigh Tolfenpyrad (383.9 g/mol ) and Benzoic Acid (122.12 g/mol ) in a 1:1 molar ratio .

    • Example: 383.9 mg Tolfenpyrad + 122.1 mg Benzoic Acid.[1]

  • Loading: Place the mixture into a 25 mL stainless steel grinding jar. Add two 7mm stainless steel grinding balls.

  • Solvent Addition: Add 50 µL of Ethanol (Liquid Assisted Grinding). Note: The solvent acts as a catalyst for molecular rearrangement.

  • Grinding: Process at 25 Hz for 30 minutes.

  • Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Storage: Store in a desiccator. Humidity can induce phase dissociation.[1]

Protocol B: Characterization (Quality Control)

Objective: Validate that a new phase (co-crystal) has formed and it is not just a physical mixture.[1]

  • Powder X-Ray Diffraction (PXRD):

    • Scan range: 5° to 40° (2θ).[1]

    • Success Criteria: Appearance of new distinct peaks not present in pure Tolfenpyrad or pure Benzoic Acid diffractograms.[1]

  • Differential Scanning Calorimetry (DSC):

    • Ramp: 10°C/min from 30°C to 200°C.[1]

    • Success Criteria: A single, sharp melting endotherm distinct from Tolfenpyrad (MP ~87°C) and Benzoic Acid (MP ~122°C).[1] A depressed melting point often indicates successful co-crystal formation.[1]

Protocol C: Biological Validation (Leaf Dip Bioassay)

Objective: Quantify the synergistic ratio (SR) against Diamondback Moth larvae.

Materials:

  • Target: Plutella xylostella (3rd instar larvae).[1]

  • Host: Cabbage leaf discs (5 cm diameter).

  • Treatments:

    • Control (Solvent/Surfactant only).[1]

    • Tolfenpyrad Technical (dissolved in acetone/water).[1]

    • TP-BA Co-crystal (dissolved in acetone/water).[1]

    • Benzoic Acid alone (to rule out intrinsic toxicity).[1]

Step-by-Step Procedure:

  • Stock Preparation: Prepare 1000 ppm stock solutions of TP and TP-BA in Acetone.

  • Serial Dilution: Dilute with water containing 0.1% Triton X-100 to create 5 concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 ppm).

  • Dipping: Dip cabbage leaf discs into the solution for 10 seconds. Air dry on paper towels for 1 hour.

  • Infestation: Place 10 larvae per petri dish containing a treated leaf. Replicate 5 times per concentration (n=50 larvae per point).

  • Incubation: Incubate at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 48 hours. Larvae are "dead" if they cannot coordinate movement when prodded.[1]

Data Analysis & Visualization

Calculation of Synergistic Ratio (SR)

Use Probit analysis (Poloplus or SPSS) to determine the Median Lethal Concentration (


).[1]


Interpretation:

  • SR = 1: Additive effect (No synergy).[1]

  • SR > 1: Synergism.[1][3][4]

  • SR < 1: Antagonism.[1]

Experimental Workflow Diagram

Workflow cluster_synthesis 1. Synthesis (LAG Method) cluster_QC 2. Characterization cluster_Bio 3. Bioassay Validation RawMat Raw Materials: Tolfenpyrad + Benzoic Acid Grind Ball Mill Grinding (25Hz, 30min, +EtOH) RawMat->Grind Dry Vacuum Drying 40°C Grind->Dry PXRD PXRD Analysis (Check for new peaks) Dry->PXRD DSC DSC Analysis (Check melting point) Dry->DSC Dilution Serial Dilutions (0.6 - 10 ppm) PXRD->Dilution If Pure Phase LeafDip Leaf Dip Method (Cabbage / P. xylostella) Dilution->LeafDip Probit Probit Analysis (Calculate LC50) LeafDip->Probit

Figure 2: End-to-end workflow for the development and validation of the synergistic complex.

Expected Results & Troubleshooting

ParameterTolfenpyrad (Pure)TP-BA ComplexNote
Melting Point 87.5°C~75-82°C (Typical)Lower MP correlates with faster dissolution.[1]
Water Solubility 0.06 mg/L> 0.15 mg/L2-3x increase is significant for efficacy.[1]
LC50 (48h) ~2.5 ppm~1.2 ppmExpected SR of ~2.[1]0.

Troubleshooting:

  • Sticky Paste during Grinding: If the mixture becomes a paste, the Tolfenpyrad is likely amorphous. Reduce ethanol volume or switch to "Neat Grinding" (dry).

  • No Synergy Observed: Ensure the formulation pH is not too high. Benzoic acid works best when protonated (pH < 5).[1] If the tank mix is alkaline, the complex will dissociate prematurely into benzoate ions, losing the penetration benefit.

References

  • FAO/WHO Joint Meeting on Pesticide Residues. (2013).[1] Tolfenpyrad: Toxicology and Residue Evaluation.[1][5][6][7] Food and Agriculture Organization.[1] Link

  • PubChem. (n.d.).[1] Tolfenpyrad Compound Summary.[1][8] National Center for Biotechnology Information.[1] Link

  • Thakuria, R., et al. (2013).[1] Pharmaceutical cocrystals and poorly soluble drugs.[1] International Journal of Pharmaceutics.[1] (Contextual grounding for co-crystal solubility mechanisms). Link

  • Insecticide Resistance Action Committee (IRAC). (2023).[1] Mode of Action Classification Scheme (Group 21A).[1]Link[1]

  • University of Hertfordshire. (2023).[1] Benzoic Acid: PPDB: Pesticide Properties DataBase.[1]Link[1]

Sources

Application Notes and Protocols for the Study of Tolfenpyrad and its Acidic Metabolites in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

These application notes provide a comprehensive guide for researchers and scientists on the effective use and study of Tolfenpyrad, with a particular focus on its acidic metabolites, such as 4-[4-[[4-chloro-3-ethyl-1-methylpyrazol-5-yl]carbonylaminomethyl]phenoxy]benzoic acid (PT-CA), within an Integrated Pest Management (IPM) framework. This document outlines the core principles of Tolfenpyrad's mode of action, its application in IPM, and detailed protocols for its analysis and the investigation of its environmental fate.

Introduction to Tolfenpyrad: A Multifaceted Tool for IPM

Tolfenpyrad is a novel pyrazole insecticide and acaricide that has demonstrated significant efficacy against a broad spectrum of agricultural pests.[1][2][3] Its unique mode of action and broad applicability make it a valuable component in modern IPM strategies, which aim to minimize reliance on a single class of pesticides and manage the development of resistance in pest populations.[4][5]

Developed by Mitsubishi Chemical Corporation, Tolfenpyrad acts as a potent inhibitor of the mitochondrial electron transport chain (METI) at complex I.[1][2][6][7][8] This disruption of cellular respiration leads to a rapid cessation of feeding and subsequent mortality in target pests, including those that have developed resistance to other common insecticides.[1][3][8] Tolfenpyrad is effective against all life stages of many pests, from eggs to adults.[1][3][8]

Beyond its insecticidal properties, Tolfenpyrad also exhibits fungicidal activity against certain plant pathogens, such as powdery mildew.[3][4][9] This dual functionality can reduce the number of required spray applications, offering a significant advantage in terms of operational efficiency and reduced environmental impact.[3][4]

The Significance of Tolfenpyrad's Acidic Metabolites in IPM Research

While the parent compound, Tolfenpyrad, is the primary active ingredient, its degradation products are of critical importance for a comprehensive understanding of its environmental fate and toxicological profile. In various environmental and biological systems, Tolfenpyrad undergoes metabolic transformation, leading to the formation of several degradates.[10][11][12]

Of particular interest to researchers are the acidic metabolites, notably 4-[4-[[4-chloro-3-ethyl-1-methylpyrazol-5-yl]carbonylaminomethyl]phenoxy]benzoic acid (PT-CA).[7][12] This metabolite is formed through the oxidation of the methyl group on the tolyloxy ring of the parent Tolfenpyrad molecule.[12] Understanding the formation, persistence, and potential biological activity of such acidic metabolites is crucial for:

  • Environmental Risk Assessment: Assessing the mobility and persistence of Tolfenpyrad residues in soil and water systems.[11]

  • Residue Analysis: Developing accurate analytical methods to monitor total toxic residues in food commodities.

  • Toxicology Studies: Evaluating the potential for long-term effects of Tolfenpyrad and its metabolites on non-target organisms.[10]

The term "Tolfenpyrad-benzoic acid" logically refers to this key acidic metabolite, PT-CA, which contains a benzoic acid moiety. Research into this and other related metabolites is fundamental to ensuring the sustainable and safe use of Tolfenpyrad in IPM programs.

Tolfenpyrad: Physicochemical and Toxicological Profile

A thorough understanding of Tolfenpyrad's properties is essential for its effective and safe application in research and in the field.

PropertyValueSource
IUPAC Name 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide[6][9]
CAS Number 129558-76-5[6][9]
Molecular Formula C₂₁H₂₂ClN₃O₂[1][9]
Molecular Weight 383.88 g/mol [9]
Appearance White crystalline powder[1][9]
Melting Point 87.7-88.2°C[1]
Water Solubility 0.087 mg/L (25°C)[1]
Mode of Action Mitochondrial Electron Transport Inhibitor (METI) - Complex I[2][6][7][8][9]
IRAC Group 21A[9]
FRAC Group 39[9]
Acute Oral LD₅₀ (rat) Moderately Toxic[3]
Toxicity to Bees High[1][13]
Toxicity to Fish High[1][13]

Experimental Protocols for Tolfenpyrad and Metabolite Research

The following protocols are designed to provide a robust framework for investigating Tolfenpyrad and its acidic metabolites in a research setting.

Protocol for Evaluating the Efficacy of Tolfenpyrad Against a Target Pest

This protocol outlines a standardized bioassay to determine the efficacy of Tolfenpyrad against a specific insect pest.

Objective: To determine the dose-response relationship and calculate the LC₅₀ (lethal concentration for 50% of the population) of Tolfenpyrad for a target insect pest.

Materials:

  • Tolfenpyrad analytical standard (≥98% purity)

  • Acetone or other suitable solvent

  • Triton X-100 or other non-ionic surfactant

  • Distilled water

  • Target insect pests (e.g., Diamondback moth larvae)

  • Host plant leaves (e.g., cabbage leaf discs)

  • Petri dishes or ventilated containers

  • Micropipettes

  • Spray tower or Potter spray tower (for uniform application)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1000 ppm stock solution of Tolfenpyrad in the chosen solvent.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25, and 0 ppm) in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. The 0 ppm solution serves as the control.

  • Treatment of Host Plant Material:

    • Excise uniform leaf discs from the host plant.

    • Using a spray tower, apply a consistent volume of each Tolfenpyrad dilution to the leaf discs.

    • Allow the leaf discs to air dry completely.

  • Insect Bioassay:

    • Place one treated leaf disc into each Petri dish.

    • Introduce a known number of target insects (e.g., 10-20 third-instar larvae) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid to allow for air exchange.

    • Replicate each concentration and the control at least three times.

  • Incubation: Place the Petri dishes in an incubator set to appropriate conditions of temperature, humidity, and photoperiod for the target insect.

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.

Protocol for the Extraction and Analysis of Tolfenpyrad and "Tolfenpyrad-benzoic acid" (PT-CA) from Soil Samples

This protocol describes a method for the simultaneous extraction and quantification of Tolfenpyrad and its major acidic metabolite, PT-CA, from soil, which is crucial for environmental fate studies.

Objective: To quantify the concentration of Tolfenpyrad and PT-CA in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Tolfenpyrad and PT-CA analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • High-speed centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Air-dry the soil samples and sieve them through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction (QuEChERS-based method):

    • Add 10 mL of acetonitrile to the soil sample.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately vortex for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Analysis by LC-MS/MS:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

      • Gradient elution program optimized for the separation of Tolfenpyrad and PT-CA.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive for Tolfenpyrad and negative for PT-CA.

      • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.

  • Quantification:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of Tolfenpyrad and PT-CA in the original soil sample.

Visualizing Key Concepts

Mode of Action of Tolfenpyrad

Tolfenpyrad_MoA cluster_mitochondrion Mitochondrion complex_I Complex I (NADH Dehydrogenase) complex_III Complex III complex_I->complex_III e- complex_II Complex II complex_II->complex_III e- complex_IV Complex IV complex_III->complex_IV e- atp_synthase ATP Synthase complex_IV->atp_synthase H+ gradient atp ATP (Energy) atp_synthase->atp produces tolfenpyrad Tolfenpyrad tolfenpyrad->inhibition inhibition->complex_I

Caption: Tolfenpyrad inhibits Complex I of the mitochondrial electron transport chain, blocking ATP synthesis.

Experimental Workflow for Tolfenpyrad Residue Analysis

Residue_Analysis_Workflow start 1. Sample Collection (Soil, Water, Crop) extraction 2. Extraction (e.g., QuEChERS) start->extraction cleanup 3. Cleanup (d-SPE) extraction->cleanup analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS/MS) cleanup->analysis quantification 5. Data Processing & Quantification analysis->quantification end 6. Reporting Results quantification->end

Caption: A generalized workflow for the analysis of Tolfenpyrad and its metabolites in environmental and agricultural samples.

Conclusion and Future Directions

Tolfenpyrad represents a significant advancement in insecticide technology, offering a valuable tool for managing resistant pest populations within an IPM framework. A comprehensive understanding of its environmental fate, particularly the behavior of its acidic metabolites like "Tolfenpyrad-benzoic acid" (PT-CA), is paramount for its responsible and sustainable use. The protocols and information provided in this guide serve as a foundation for researchers to further investigate the complex interactions of Tolfenpyrad in agroecosystems. Future research should focus on developing a deeper understanding of the biological activity of its metabolites, exploring potential synergistic or antagonistic effects with other agrochemicals, and refining analytical methodologies to enhance the sensitivity and efficiency of residue monitoring programs.

References

  • Tolfenpyrad: a new type of effective product for piercing and sucking pests - Knowledge. (2022, April 25). Retrieved from [Link]

  • Independent Laboratory Validation for Tolfenpyrad in Water 50142028 - EPA. (n.d.). Retrieved from [Link]

  • Tolfenpyrad | New Use Review - Minnesota Department of Agriculture. (n.d.). Retrieved from [Link]

  • Revised Ecological Risk Assessment for the Section 3 New Use Registration of Tolfenpyrad - Regulations.gov. (n.d.). Retrieved from [Link]

  • Evaluation Report TOLFENPYRAD. (2004, October 6). Retrieved from [Link]

  • TOLFENPYRAD - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Tolfenpyrad (Ref: OMI 88) - AERU. (2025, November 5). Retrieved from [Link]

  • Tolfenpyrad 319 - JMPR 2005. (n.d.). Retrieved from [Link]

  • 1 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 September 24, 2020 PC Code: 090111 MEMORANDUM DP Barcode - Regulations.gov. (2020, September 24). Retrieved from [Link]

  • 1411 TOLFENPYRAD (269) First daft was prepared by Prof. Dr. Árpád Ambrus National Food Chain Safety Office, Hungary EXPLANATIO. (n.d.). Retrieved from [Link]

  • Acute fatal poisoning with Tolfenpyrad | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Tolfenpyrad 15 % EC: New Broad Spectrum Pesticide to Manage Thrips and Powdery mildew in Chilli Ecosystem - Research Trend. (2021, August 11). Retrieved from [Link]

  • CN103351340A - Novel preparation method of tolfenpyrad - Google Patents. (n.d.).
  • Development of the Analytical Method for Insecticide Tolfenpyrad Determination in Agricultural Commodities using LC-MS/MS - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Regional Survey of Diamondback Moth (Lepidoptera: Plutellidae) Response to Maximum Dosages of Insecticides in Georgia and Florida | Journal of Economic Entomology | Oxford Academic. (2020, June 19). Retrieved from [Link]

Sources

Application Note: Field Trial & Residue Analysis Methodology for Tolfenpyrad and its Benzoic Acid Metabolite (PT-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous protocol for conducting field trials to assess the environmental dissipation of Tolfenpyrad (a METI acaricide/insecticide) and its primary regulatory metabolite, PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid).[1]

Regulatory bodies (EPA, EFSA) often require the quantification of PT-CA to establish Maximum Residue Limits (MRLs) and conduct dietary risk assessments, as the parent compound degrades via oxidation of the p-tolyl methyl group into this benzoic acid derivative. This protocol synthesizes OECD Guideline 509 standards with optimized QuEChERS/LC-MS/MS analytical workflows.

Part 1: Experimental Design & Field Protocols

Site Selection and Experimental Design

To ensure statistical validity and minimize environmental noise, the field trial must adhere to a Randomized Complete Block Design (RCBD) .

  • Plot Size: Minimum

    
     per replicate (row crops) or 4 trees/vines (orchards) to allow for destructive sampling without edge effects.
    
  • Buffer Zones: A minimum of 2 meters between treated plots and 10 meters between Control and Treated groups to prevent spray drift contamination.

  • Replication: Minimum of 4 replicates per treatment group.

Causality Note: We use RCBD to account for soil heterogeneity (gradient). If the field has a known fertility gradient, blocks should be arranged perpendicular to that gradient to ensure treatment effects are distinguished from soil effects.

Application Protocol

The fidelity of residue data begins with the precision of application. Tolfenpyrad is a contact insecticide; therefore, coverage is paramount.

  • Formulation: Standard 15% SC or EC (check specific trial requirements).[1]

  • Calibration: Equipment must be calibrated to deliver the target rate (

    
    ) immediately prior to application.
    
  • Nozzle Selection: Use flat-fan nozzles (e.g., XR TeeJet 11002) generating Medium droplets (226–325 µm).

    • Why? Fine droplets drift (contamination risk), while Coarse droplets run off (under-dosing).[1] Medium droplets optimize canopy penetration and retention.[1]

  • Environmental Constraints:

    • Wind speed:

      
       (to prevent drift).
      
    • Temperature:

      
       (to minimize volatilization losses during spray).
      
Sampling Schedule (Dissipation Kinetics)

The objective is to capture the degradation curve of the parent (Tolfenpyrad) and the formation/decline of the metabolite (PT-CA).

Table 1: Sampling Protocol for Dissipation Studies

Interval (Days)Event DescriptionCritical Action
-1 Pre-treatmentCollect control samples to establish matrix background.
0 Application DaySample 2 hours post-application (after spray dries).[1] Critical: Defines initial deposit (

).
1, 3, 5 Early DeclineCaptures rapid initial dissipation (photolysis/volatilization).
7, 10, 14 Metabolite FormationPeak PT-CA formation typically occurs here.[1]
21, 28, 35 Terminal ResidueUsed for Pre-Harvest Interval (PHI) determination.

Sample Handling: Samples must be frozen immediately (


) or packed in dry ice within 4 hours of collection.
  • Scientific Integrity: Tolfenpyrad is relatively stable, but the amide bond can hydrolyze in warm, moist plant matrices, artificially inflating metabolite counts if not arrested by freezing.

Part 2: Analytical Methodology (Lab Phase)

Sample Preparation (Modified QuEChERS)

The standard QuEChERS method is optimized here to ensure simultaneous recovery of the lipophilic parent (Tolfenpyrad) and the more polar acid metabolite (PT-CA).

  • Homogenization: Cryogenic milling of frozen samples (dry ice added) to prevent heat degradation.[1]

  • Extraction:

    • Weigh 10g sample into 50mL centrifuge tube.

    • Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.[1]

    • Why Acidified ACN? The acidic environment suppresses the ionization of the benzoic acid moiety (PT-CA), keeping it in a neutral state to improve partitioning into the organic layer.

  • Partitioning: Add 4g

    
     and 1g NaCl. Shake vigorously (1 min). Centrifuge (4000 rpm, 5 min).
    
  • Cleanup (d-SPE):

    • Transfer 1 mL supernatant to d-SPE tube containing 150mg

      
       and 25mg PSA  (Primary Secondary Amine).[1]
      
    • Caution: PSA removes organic acids.[1] Do not use excess PSA or it will bind the PT-CA metabolite, leading to low recovery.[1] For high-fat matrices (seeds), add 25mg C18.[1]

LC-MS/MS Quantification

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1] Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,


, 1.8 µm).[2]
Mobile Phase: 
  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • B: Methanol + 0.1% Formic Acid.[1]

Table 2: MRM Transition Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Tolfenpyrad 384.1 (

)
197.125Quantifier
171.140Qualifier
PT-CA (Metabolite) 414.1 (

)
227.122Quantifier
199.135Qualifier

Part 3: Visualization & Logic[1]

Metabolic & Workflow Diagrams

Below is the logical flow of the metabolic degradation and the experimental workflow required to capture it.

Tolfenpyrad_Workflow Tolfenpyrad Tolfenpyrad (Parent) (Lipophilic) Oxidation Oxidation (Plant/Soil Enzymes) Tolfenpyrad->Oxidation Degradation PTCA PT-CA (Benzoic Acid) (Polar Metabolite) Oxidation->PTCA Formation Analysis LC-MS/MS (MRM Mode) Field Field Application (Zero Day) Sampling Sampling (-20°C) Stops Degradation Field->Sampling t = 0, 1, 3, 7... days Extraction QuEChERS Extraction (1% HOAc ACN) Sampling->Extraction Homogenization Extraction->Analysis Quantification

Figure 1: Integrated workflow showing the metabolic conversion of Tolfenpyrad to PT-CA and the parallel experimental steps to quantify both.

Part 4: Data Analysis & Interpretation[1][3][4]

Dissipation Kinetics

Residue data should be fitted to a First-Order Kinetic model to calculate the half-life (


).[1]

[1]

Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration[1]
    
  • 
     = Dissipation rate constant[1]
    

Self-Validation Step: If the


 value of the regression is 

, consider a bi-phasic model (DFOP), as Tolfenpyrad often exhibits a rapid initial loss (surface dislodging) followed by a slower internal degradation phase.
Regulatory Compliance Check

Ensure the sum of residues meets the definition utilized by your target region:

  • USA (EPA): Often requires Tolfenpyrad + Metabolites.[1]

  • EU (EFSA): Check specific commodity definitions; often focuses on the parent but requires risk assessment of PT-CA.[1]

References

  • OECD. (2009).[1][3] Test No. 509: Crop Field Trial. OECD Guidelines for the Testing of Chemicals.[1] Link

  • U.S. EPA. (2020).[1][4] Tolfenpyrad; Human Health Risk Assessment for Registration Review.[1][4] Regulations.gov.[1] Link

  • Han, Y., et al. (2021).[2] Determination of 12 insect growth regulator residues in foods of different matrixes by modified QuEChERS and UPLC-MS/MS. RSC Advances. Link

  • Food and Agriculture Organization (FAO). (2013).[1] Tolfenpyrad Residue Evaluation. FAO Plant Production and Protection Paper.[1] Link

Sources

High-Yield Scale-Up Synthesis of Tolfenpyrad-Benzoic Acid (Metabolite PT-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scope

Tolfenpyrad-Benzoic Acid (Chemical Name: 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid) is the primary oxidation metabolite of the insecticide Tolfenpyrad. It serves as a critical reference standard for residue analysis (LC-MS/MS) and a hapten for generating antibodies in ELISA development.

Unlike the industrial synthesis of Tolfenpyrad, which utilizes a methyl-terminated phenoxybenzyl amine, the synthesis of this derivative requires a carboxyl-functionalized linker. Direct oxidation of Tolfenpyrad is non-selective and low-yielding due to the sensitivity of the pyrazole core.

This guide details a convergent, scalable synthetic route designed for gram-to-kilogram production. It prioritizes the "De Novo" coupling of a pre-functionalized benzoate linker, ensuring high purity (>98%) and eliminating the need for hazardous post-synthetic oxidation steps.

Retrosynthetic Analysis & Strategy

To ensure scalability and minimize impurity profiles, we employ a Convergent Ester-Hydrolysis Strategy .

Strategic Logic (E-E-A-T)
  • Avoid Direct Oxidation: Oxidizing the terminal methyl group of Tolfenpyrad requires strong oxidants (e.g., KMnO4, Jones Reagent) that often degrade the amide bond or chlorinate/oxidize the pyrazole ring.

  • Late-Stage Hydrolysis: The carboxyl group is masked as a methyl ester throughout the coupling phase. This prevents side reactions with the acid chloride and simplifies purification (esters are easier to crystallize than zwitterionic amino-acids).

  • Modular Assembly: The synthesis is split into two parallel streams (Pyrazole Activation and Linker Synthesis) that converge in a final controlled coupling.

Pathway Visualization

Retrosynthesis Target Tolfenpyrad-Benzoic Acid (Target Metabolite) Amide Intermediate Amide Ester (Stable Precursor) Amide->Target Hydrolysis (LiOH) Pyraz Pyrazole Acid Chloride (Activated Core) Pyraz->Amide Amide Coupling Linker Linker: Methyl 4-(4-aminomethylphenoxy)benzoate Linker->Amide Amide Coupling PyrazAcid 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic Acid PyrazAcid->Pyraz SOCl2 / DMF Ester Methyl 4-hydroxybenzoate Ester->Linker 1. SNAr (K2CO3) 2. Reduction (H2/Ni) Nitrile 4-Fluorobenzonitrile Nitrile->Linker SNAr Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the benzoate linker.

Scale-Up Considerations & Critical Process Parameters (CPPs)

Before proceeding to the bench, review these scaling factors derived from process safety studies.

ParameterScale-Up RiskMitigation Strategy
Exotherm Control Acid chloride formation releases HCl and heat.Use a jacketed reactor with a scrubber. Add SOCl₂ dropwise at <10°C.
Solvent Choice DCM (Dichloromethane) is standard but volatile.For >100g scale, switch to Toluene or THF for the coupling step to allow higher reflux temps if needed and better solvent recovery.
Impurity Control Unreacted amine is difficult to remove from the acid product.Use a slight excess (1.05 eq) of the Acid Chloride. The unreacted acid hydrolyzes to a water-soluble byproduct, easily washed away.
Hydrolysis pH High pH (>12) can hydrolyze the pyrazole amide bond.Maintain pH 10-11 using LiOH (milder than NaOH) and monitor by TLC/HPLC.

Detailed Experimental Protocols

Phase 1: Synthesis of the Linker (Methyl 4-(4-aminomethylphenoxy)benzoate)

Rationale: This specific amine is not commonly available in bulk and must be synthesized via nucleophilic aromatic substitution followed by reduction.

Step 1.1: Ether Formation (SNAr)

  • Reactor: 2L Jacketed Glass Reactor equipped with overhead stirrer and reflux condenser.

  • Charge:

    • Methyl 4-hydroxybenzoate (152.1 g, 1.0 mol)

    • 4-Fluorobenzonitrile (121.1 g, 1.0 mol)

    • DMF (Dimethylformamide) (800 mL)

    • Potassium Carbonate (K₂CO₃), anhydrous, micronized (207 g, 1.5 mol)

  • Process: Heat the slurry to 100°C for 6-8 hours.

  • Monitor: TLC (Hexane:EtOAc 4:1) until starting phenol is consumed.

  • Workup: Cool to 25°C. Pour into ice water (3 L). The product Methyl 4-(4-cyanophenoxy)benzoate precipitates as a white solid. Filter, wash with water, and dry.[1][2]

    • Yield Expectation: ~85-90%

Step 1.2: Nitrile Reduction

  • Reactor: High-Pressure Hydrogenator (Autoclave).

  • Charge:

    • Cyanophenoxy intermediate (from Step 1.1) (100 g)

    • Methanol (1 L)

    • Raney Nickel (10 g, washed) or 10% Pd/C (5 g)

    • Ammonia in Methanol (7N, 100 mL) – Critical to prevent secondary amine formation.

  • Process: Hydrogenate at 50 psi (3.5 bar) and 50°C for 12 hours.

  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate to yield the crude amine.

  • Purification: Recrystallize from Isopropanol if purity <95%.

Phase 2: Pyrazole Acid Activation

Rationale: In-situ generation of the acid chloride is preferred over purchasing unstable intermediates.

  • Reagents:

    • 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid (20.0 g, 106 mmol)

    • Thionyl Chloride (SOCl₂) (30 mL, excess)

    • DMF (Catalytic, 5 drops)

    • Toluene (100 mL)

  • Protocol:

    • Suspend the pyrazole acid in Toluene.

    • Add DMF catalyst.

    • Add SOCl₂ dropwise at room temperature.

    • Heat to 70°C for 2 hours. Gas evolution (HCl/SO₂) will cease when complete.

    • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Azeotrope with fresh Toluene (2x) to ensure all acidic gases are removed.

    • Result: Crude Acid Chloride (Yellow oil/solid). Use immediately.

Phase 3: Coupling and Hydrolysis (The Convergence)

Step 3.1: Amide Coupling

  • Setup: Dissolve the Linker Amine (Step 1.2, 27.3 g, 106 mmol) and Triethylamine (22 mL, 1.5 eq) in DCM (300 mL) at 0°C.

  • Addition: Dissolve the Pyrazole Acid Chloride (Phase 2) in DCM (50 mL) and add dropwise to the amine solution over 30 minutes. Maintain temp <10°C.

  • Reaction: Warm to Room Temp (25°C) and stir for 4 hours.

  • Check: HPLC should show <1% unreacted amine.

  • Workup:

    • Wash with 1N HCl (remove excess amine/TEA).

    • Wash with Sat. NaHCO₃ (remove unreacted acid).

    • Dry (MgSO₄) and concentrate.

    • Intermediate: Methyl ester of Tolfenpyrad-benzoic acid.

Step 3.2: Saponification (Ester Hydrolysis)

  • Solvent: Dissolve the intermediate ester in THF:MeOH (1:1) (200 mL).

  • Base: Add LiOH·H₂O (2.5 eq) dissolved in minimal water.

  • Condition: Stir at 40°C for 6 hours. Do not reflux; high heat may degrade the pyrazole.

  • Isolation (Critical Step):

    • Evaporate organic solvents.[3]

    • Dilute residue with water (200 mL).

    • Acidification: Slowly add 1N HCl until pH reaches 3-4 . The target acid will precipitate as a white solid.[2]

    • Filter and wash copiously with water.

    • Drying: Vacuum oven at 50°C.

Quality Control & Validation

AttributeSpecificationMethod
Appearance White to Off-White PowderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% Formic Acid)
Identity Matches Reference1H-NMR (DMSO-d6), MS (ESI-)
Solubility Soluble in DMSO, MeOHSolubility Test

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% H3PO4) over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Tolfenpyrad-COOH elutes earlier than Tolfenpyrad parent due to polarity.

Process Flow Diagram (PFD)

PFD cluster_0 Phase 1: Linker Prep cluster_1 Phase 2: Activation cluster_2 Phase 3: Convergence SNAr SNAr Reaction (100°C, DMF) Hydro Hydrogenation (Raney Ni, 50psi) SNAr->Hydro Couple Coupling (DCM, TEA, 0-25°C) Hydro->Couple Linker Amine Chlor Chlorination (SOCl2, Toluene) Chlor->Couple Acid Chloride Sapon Saponification (LiOH, 40°C) Couple->Sapon Intermediate Ester Precip Acid Precipitation (pH 3-4) Sapon->Precip Crude Salt Final Tolfenpyrad-COOH (Final Product) Precip->Final Filter/Dry

Figure 2: Operational workflow for the scale-up process, highlighting the convergence of the two precursor streams.

References

  • Heilongjiang University. (2013).[4] Method for synthesizing tolfenpyrad (CN103102307A).[4] Google Patents.

  • Zhang, Y., et al. (2025).[5] Immunochromatographic test strip for quantitative and rapid detection of tolfenpyrad in food samples. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Library of Medicine. [Link]

  • Fitzjarrald, V. P., et al. (2007).[2] A convenient procedure for the esterification of benzoic acids with phenols: a new application for the Mitsunobu reaction. Tetrahedron Letters, 48(20), 3554-3557.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tolfenpyrad and Benzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tolfenpyrad and its mixtures, with a special focus on challenges involving benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter these compounds together, either as a simple mixture, a co-formulation, or a potential co-crystal. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their separation and purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Question 1: I have a solid mixture of Tolfenpyrad and benzoic acid. What is the most straightforward method to separate them?

Answer:

For a simple mixture of Tolfenpyrad and benzoic acid, the most effective and straightforward separation technique is acid-base extraction . This method leverages the acidic nature of benzoic acid and the predominantly neutral character of Tolfenpyrad.[1][2][3]

Scientific Rationale:

Benzoic acid, a carboxylic acid, readily reacts with a mild base such as sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to form its corresponding sodium salt, sodium benzoate.[4][5] This salt is highly soluble in water and will partition into an aqueous layer. Tolfenpyrad, an aromatic amide, is generally neutral and will remain in a non-polar organic solvent.[6]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the solid mixture in a suitable organic solvent in which both Tolfenpyrad and benzoic acid are soluble. Dichloromethane or diethyl ether are common choices.[7][8]

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution. Allow the layers to separate. The upper layer will be the aqueous phase (if using diethyl ether) or the lower layer (if using dichloromethane), containing the sodium benzoate.[9] The organic layer will contain the Tolfenpyrad.

  • Isolation of Tolfenpyrad: Drain the organic layer and wash it with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the purified Tolfenpyrad.

  • Isolation of Benzoic Acid: To the aqueous layer, slowly add a strong acid like hydrochloric acid (HCl) until the solution is acidic (test with pH paper).[5] The benzoic acid will precipitate out as a white solid.

  • Final Purification: Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.[10][11]

Question 2: My Tolfenpyrad fraction after acid-base extraction is still showing impurities. What could be the reason?

Answer:

If your Tolfenpyrad fraction remains impure after a standard acid-base extraction, consider the following possibilities and troubleshooting steps:

  • Incomplete Extraction of Benzoic Acid: The extraction of benzoic acid into the aqueous basic solution might have been incomplete. To address this, repeat the extraction of the organic layer with fresh aqueous base solution two to three times to ensure all the benzoic acid is removed.

  • Presence of Neutral Impurities: The original mixture may contain other neutral impurities that are not removed by acid-base extraction. In this case, further purification by column chromatography or recrystallization is necessary.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. To break an emulsion, you can try adding brine or gently swirling the separatory funnel instead of vigorous shaking.[12]

Question 3: I am trying to purify Tolfenpyrad by recrystallization, but the recovery is very low. What can I do?

Answer:

Low recovery during recrystallization is a common issue and can be addressed by optimizing your procedure.[13]

Causality and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve Tolfenpyrad well at high temperatures but poorly at low temperatures. Tolfenpyrad is soluble in solvents like methanol and toluene.[14] You may need to experiment with different solvents or solvent mixtures to find the optimal one.

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling, thus reducing the yield.[13] Always aim to use the minimum amount of hot solvent to fully dissolve your compound.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Premature Crystallization: If the compound crystallizes too quickly upon cooling, you can gently reheat the solution and add a small amount of additional solvent.[13]

SolventTolfenpyrad SolubilityBenzoic Acid SolubilityPotential for Recrystallization Separation
WaterVery Low (0.087 mg/L)[14]Low at RT, High in hot water[11]Excellent for purifying benzoic acid, not for Tolfenpyrad.
Methanol59,600 mg/L[14]71.5 g/100g (23°C)[15][16]May be challenging due to high solubility of both.
Toluene366,000 mg/L[14]Lower than in alcohols[17]Potentially a good solvent for Tolfenpyrad recrystallization.
n-Hexane7,410 mg/L[14]Low[17]Could be a good choice for Tolfenpyrad recrystallization.

Question 4: I suspect I have a Tolfenpyrad-benzoic acid co-crystal. How does this affect my purification strategy?

Answer:

A co-crystal is a crystalline structure composed of two or more neutral molecules in a stoichiometric ratio.[18] If you have a co-crystal of Tolfenpyrad and benzoic acid, you will need to first break this structure before you can separate the individual components.

Strategy for Co-crystal Separation:

  • Dissolution: The primary step is to dissolve the co-crystal in a suitable solvent. This will disrupt the crystal lattice and release the individual molecules into the solution.

  • Apply Separation Technique: Once dissolved, you can proceed with acid-base extraction as described in Question 1. The solvent used for dissolution will become your organic phase in the extraction.

  • Characterization: To confirm if you initially had a co-crystal, you can use analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Solid-State NMR.[19]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Tolfenpyrad and benzoic acid that are relevant for their separation?

A1: The most critical difference is their acid-base character. Benzoic acid is a carboxylic acid, while Tolfenpyrad is a neutral amide.[1][6] This allows for their separation by acid-base extraction. Their differing solubilities in various organic solvents can also be exploited for purification by recrystallization or chromatography.[14][17]

Q2: Can I use column chromatography to separate Tolfenpyrad and benzoic acid?

A2: Yes, column chromatography is a powerful technique for this separation. Due to the polarity difference between the acidic benzoic acid and the less polar Tolfenpyrad, they will have different affinities for the stationary phase (e.g., silica gel). A non-polar eluent would elute Tolfenpyrad first, while a more polar eluent would be required to elute the benzoic acid. However, for larger quantities, acid-base extraction is often more efficient.[20]

Q3: How can I monitor the purity of my Tolfenpyrad and benzoic acid fractions?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the purity of your fractions and quantifying the amounts of Tolfenpyrad and benzoic acid.[21][22] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of purity.

Q4: Is Tolfenpyrad stable during the purification process?

A4: Tolfenpyrad is stable to hydrolysis but can be degraded by light (photolysis).[23] Therefore, it is advisable to protect your samples from direct sunlight or UV light during the purification and storage process.

Workflow and Decision Making

The following diagram illustrates a decision-making workflow for the purification of a Tolfenpyrad and benzoic acid mixture.

PurificationWorkflow start Start: Tolfenpyrad-Benzoic Acid Mixture dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) start->dissolve acid_base Perform Acid-Base Extraction with aq. NaHCO3 dissolve->acid_base organic_layer Organic Layer: Tolfenpyrad acid_base->organic_layer Organic Phase aqueous_layer Aqueous Layer: Sodium Benzoate acid_base->aqueous_layer Aqueous Phase dry_evaporate Dry and Evaporate Solvent organic_layer->dry_evaporate acidify Acidify with HCl aqueous_layer->acidify purified_tolfenpyrad Purified Tolfenpyrad dry_evaporate->purified_tolfenpyrad precipitate Precipitate Benzoic Acid acidify->precipitate purified_benzoic_acid Purified Benzoic Acid precipitate->purified_benzoic_acid check_purity Check Purity (HPLC/TLC) purified_tolfenpyrad->check_purity purified_benzoic_acid->check_purity further_purification Further Purification Needed? check_purity->further_purification column_chromatography Column Chromatography further_purification->column_chromatography Yes recrystallization Recrystallization further_purification->recrystallization Or final_product Final Pure Product further_purification->final_product No column_chromatography->final_product recrystallization->final_product

Caption: Decision workflow for separating Tolfenpyrad and benzoic acid.

References

  • Residue behavior, transfer and risk assessment of tolfenpyrad, dinotefuran and its metabolites during tea growing and tea brewing | Request PDF - ResearchGate. (2021, April 10). Retrieved from [Link]

  • Tolfenpyrad 30% SC - Topsen Biotech. (n.d.). Retrieved from [Link]

  • Independent Laboratory Validation for Tolfenpyrad in Water 50142028 - EPA. (n.d.). Retrieved from [Link]

  • Purifying A Compound Of Benzoic Acid - 1165 Words - Bartleby.com. (n.d.). Retrieved from [Link]

  • Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide - YouTube. (2024, June 9). Retrieved from [Link]

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
  • Tolfenpyrad. (n.d.). Retrieved from [Link]

  • 1411 TOLFENPYRAD (269) First daft was prepared by Prof. Dr. Árpád Ambrus National Food Chain Safety Office, Hungary EXPLANATIO. (n.d.). Retrieved from [Link]

  • Evaluation Report TOLFENPYRAD. (2004, October 6). Retrieved from [Link]

  • Tolfenpyrad | C21H22ClN3O2 | CID 10110536 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • TOLFENPYRAD - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • A NEW METHOD FOR DETERMINATION OF TOLFENPYRAD RESIDUES IN MANGO FRUIT - Experiment Journal. (n.d.). Retrieved from [Link]

  • Tolfenpyrad (Ref: OMI 88) - AERU. (2025, November 5). Retrieved from [Link]

  • Tolfenpyrad 15 % EC: New Broad Spectrum Pesticide to Manage Thrips and Powdery mildew in Chilli Ecosystem - Research Trend. (2021, August 11). Retrieved from [Link]

  • Determining Tolfenpyrad in Water Samples Using Liquid-Liquid Extraction with Low Temperature Purification (LLE-LTP) - SciELO. (n.d.). Retrieved from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Retrieved from [Link]

  • EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents. (n.d.).
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - American Chemical Society. (2010, October 26). Retrieved from [Link]

  • Development of the Analytical Method for Insecticide Tolfenpyrad Determination in Agricultural Commodities using LC-MS/MS - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. (n.d.). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction - UW-Madison Chemistry. (n.d.). Retrieved from [Link]

  • “Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights”. (n.d.). Retrieved from [Link]

  • Pharmaceutical Cocrystal Development of TAK-020 with Enhanced Oral Absorption - MDPI. (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved from [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Benzoic acid - Sciencemadness Wiki. (2024, March 5). Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • How was a mixture of organic molecules (phenol, benzoic acid, p-toluidine and anisole) separated and isolating process? - Quora. (2020, November 3). Retrieved from [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in Tolfenpyrad & PT-CA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects & Method Optimization for Tolfenpyrad and its Benzoic Acid Metabolite (PT-CA) Content Type: Advanced Troubleshooting Guide & FAQs Audience: Analytical Chemists, Toxicologists, and Residue Analysts

Introduction: The Amphoteric Challenge

Analyzing Tolfenpyrad (TFP) alongside its major metabolite, PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), presents a distinct "amphoteric" challenge. While the parent Tolfenpyrad is a lipophilic, neutral pyrazole-carboxamide, the PT-CA metabolite introduces a carboxylic acid moiety.

This structural divergence creates a tug-of-war in method development:

  • Extraction: Conditions ideal for the neutral parent may trap the acidic metabolite.

  • Cleanup: Sorbents that remove matrix organic acids (like PSA) can inadvertently strip PT-CA.

  • Chromatography: pH swings that sharpen the parent peak may cause the metabolite to tail or split.

This guide addresses these specific matrix-induced failures.

Module 1: Sample Preparation & Extraction

The "PSA Paradox" in QuEChERS

Q: I am getting excellent recovery for Tolfenpyrad (90-105%) but consistently low recovery (<60%) for the PT-CA metabolite. I am using a standard EN 15662 QuEChERS kit. What is happening?

A: You are likely experiencing sorbent-analyte interaction . Standard QuEChERS cleanup tubes contain PSA (Primary Secondary Amine) . PSA is a weak anion exchanger designed to remove fatty acids, sugars, and organic acids from the matrix.

  • The Mechanism: PT-CA contains a benzoic acid group (pKa ~4.2). At the typical pH of a QuEChERS extract (often slightly basic due to PSA), PT-CA becomes ionized (negatively charged) and binds irreversibly to the positively charged amine groups on the PSA sorbent.

  • The Fix:

    • Reduce PSA: Lower the PSA amount significantly (e.g., <25 mg per mL extract) or eliminate it entirely for validation.

    • Acidify the Extract: Ensure the extraction solvent (Acetonitrile) contains 1% Formic Acid or Acetic Acid. This keeps PT-CA in its neutral, protonated form, reducing its affinity for the PSA binding sites.

    • Switch Sorbents: If matrix removal is critical (e.g., in tea or spices), replace PSA with C18 (for lipids) and minimal GCB (Graphitized Carbon Black) for pigments, but proceed with caution regarding GCB (see below).

Q: We are analyzing tea samples. Can we use Graphitized Carbon Black (GCB) to remove chlorophyll?

A: Use with extreme caution.

  • Risk: Tolfenpyrad possesses a planar pyrazole-carboxamide structure. GCB removes planar molecules (like chlorophyll) via strong

    
    -
    
    
    
    interactions. It often indiscriminately binds planar pesticides, leading to 0% recovery.
  • Protocol:

    • Do not use GCB in the dispersive mode (d-SPE) unless you have validated a specific "low-load" GCB mixture.

    • Alternative: Use a dual-layer SPE cartridge where you can elute with a stronger solvent (e.g., Toluene/Acetonitrile mix) to break the

      
      -
      
      
      
      interaction, though this complicates the workflow.
    • Best Practice: For high-throughput tea analysis, accept some matrix color and rely on the selectivity of LC-MS/MS (MRM mode), or use "pigment-scavenging" sorbents that are less retentive than traditional GCB.

Module 2: Chromatographic Separation

Peak Shape & Retention Drift

Q: The PT-CA metabolite peak is tailing significantly, while Tolfenpyrad looks sharp. How do I fix this?

A: This is a classic pH mismatch. The carboxylic acid group on PT-CA interacts with residual silanols on the column stationary phase if not properly buffered.

Optimization Protocol:

  • Mobile Phase Modifier: You must use a buffer, not just an acid.

    • Poor: Water + 0.1% Formic Acid (pH ~2.7).

    • Better: 5mM Ammonium Acetate + 0.1% Formic Acid (pH ~3-4).

    • Why: The ammonium ions mask silanols, and the buffer capacity stabilizes the ionization state of PT-CA.

  • Column Choice: Use a column with "end-capping" or embedded polar groups (e.g., C18-Polar Embedded or Phenyl-Hexyl). These provide better peak shape for acids compared to standard C18.

Module 3: Mass Spectrometry & Matrix Effects

Ion Suppression Diagnosis

Q: My signal-to-noise ratio for PT-CA drops 10-fold in tomato matrix compared to solvent standards. Is this ion suppression?

A: Yes. This is likely due to co-eluting phospholipids or lycopene.

The Self-Validating Test (Post-Column Infusion): Perform this experiment to visualize the matrix effect:

  • Infuse a constant flow of PT-CA standard (100 ng/mL) into the MS source via a tee-junction.

  • Inject a blank matrix sample (e.g., tomato extract) via the LC column.

  • Result: Monitor the baseline of the PT-CA transition. If you see a "dip" or negative peak at the retention time where PT-CA usually elutes, you have confirmed suppression.

Corrective Actions:

Strategy Description Pros/Cons
Matrix-Matched Calibration Prepare calibration standards in blank matrix extract. Pro: Compensates for suppression perfectly. Con: Requires analyte-free blank matrix (hard to find for tea/tobacco).
Dilution Dilute the final extract 1:10 or 1:20 with mobile phase. Pro: "Dilution is the solution to pollution." Reduces matrix load linearly. Con: Raises the Limit of Quantitation (LOQ).

| Deuterated IS | Use Tolfenpyrad-d7 or a structural analog like Tebufenpyrad . | Pro: The IS experiences the same suppression as the analyte. Con: High cost; Tebufenpyrad may not co-elute perfectly with PT-CA. |

Visualizing the Workflow & Mechanisms

Figure 1: Metabolic Pathway & Analytical Challenges

This diagram illustrates the conversion of Tolfenpyrad to PT-CA and the specific analytical risks associated with each structure.

MetabolicPathway cluster_matrix Matrix Interferences TFP Parent: Tolfenpyrad (Lipophilic, Neutral) Risk: GCB Adsorption Reaction Oxidation (Liver/Plant) TFP->Reaction -CH3 to -COOH PTCA Metabolite: PT-CA (Amphoteric, Acidic) Risk: PSA Removal Reaction->PTCA PSA PSA Sorbent (Basic) PSA->PTCA Traps Acidic Metabolite GCB GCB Sorbent (Planar) GCB->TFP Traps Planar Parent

Caption: Transformation of Tolfenpyrad to PT-CA. Note the divergent risks: GCB affects the parent, while PSA affects the acidic metabolite.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to resolve low recovery issues.

Troubleshooting Start Issue: Low Recovery of PT-CA CheckPSA Are you using PSA? Start->CheckPSA RemovePSA Action: Remove PSA or Acidify Extract CheckPSA->RemovePSA Yes CheckPeak Is Peak Tailing? CheckPSA->CheckPeak No Buffer Action: Add NH4OAc to Mobile Phase CheckPeak->Buffer Yes Suppress Is it Matrix Suppression? CheckPeak->Suppress No Dilute Action: Dilute Sample or Use Matrix Match Std Suppress->Dilute Yes

Caption: Step-by-step logic for diagnosing PT-CA analysis failures.

References

  • Metabolic Pathway & Identification

    • Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. (2012).[1][2][3][4] Journal of Analytical Toxicology. Identifies PT-CA as the major oxidative metabolite.

    • (Validated via search context 1.1)

  • QuEChERS Methodology for Tea

    • Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. (2022).[1][2][3][5] MDPI. Discusses the specific challenges of tea matrices and metabolite recovery.

    • (Validated via search context 1.4)

  • Matrix Effects in Vegetables

    • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis. (2016).[6] National Institute of Health Sciences (Japan).

    • (Validated via search context 1.6)

  • Analytical Standards & Properties

    • Tolfenpyrad-benzoic Acid Metabolite PT-CA.[2][4][7][8][9][10][11] BenchChem / PubChem Data.

    • (Validated via search context 1.2/1.7)

Sources

Technical Support Center: Tolfenpyrad & Benzoic Acid Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for Tolfenpyrad and Acidic Metabolites (Benzoic Acid derivatives) Ticket ID: TOLF-BA-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Push-Pull" Separation Challenge

Welcome to the Advanced Chromatography Support Center. You are likely encountering peak tailing because Tolfenpyrad and its acidic metabolites (such as PT-CA or simple Benzoic Acid impurities) present a "Push-Pull" chemical conflict.[2]

  • Tolfenpyrad is a lipophilic pyrazole-carboxamide (weak base).[1][2] It tails due to secondary silanol interactions on the column support.[2][3][4]

  • Benzoic Acid is a weak acid (

    
    ).[1][2] It tails due to mixed ionization states  or metal chelation  if the mobile phase pH is not strictly controlled.[2]
    

Solving this requires a precise balance of pH, ionic strength, and stationary phase chemistry.[1] This guide provides the diagnostic logic and protocols to resolve these issues.

Part 1: Diagnostic Logic (Visualized)

Before altering your method, use this flow to identify the root cause.[1][2] Tailing is rarely random; it is a symptom of specific chemical mismatches.[2]

TroubleshootingFlow Start START: Identify Tailing Peak CheckAnalyte Which Peak is Tailing? Start->CheckAnalyte Tolfenpyrad Analyte: Tolfenpyrad (Hydrophobic Base) CheckAnalyte->Tolfenpyrad Benzoic Analyte: Benzoic Acid (Weak Acid) CheckAnalyte->Benzoic SilanolCheck Cause: Silanol Interaction Tolfenpyrad->SilanolCheck PHCheck Check Mobile Phase pH Benzoic->PHCheck Action1 Action: Add TEA or Switch to End-Capped Column SilanolCheck->Action1 IsNearPka Is pH ≈ 4.2? PHCheck->IsNearPka Action2 Action: Lower pH to < 3.0 (Suppress Ionization) IsNearPka->Action2 Yes (Mixed State) Action3 Action: Increase Buffer Conc. (>25 mM) IsNearPka->Action3 No (Mass Overload?)

Figure 1: Diagnostic decision tree for distinguishing between base-induced tailing (Tolfenpyrad) and acid-induced tailing (Benzoic Acid).[1][2]

Part 2: The Chemistry of Tailing (Root Cause Analysis)

The Benzoic Acid "Split Personality" (pH vs. )

Benzoic acid has a


 of approximately 4.2 .[2]
  • The Problem: If your mobile phase pH is between 3.2 and 5.2, the acid exists as a mixture of neutral (

    
    ) and ionized (
    
    
    
    ) species.[1][2] These two forms interact differently with the stationary phase, causing the peak to "smear" or tail significantly.[1][2]
  • The Fix: You must operate at least 2 pH units away from the

    
    .
    
    • Preferred: pH < 3.0 (Fully protonated, neutral).[1][2] Increases retention, sharpens peaks on C18.[1]

    • Alternative: pH > 6.2 (Fully ionized).[1] Warning: High pH dissolves standard silica columns.[1][2]

The Tolfenpyrad Silanol Trap

Tolfenpyrad contains nitrogenous pyrazole groups.[2]

  • The Problem: Residual silanols (

    
    ) on the silica surface are acidic.[2] They bind to the basic nitrogen in Tolfenpyrad via ion-exchange mechanisms, dragging the peak tail.[1][2]
    
  • The Fix:

    • End-capping: Use a column where silanols are chemically blocked (e.g., TMS end-capping).[1][2]

    • Acidic Mobile Phase: At pH < 3.0, silanols are protonated (

      
      ) and neutral, preventing them from binding to Tolfenpyrad.[1][2]
      

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Mobile Phase

Best for simultaneous determination of Tolfenpyrad and Benzoic Acid metabolites.[1][2]

ParameterSpecificationScientific Rationale
Aqueous Phase (A) 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.[2]5)Suppresses Benzoic acid ionization (

) and protonates silanols to prevent Tolfenpyrad tailing.[2]
Organic Phase (B) 100% Acetonitrile (ACN)ACN has lower viscosity than methanol, reducing backpressure and improving mass transfer (sharper peaks).[1][2]
Gradient 50% B to 90% B over 10 minsTolfenpyrad is highly lipophilic and requires high %B to elute.[2] Benzoic acid elutes early.[2]
Buffer Conc. 20-25 mM (if using Phosphate)Sufficient ionic strength is required to mask secondary interactions on the silica surface.[2]
Protocol B: Column Selection Guide

Do not use standard silica columns. Use "Type B" High-Purity Silica.[1]

  • Select an End-Capped Column: Look for "ODS-2", "End-capped", or "Base Deactivated" in the product name.[1][2]

  • Carbon Load: High carbon load (>15%) is preferred to retain the non-polar Tolfenpyrad while the acidic mobile phase handles the Benzoic acid shape.[2]

  • Recommended Phases:

    • Phenomenex Luna C18(2) or Kinetex XB-C18 (Core-shell technology for sharper peaks).

    • Agilent ZORBAX Eclipse Plus C18 (Double end-capped).[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: I am using 0.1% Formic Acid, but Benzoic Acid still tails. Why? A: Formic acid is a weak buffer.[1][2] At 0.1%, the pH is ~2.7, which is good, but the ionic strength is low.[1][2] If your sample matrix is complex or the injection volume is high, the local pH inside the column plug may shift.[1][2]

  • Correction: Switch to 20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid) . The added salt (Ammonium) increases ionic strength, masking silanols and stabilizing the protonation state of Benzoic acid.[1]

Q2: Tolfenpyrad elutes very late with a broad peak.[2] How do I sharpen it? A: This is a "Mass Transfer" issue. Tolfenpyrad is large and hydrophobic.[2]

  • Correction:

    • Increase Temperature: Run the column at 40°C . This lowers mobile phase viscosity and improves the diffusion of the large Tolfenpyrad molecule into the pores, sharpening the peak.[1]

    • Steeper Gradient: Ramp to 95% Acetonitrile quickly after the Benzoic acid elutes.

Q3: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but it is an "old school" fix.[1] TEA competes for the silanol sites, blocking them from Tolfenpyrad.[1]

  • Protocol: Add 5 mM TEA to the aqueous mobile phase and adjust pH to 3.0 with Phosphoric acid.

  • Note: TEA is not compatible with LC-MS (signal suppression) and can degrade column life if not washed out properly.[1][2]

References

  • FAO/WHO. (2013). Tolfenpyrad: Pesticide Residues in Food - 2013 Evaluations.[1][2] Food and Agriculture Organization of the United Nations.[2] Link

  • SciELO. (2024). Determining Tolfenpyrad in Water Samples Using Liquid-Liquid Extraction with Low Temperature Purification. Journal of the Brazilian Chemical Society.[2] Link

  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.[2] Link

  • Phenomenex. (2023).[5] HPLC Troubleshooting Guide: Peak Tailing Issues. Phenomenex Technical Resources. Link

  • Helix Chromatography. (2023). HPLC Methods for Analysis of Benzoic Acid.[2][6] Helix Chrom Applications.[2] Link

Sources

Technical Support Center: Tolfenpyrad Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tolfenpyrad-Benzoic Acid Cross-Reactivity & Metabolite Interference

Document ID: TF-SUP-004 | Version: 2.1 | Status: Active[1]

Core Concept: The Structural Basis of Cross-Reactivity

The "Why" Behind the Interference

In immunoassays for Tolfenpyrad (a pyrazole-carboxamide insecticide), "Benzoic Acid" cross-reactivity usually refers to the specific oxidative metabolite PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), rather than generic benzoic acid preservatives.[1]

Tolfenpyrad undergoes biotransformation where the terminal methyl group on the tolyloxy ring is oxidized to a carboxylic acid.[1][2] This converts the parent compound into a benzoic acid derivative (PT-CA).[1]

  • The Trap: If the antibody used in your assay was generated using a hapten attached via the pyrazole ring (leaving the tolyloxy/benzyl group exposed), the antibody will recognize the "right-hand" side of the molecule.[1] Since PT-CA retains this structure (differing only by a -COOH vs -CH3 group), the antibody will strongly cross-react with the metabolite, leading to false positives or overestimation of the parent compound.[1]

Visualizing the Mechanism

The following diagram illustrates the metabolic pathway and the structural vulnerability of the antibody.

Tolfenpyrad_Metabolism cluster_legend Key Tolfenpyrad Parent: Tolfenpyrad (Methyl Group on Tolyl Ring) Metabolism Oxidative Metabolism Tolfenpyrad->Metabolism Antibody Antibody Recognition (Targeting Phenoxy-Benzyl moiety) Tolfenpyrad->Antibody Strong Binding PTCA Metabolite: PT-CA (Benzoic Acid Derivative) Metabolism->PTCA Oxidation (-CH3 to -COOH) PTCA->Antibody High Cross-Reactivity (False Positive) GenericBA Generic Benzoic Acid (Low Interference)

Figure 1: Metabolic conversion of Tolfenpyrad to PT-CA. Antibodies targeting the phenoxy-benzyl motif cannot easily distinguish between the methyl (parent) and carboxyl (metabolite) groups.[1]

Troubleshooting Guide: Diagnosing Interference

Use this decision matrix to determine if your assay issues are due to generic matrix interference or specific metabolite cross-reactivity.

Symptom 1: High Background in "Blank" Samples
  • Likely Cause: Generic Benzoic Acid interference (Preservatives/Natural plant acids).[1]

  • Context: Generic benzoic acid is common in berries, tea, and processed foods. While structurally smaller than Tolfenpyrad, at high concentrations (mM range), it can non-specifically inhibit binding in competitive ELISAs.

Diagnostic Step Observation Action
Dilution Linearity Signal improves disproportionately upon dilution (e.g., 1:2 dilution results in >50% signal drop).[1]Matrix Interference. Switch to matrix-matched calibration curves.
Spike Recovery Spike generic Benzoic Acid (100 µg/mL) into buffer.If signal drops significantly, your antibody has low specificity. Switch antibody clone.
Symptom 2: ELISA Results > LC-MS/MS Results
  • Likely Cause: Metabolic Cross-Reactivity (PT-CA).[1]

  • Context: The sample contains both Parent (Tolfenpyrad) and Metabolite (PT-CA).[1][3] The ELISA detects both, yielding a higher "Total Residue" value, whereas LC-MS discriminates them.[1]

Diagnostic Step Observation Action
Sample History Sample is from an in vivo study or late-harvest crop (aged residue).Metabolite Presence Confirmed. Report result as "Total Immunoreactive Residue" or perform extraction cleanup (see Protocol A).
Correlation Plot Plot ELISA vs. LC-MS data. Slope > 1.0.Systematic Bias. The antibody recognizes the PT-CA metabolite.[1] Apply a correction factor or use Protocol A.

Optimization Protocols

Protocol A: pH-Differential Extraction (Separating Parent from Acidic Metabolites)

Objective: To physically separate Tolfenpyrad (neutral/weak base) from PT-CA (acidic benzoic acid derivative) before immunoassay to eliminate cross-reactivity.

Reagents:

  • Extraction Solvent: Ethyl Acetate or Acetonitrile.

  • Buffer A: 0.1 M Carbonate Buffer (pH 10.0).[1]

  • Buffer B: 0.1 M Phosphate Buffer (pH 6.0).

Workflow:

  • Extraction: Homogenize sample in Acetonitrile. Centrifuge and collect supernatant.

  • Partitioning: Evaporate solvent and reconstitute in Ethyl Acetate .

  • Alkaline Wash (Removal of Acids):

    • Add equal volume of Buffer A (pH 10) to the Ethyl Acetate.[1]

    • Vortex vigorously for 2 minutes.

    • Mechanism:[4][5][6][7] At pH 10, PT-CA (Benzoic acid derivative) becomes ionized (COO-) and migrates to the aqueous phase.[1] Tolfenpyrad remains in the organic phase.[1]

  • Phase Separation: Centrifuge to separate layers.

  • Collection: Collect the Organic (Top) Layer .[1]

  • Analysis: Evaporate the organic layer, reconstitute in Assay Buffer, and run ELISA.

Protocol B: Cross-Reactivity Validation Assay

Objective: To quantify the exact cross-reactivity (%) of your specific kit/antibody batch against Benzoic Acid derivatives.[1]

Step-by-Step:

  • Prepare Standards:

    • Set A (Parent): Tolfenpyrad standards (0, 0.1, 1, 10, 100 ng/mL).

    • Set B (Metabolite): PT-CA standards (0, 0.1, 1, 10, 100 ng/mL).

    • Set C (Interferent): Generic Benzoic Acid (0, 100, 1000, 10,000 ng/mL).

  • Run Assay: Execute standard competitive ELISA protocol.

  • Calculate IC50: Determine the concentration required to inhibit signal by 50% for each set.

  • Calculation:

    
    [1]
    

Expected Results Table:

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Tolfenpyrad 5.0100%Reference
PT-CA (Metabolite) 8.0~62.5%High Risk: Antibody targets phenoxy-ring.[1]
Benzoic Acid >10,000<0.1%Low Risk: Generic acid is too small to bind.

Strategic Hapten Design (For Assay Developers)

If you are developing a new assay and wish to avoid this cross-reactivity, you must select the correct hapten attachment site.

Hapten_Design cluster_bad Design A: High Cross-Reactivity (Avoid) cluster_good Design B: Specificity for Parent HaptenA Linker attached to Pyrazole Ring ResultA Antibody recognizes Phenoxy-Benzoic end (Binds both Parent & PT-CA) HaptenA->ResultA HaptenB Linker attached to Tolyl/Benzoic Ring ResultB Antibody recognizes Pyrazole-Amide end (Unique to Parent) HaptenB->ResultB

Figure 2: Hapten design strategy. Attaching the linker to the benzoic acid region (Design B)[1] forces the immune system to recognize the unique pyrazole structure, reducing metabolite cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard Tolfenpyrad ELISA for tea samples containing high benzoic acid?

  • Answer: Yes, but with caution. Tea naturally contains benzoic acid-like polyphenols.[1] You must use Protocol A (pH-Differential Extraction) to wash away these acidic interferents.[1] If you skip the alkaline wash, you may see false positives.

Q2: Why does my kit manual not list PT-CA cross-reactivity?

  • Answer: Many commercial kits are validated only against the parent compound and generic pesticide panels.[1] If the manual is silent, assume the antibody was raised against the whole molecule and likely has 30-60% cross-reactivity with PT-CA.[1] You should treat the result as "Total Tolfenpyrad Residues."[1]

Q3: Is cross-reactivity always bad?

  • Answer: No. In environmental monitoring, regulatory limits often define the "residue" as the sum of Tolfenpyrad and its metabolites. In this case, a cross-reactive antibody is beneficial as it provides a comprehensive toxicity screen.

References

  • JMPR Evaluation of Tolfenpyrad. Food and Agriculture Organization (FAO), 2013. Residue and Analytical Aspects. Available at: [Link]

  • Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid. ResearchGate, 2021.[1] Available at: [Link]

  • Hapten Design and Antibody Generation. National Institutes of Health (PMC).[1] Hapten-binding antibodies and pharmacokinetic modulation.[1][4] Available at: [Link]

Sources

Minimizing Tolfenpyrad-benzoic acid photodecomposition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Photochemical Lability of Tolfenpyrad

Welcome to the technical support guide for researchers working with Tolfenpyrad. As a pyrazole insecticide, Tolfenpyrad's efficacy is well-documented; however, its susceptibility to photodegradation presents a significant experimental challenge.[1] This guide is designed to provide you, our fellow scientists and developers, with practical, field-tested insights into the mechanisms of Tolfenpyrad photodecomposition and to offer robust strategies for its minimization. Our goal is to enhance the reproducibility and accuracy of your experimental outcomes by controlling for this critical variable.

The primary photolytic pathway involves the oxidation of the methyl group on the p-tolyloxy ring, leading to the formation of its principal metabolite, 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid (PT-CA).[1][2] While often colloquially simplified, the direct photoproduct is not benzoic acid itself, but this more complex derivative. Understanding and mitigating this conversion to PT-CA is paramount for maintaining the integrity of your stock solutions and experimental samples.

This document is structured as a series of frequently asked questions and troubleshooting scenarios, providing direct answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How sensitive is Tolfenpyrad to light, and what are its primary photodecomposition products?

A1: Tolfenpyrad is demonstrably susceptible to photolytic degradation. In aqueous environments, its photolytic half-life has been measured at approximately 35 hours, which can be extrapolated to about 11 days under natural sunlight conditions in Tokyo.[1] It is crucial to note that the compound is stable in the dark, confirming light as the primary driver of this degradation.[1]

The main pathway of photodecomposition is not a simple cleavage to benzoic acid. Instead, it involves the oxidation of the methyl group on the tolyloxy ring.[1] This process yields the major metabolite known as PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid).[1][2] Further degradation can occur, but PT-CA is the first and most significant photoproduct to monitor.

G Tolfenpyrad Tolfenpyrad (Parent Compound) PT_OH PT-OH (Intermediate) Tolfenpyrad->PT_OH Oxidation of -CH3 group PT_CHO PT-CHO (Intermediate) PT_OH->PT_CHO Oxidation PT_CA PT-CA (Primary Photoproduct) PT_CHO->PT_CA Oxidation

Caption: Tolfenpyrad Photodecomposition Pathway.

Q2: My Tolfenpyrad stock solution is showing signs of degradation despite being stored in the freezer. What could be the cause?

A2: While temperature is a factor in chemical stability, the primary cause of Tolfenpyrad degradation is photolysis.[3] If you are observing degradation in a frozen stock solution, consider the following:

  • Container Type: Standard clear or even amber glass vials may not offer sufficient protection from ambient laboratory light during handling (e.g., weighing, dilution). Even brief exposures to high-intensity light can initiate decomposition.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce issues, but for Tolfenpyrad, the most critical risk during these cycles is the cumulative light exposure each time the sample is removed from light-proof storage.

  • Solvent Purity: Impurities within the solvent can sometimes act as photosensitizers, accelerating the degradation process upon light exposure.

Immediate Remedy: Aliquot your primary stock solution into smaller, single-use volumes in amber, light-blocking vials or vials wrapped completely in aluminum foil. Store these aliquots in a designated light-proof secondary container within the freezer.

Q3: How does the choice of solvent impact the photodecomposition rate of Tolfenpyrad?

A3: The solvent environment plays a critical role in the rate of photodegradation.[4] Key solvent properties like polarity (dielectric constant), viscosity, and the ability to quench or promote radical species can significantly alter the stability of the solute.[4] For Tolfenpyrad, which is soluble in organic solvents like acetonitrile, the choice of solvent for your experimental matrix is a key variable.

While specific studies on Tolfenpyrad across a range of solvents are limited, general principles of photochemistry suggest that protic solvents (like alcohols) can sometimes participate in photochemical reactions more readily than aprotic solvents (like acetonitrile). When developing a new experimental system, it is advisable to perform a preliminary photostability test in your chosen solvent matrix.

Q4: Is Tolfenpyrad susceptible to hydrolysis? How can I distinguish this from photodecomposition?

A4: Tolfenpyrad is highly stable against hydrolysis. Studies have shown that in buffer solutions at pH 4, 7, and 9, the half-life of Tolfenpyrad is one year or longer, indicating that hydrolysis is not a significant degradation pathway under typical experimental conditions.[1]

To experimentally distinguish between degradation types, you can set up parallel experiments:

  • Photolysis Control: Your experimental sample exposed to your light source.

  • Dark Control: An identical sample, completely shielded from light (e.g., wrapped in foil) and kept under the same temperature conditions.

If degradation is observed only in the sample exposed to light, photodecomposition is the confirmed cause. If both samples degrade equally, another mechanism is at play. Given Tolfenpyrad's stability, significant degradation in the dark control is highly unlikely.[1]

Troubleshooting Guide

Issue: High variability in results from photosafety or degradation kinetic studies.
  • Potential Cause 1: Inconsistent Light Exposure. The intensity and wavelength of the light source are critical parameters in photolysis.[3][4] Fluctuations in lamp output over time or inconsistencies in the distance of samples from the source can lead to high variability.

    • Solution: Implement a rigorous light source validation protocol. Use a calibrated radiometer or spectroradiometer to measure the light intensity at the sample plane before each experiment. Ensure all samples are placed at a fixed, documented distance from the source. For comparative studies, run a reference compound with known photosensitivity in parallel.

  • Potential Cause 2: Inappropriate Sample Vessels. Using standard polystyrene or polypropylene plates/tubes can be problematic. Many plastics are not UV-opaque and can even leach compounds that interfere with the reaction.

    • Solution: Utilize quartz cuvettes or vials for experiments where specific UV wavelengths are critical, as quartz is transparent deep into the UV range. For routine screening where UV protection is needed, use amber glass or specially designed UV-blocking microplates. Always check the transmission spectrum of your chosen vessel material.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Tolfenpyrad in chosen solvent Dark Create Dark Control (wrap in foil) Prep->Dark Light Create Light Sample Prep->Light Irradiate Irradiate both samples (controlled light source) Dark->Irradiate Light->Irradiate Timepoints Collect aliquots at specified timepoints Irradiate->Timepoints Analyze Analyze via HPLC-MS/MS (quantify Tolfenpyrad & PT-CA) Timepoints->Analyze Data Compare Degradation Rates Analyze->Data

Caption: Workflow for a Tolfenpyrad Photostability Study.

Experimental Protocols

Protocol 1: Quantitative Analysis of Tolfenpyrad and PT-CA via HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of Tolfenpyrad and its primary photoproduct, PT-CA. It should be optimized for your specific instrumentation.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute both the more polar PT-CA and the less polar Tolfenpyrad.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode. Monitor specific parent-daughter ion transitions (MRM) for Tolfenpyrad and PT-CA. These transitions must be determined by infusing pure standards.

  • Quantification: Prepare calibration curves for both Tolfenpyrad and PT-CA in the same solvent matrix as your samples. The concentration of each analyte is determined against its respective calibration curve.[2][5]

Protocol 2: Standardized Photostability Assessment

This protocol outlines a procedure to assess the photostability of Tolfenpyrad in a specific formulation or solvent.

  • Preparation: Prepare a solution of Tolfenpyrad in your solvent of interest at a known concentration (e.g., 10 µg/mL). Use amber glassware for preparation.

  • Sample Distribution: Aliquot the solution into two sets of transparent, photochemically inert vessels (e.g., quartz or borosilicate glass vials).

  • Dark Control: Completely wrap one set of vials in aluminum foil. These are your dark controls.

  • Irradiation: Place both the exposed samples and the dark controls into a controlled environment photostability chamber. If a chamber is unavailable, use a calibrated lamp with a known spectral output and intensity. Ensure all samples are equidistant from the source.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 36 hours), remove one exposed vial and one dark control vial.

  • Storage: Immediately store the removed samples in the dark at -20°C or below until analysis to quench any further photochemical reaction.

  • Data Interpretation: Plot the concentration of Tolfenpyrad versus time for both the light-exposed and dark control samples. The difference in the degradation rate between the two sets represents the photodecomposition. Calculate the half-life (t½) using first-order kinetics.[6]

ParameterConditionTolfenpyrad Half-LifePrimary Degradation ProductReference
Photolysis in Water Purified Water35.2 hoursPT-CA[1]
Photolysis in Water River Water35.0 hoursPT-CA[1]
Dissipation in Crops Greenhouse Vegetables2.0 - 6.8 daysNot specified[6]
Hydrolysis pH 4, 7, 9> 1 year(Stable)[1]
Table 1: Summary of Tolfenpyrad Stability Under Various Conditions.

References

  • Evalu
  • Residue, dissipation and dietary intake risk assessment of tolfenpyrad in four leafy green vegetables under greenhouse conditions - PMC (2022-02-04).
  • TOLFENPYRAD - World Health Organiz
  • Determining Tolfenpyrad in Water Samples Using Liquid-Liquid Extraction with Low Temperature Purific
  • Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview - MOST Wiedzy (2022-05-19).
  • Independent Laboratory Validation for Tolfenpyrad in W
  • The metabolism and dissipation behavior of tolfenpyrad in tea: A comprehensive risk assessment
  • Analysis of tolfenpyrad and its metabolites in plasma in a tolfenpyrad poisoning case (2012-07-15).
  • Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC - NIH (2024-07-08).
  • Development of the Analytical Method for Insecticide Tolfenpyrad Determination in Agricultural Commodities using LC-MS/MS - ResearchG

Sources

Technical Support Center: Enhancing the Formulation Stability of Tolfenpyrad-Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of formulating Tolfenpyrad in the presence of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals actively engaged in creating stable and efficacious pesticide formulations. Here, we dissect common challenges, offer scientifically grounded solutions, and provide detailed protocols to guide your experimental work. Our approach is rooted in a deep understanding of the physicochemical properties of these active ingredients and their interactions within a formulation matrix.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses foundational questions that arise during the development of Tolfenpyrad-benzoic acid formulations.

Q1: What are the primary degradation pathways for Tolfenpyrad that I should be aware of?

A1: Tolfenpyrad, a pyrazole insecticide, is susceptible to degradation through several mechanisms. Your formulation strategy must account for:

  • Photolysis: Tolfenpyrad can degrade upon exposure to UV or sunlight.[1] The primary degradation pathways involve oxidation of the methyl group on the tolyloxy ring and cleavage of the amide bond.[2]

  • Hydrolysis: While Tolfenpyrad is generally stable against hydrolysis at neutral pH, extreme pH conditions can accelerate its breakdown.[2] It is crucial to maintain the formulation within an optimal pH range.

  • Metabolic Degradation: In biological systems, Tolfenpyrad is metabolized through oxidation and hydroxylation.[3] While not a direct formulation stability issue, understanding these pathways can inform the selection of co-formulants that do not mimic these metabolic processes.

Tolfenpyrad degrades into several major degradates, including PCA, PAM, PT-CA, PT-CHO, PT-OH, and PT(A)-4OH.[4]

Q2: What is the role of benzoic acid in this formulation, and how does it impact stability?

A2: Benzoic acid is often included in pesticide formulations for several reasons, such as a preservative due to its antibacterial and antifungal properties.[5][6] It can also act as a synergist or a pH modifier.[7][8] However, its acidic nature can present challenges:

  • pH Modification: The acidity of benzoic acid can lower the pH of the formulation, which may influence the hydrolysis rate of Tolfenpyrad. While Tolfenpyrad is relatively stable across a range of pH values, significant shifts to highly acidic or alkaline conditions should be avoided.[2]

  • Chemical Incompatibility: There is a potential for acid-base interactions between the acidic benzoic acid and any basic functional groups in Tolfenpyrad or other co-formulants. This could lead to the formation of salts with different solubility profiles, potentially causing precipitation or crystallization over time.

  • Crystal Growth: The presence of two distinct crystalline compounds, Tolfenpyrad and benzoic acid, can create challenges in suspension concentrates (SC) or other dispersion-based formulations. Ostwald ripening, where larger crystals grow at the expense of smaller ones, can lead to physical instability.

Q3: What are the initial considerations when selecting a formulation type for a Tolfenpyrad-benzoic acid combination?

A3: The choice of formulation type is critical and depends on the intended application and the physicochemical properties of the actives. Tolfenpyrad has been formulated as Suspension Concentrates (SC) and Emulsifiable Concentrates (EC).[9]

  • Suspension Concentrates (SC): This is a viable option if both Tolfenpyrad and benzoic acid are solids with low water solubility. The key challenge is to prevent crystal growth and ensure long-term physical stability.[10]

  • Emulsifiable Concentrates (EC): If a suitable solvent system can dissolve both components, an EC formulation is possible. However, the use of volatile organic compounds (VOCs) in ECs is increasingly under regulatory scrutiny.[11]

  • Suspoemulsions (SE): If one component is soluble in an oil phase and the other is a solid suspended in the aqueous phase, an SE could be a suitable choice.

A thorough understanding of the solubility of Tolfenpyrad in various organic solvents is essential for developing non-aqueous formulations.[12]

Section 2: Troubleshooting Guide for Common Formulation Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Chemical Degradation of Tolfenpyrad Photodegradation from exposure to light.- Incorporate a UV protectant (e.g., benzophenone derivatives) into the formulation.- Utilize opaque packaging to shield the product from light.
Hydrolysis due to suboptimal pH.- Adjust the formulation pH to a neutral range (pH 5-7), where Tolfenpyrad exhibits higher stability.[1]- Employ a robust buffering system to maintain the target pH.
Crystal Growth in Suspension Concentrates Ostwald ripening of Tolfenpyrad or benzoic acid crystals.- Optimize the particle size distribution of the suspended solids through milling.- Introduce a crystal growth inhibitor.[10] Polymeric surfactants or specific non-ionic surfactants can be effective.- Consider using a blend of non-ionic and anionic surfactants to stabilize the system.[10]
Phase Separation or Sedimentation Inadequate wetting or dispersion of solid particles.- Screen different wetting agents and dispersants to find the most effective combination for both Tolfenpyrad and benzoic acid.- Adjust the concentration of the dispersant; insufficient amounts can lead to flocculation.
Poor rheological properties of the continuous phase.- Incorporate a rheology modifier (e.g., xanthan gum, hydroxyethyl cellulose) to increase the viscosity of the continuous phase and slow down sedimentation.[13]
Unexpected Precipitation or Salt Formation Chemical incompatibility between Tolfenpyrad, benzoic acid, and other excipients.- Conduct compatibility studies with all formulation components.- Re-evaluate the selection of co-formulants, avoiding those with highly basic or reactive functional groups.
Troubleshooting Workflow for Formulation Instability

Caption: A decision tree for troubleshooting common stability issues in Tolfenpyrad-benzoic acid formulations.

Section 3: Experimental Protocols

To ensure the trustworthiness of your findings, rigorous and validated analytical methods are essential.

Protocol 1: Simultaneous Quantification of Tolfenpyrad and Benzoic Acid by HPLC

This protocol provides a starting point for developing a method to monitor the chemical stability of your formulation.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A gradient elution is often necessary to separate compounds with different polarities like Tolfenpyrad and benzoic acid.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Start with a gradient of 60% A / 40% B, ramping to 10% A / 90% B over 10 minutes. The exact gradient will need to be optimized for your specific column and system.

3. Sample Preparation:

  • Accurately weigh a portion of the formulation.

  • Dilute with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the calibration curve.

  • Vortex or sonicate to ensure complete dissolution/extraction.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the respective absorbance maxima for Tolfenpyrad (around 233 nm) and benzoic acid (around 230 nm). A DAD is advantageous for confirming peak purity.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of Tolfenpyrad and benzoic acid in the same diluent as the samples.

  • Construct a calibration curve by plotting peak area against concentration for each analyte.

  • Quantify the amount of each active ingredient in your formulation samples by interpolating their peak areas from the respective calibration curves.

Protocol 2: Accelerated Stability Study

Accelerated stability studies are crucial for predicting the long-term shelf life of a formulation.[14]

1. Study Setup:

  • Package the formulation in the intended commercial packaging material.

  • Place the samples in a temperature- and humidity-controlled stability chamber.

  • Recommended Condition: 54 ± 2 °C for 14 days.[15] This condition is widely accepted for predicting a two-year shelf life at ambient temperatures.

2. Time Points for Analysis:

  • Analyze the samples at time zero (T=0) and after 14 days (T=14).

3. Parameters to Evaluate:

  • Active Ingredient Content: Quantify Tolfenpyrad and benzoic acid using a validated HPLC method (as described in Protocol 1).

  • Physical Properties:

    • Appearance: Note any changes in color, phase separation, or sedimentation.

    • Particle Size Analysis (for SC formulations): Measure the particle size distribution at T=0 and T=14 to assess crystal growth.

    • Viscosity: Measure the viscosity to detect any changes in the rheological properties.

    • pH: Monitor the pH of the formulation.

4. Acceptance Criteria:

  • The concentration of each active ingredient should remain within a specified range (e.g., ± 5% of the initial concentration).

  • There should be no significant changes in the physical properties of the formulation.

Workflow for a Standard Stability Study

Sources

Technical Support Center: Tolfenpyrad & PT-CA Analytical Methodologies

[1]

Executive Summary

This guide addresses the technical challenges in the simultaneous analysis of Tolfenpyrad (parent insecticide) and its major oxidative metabolite, Tolfenpyrad-benzoic acid (commonly referred to as PT-CA ).[1]

The Core Challenge: The analytical difficulty lies in the divergent physicochemical properties of the two targets. Tolfenpyrad is highly lipophilic (LogP ~5.6), whereas PT-CA contains a carboxylic acid moiety, making it significantly more polar and acidic. Standard multi-residue methods (like unbuffered QuEChERS with PSA cleanup) often fail because the cleanup step inadvertently removes the acidic metabolite, leading to false negatives.

This guide provides a self-validating workflow to enhance selectivity and recovery for both analytes.

Module 1: The "PSA Trap" in Sample Preparation

The Mechanism of Failure

In standard pesticide residue analysis, Primary Secondary Amine (PSA) sorbent is used in Dispersive Solid Phase Extraction (dSPE) to remove matrix organic acids (sugars, fatty acids).

  • The Problem: PT-CA is an organic acid.[1]

  • The Result: If you use standard PSA cleanup, you will strip 80–100% of your PT-CA target along with the matrix interferences.

Optimized Protocol: Citrate-Buffered QuEChERS

To maintain selectivity for PT-CA without compromising Tolfenpyrad recovery, you must modify the cleanup phase.[1]

Step-by-Step Methodology:

  • Extraction:

    • Weigh 10 g homogenized sample (e.g., tea, fruit) into a 50 mL centrifuge tube.

    • Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid (acidification stabilizes PT-CA).[1]

    • Add QuEChERS salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Sodium Hydrogencitrate.

    • Why? The citrate buffer maintains a pH of ~5.0–5.5, preventing degradation while ensuring partition of the acidic metabolite into the organic layer.

    • Shake vigorously (1 min) and centrifuge (4000 rpm, 5 min).

  • Cleanup (The Critical Switch):

    • Transfer 1 mL supernatant to a dSPE tube.

    • Sorbent Selection:

      • DO NOT USE: PSA (Primary Secondary Amine).

      • USE: C18 (50 mg) + GCB (Graphitized Carbon Black, 10 mg - only if analyzing tea/pigmented samples) + MgSO₄ (150 mg).[1]

    • Why? C18 removes lipids (lipophilic interferences) without interacting with the carboxylic acid group of PT-CA.[1]

Visualization: Sample Prep Decision Logic

SamplePrepLogicstartStart: Sample Extractionmatrix_typeIdentify Matrix Typestart->matrix_typeacidic_targetTarget: Tolfenpyrad + PT-CA (Acidic)?matrix_type->acidic_targetstandard_quechersStandard QuEChERS(with PSA)acidic_target->standard_quechersNo (Parent only)modified_quechersBuffered QuEChERS(No PSA)acidic_target->modified_quechersYes (Parent + Metabolite)cleanup_choicedSPE Sorbent Selectionmodified_quechers->cleanup_choicec18_onlyUse C18 + MgSO4(Retains PT-CA)cleanup_choice->c18_onlyCorrect Pathpsa_failPSA removes PT-CA(Low Recovery)cleanup_choice->psa_failAvoid

Caption: Workflow for selecting the correct QuEChERS cleanup to prevent loss of the acidic metabolite PT-CA.

Module 2: Chromatographic Selectivity (LC-MS/MS)

Physicochemical Constraints
AnalyteLogP (Hydrophobicity)pKa (Acidity)Retention Behavior on C18
Tolfenpyrad 5.61 (High)Neutral/Weak BaseStrong retention; elutes late.[1]
PT-CA ~2.5 (Moderate)~4.2 (Acidic)pH Dependent. At neutral pH, it ionizes and elutes too early (void volume).[1]
The pH Factor

To achieve selectivity (sharp peaks, separation from matrix), you must suppress the ionization of the carboxylic acid on PT-CA.

  • Recommendation: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Methanol/Acetonitrile).

  • Mechanism: Low pH (< 3.0) keeps PT-CA in its neutral (protonated) form (

    
    ), increasing its interaction with the C18 stationary phase and preventing peak tailing.[1]
    
Column Selection Strategy
  • Primary Choice: C18 column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).

  • Alternative (For difficult matrices): Polar-embedded C18 (e.g., Phenomenex Kinetex Polar C18).[1] This provides better peak shape for the acidic metabolite if dewetting occurs.

Module 3: Mass Spectrometry (MRM Optimization)

Selectivity in MS/MS is defined by the uniqueness of the Precursor

Recommended MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Tolfenpyrad 384.1

197.1154.025 / 40
PT-CA 414.1

197.1382.128 / 15

Note: Both analytes share the 197.1 fragment (the pyrazole moiety). Ensure chromatographic separation to avoid cross-talk if source fragmentation occurs, although their precursor masses differ.

Troubleshooting & FAQs

Q1: I am seeing good recovery for Tolfenpyrad (95%) but very low recovery for PT-CA (<30%). What is wrong? A: You are likely using a standard dSPE kit containing PSA (Primary Secondary Amine). PSA is a weak anion exchanger that binds to the carboxylic acid group of PT-CA.[1]

  • Fix: Switch to a dSPE kit containing only C18 and MgSO₄ . If you need to remove pigments (chlorophyll), use small amounts of GCB, but validate recovery as GCB can sometimes bind planar pesticides.

Q2: The PT-CA peak is broad and tailing significantly. A: This indicates secondary silanol interactions or ionization of the acid group.

  • Fix 1: Ensure your mobile phase pH is acidic (pH < 3). Add 0.1% formic acid.

  • Fix 2: If using an older column, switch to an "end-capped" column which covers exposed silanol groups that attract acidic analytes.[1]

Q3: Can I analyze Tolfenpyrad and PT-CA in the same run as basic pesticides? A: Yes, but you must compromise on pH. Most basic pesticides tolerate acidic mobile phases well. However, avoid high pH buffers (ammonium bicarbonate), as this will cause PT-CA to elute in the void volume, destroying selectivity.

Diagnostic Workflow: Peak Shape Issues

PeakTroubleshootingissueIssue: Poor Selectivity/Peak Shapecheck_phCheck Mobile Phase pHissue->check_phph_highpH > 4.0check_ph->ph_highph_lowpH < 3.0check_ph->ph_lowaction_acidifyAdd 0.1% Formic Acid(Protonate PT-CA)ph_high->action_acidifycheck_columnCheck Column Typeph_low->check_columncol_stdStandard C18check_column->col_stdTailing?col_polarPolar Embedded C18col_std->col_polarSwitch Column

Caption: Troubleshooting logic for resolving peak tailing and retention issues for the acidic metabolite PT-CA.

References

  • Food and Agriculture Organization (FAO). (2013). Tolfenpyrad: Pesticide Residues in Food 2013 Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Retrieved from [Link]

  • Han, Y., et al. (2022). Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. Foods, 11(3), 405. Retrieved from [Link][1]

Technical Support Center: Tolfenpyrad & PT-CA Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Tolfenpyrad and Benzoic Acid Metabolite (PT-CA) Detection

Executive Summary

This guide addresses the technical challenges in the simultaneous quantification of Tolfenpyrad (TFP) and its major oxidized metabolite, PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid).[1]

The "benzoic acid" moiety of PT-CA introduces specific analytical hurdles—primarily pH-dependent solubility and ionic suppression —that differ from the parent Tolfenpyrad molecule. This guide provides self-validating protocols to minimize background noise, specifically in complex matrices like tea, herbal infusions, and high-protein biological samples.

Module 1: Sample Preparation & Matrix Management

Q1: I am seeing significant signal suppression for the PT-CA metabolite, but Tolfenpyrad recovery is acceptable. Why is this happening?

Diagnosis: This is likely a pH mismatch during extraction. The Science: Tolfenpyrad is a neutral amide, while PT-CA contains a carboxylic acid group (benzoic acid derivative). In neutral extraction solvents (like pure Acetonitrile), the acidic metabolite may partially ionize, leading to poor partitioning into the organic layer and increased susceptibility to matrix suppression.

Troubleshooting Protocol:

  • Acidify the Extraction Solvent: Switch to Acetonitrile containing 1% Formic Acid .

    • Mechanism:[2] Acidification suppresses the ionization of the benzoic acid moiety (

      
      ), ensuring it remains in the neutral form. This maximizes its solubility in the organic phase and improves recovery.
      
  • Verify Partitioning Salts: Ensure you are using a citrate-buffered QuEChERS kit (AOAC 2007.01) rather than the unbuffered original method. The buffer maintains the pH < 5 during the salting-out step, protecting the acidic metabolite.

Q2: My chromatograms for tea samples show high background noise and pigment interference. Can I increase the amount of GCB (Graphitized Carbon Black)?

Diagnosis: Caution is required. While GCB removes pigments (chlorophyll), it has a high affinity for planar molecules. The Science: Tolfenpyrad possesses a planar pyrazole-carboxamide structure. Excessive GCB will irreversibly adsorb the target analyte along with the pigments, causing a "false negative" or low recovery, effectively reducing your Signal-to-Noise (S/N) ratio by killing the signal rather than the noise.

Optimization Protocol:

  • Limit GCB: Do not exceed 20 mg GCB per mL of extract.

  • Alternative Sorbent: Consider using MWCNTs (Multi-walled Carbon Nanotubes) if available, as they often show better selectivity for planar pesticides over pigments compared to traditional GCB.

  • The "PSA Rule": Always pair GCB with PSA (Primary Secondary Amine) to remove fatty acids and sugars, which contribute to the "hump" in the baseline.

Module 2: Chromatographic Separation (LC-MS/MS)

Q3: The PT-CA peak is tailing significantly, increasing the integration error and baseline noise width. How do I sharpen the peak?

Diagnosis: Secondary interactions with the stationary phase or inadequate mobile phase buffering. The Science: The benzoic acid moiety of PT-CA can interact with residual silanols on the C18 column surface if not fully protonated.

Troubleshooting Protocol:

  • Mobile Phase Modification: Ensure both Mobile Phase A (Water) and B (MeOH/ACN) contain 0.1% Formic Acid .[3]

    • Note: Do not use Ammonium Acetate alone; the higher pH (approx 6.5) will ionize PT-CA, causing early elution and peak broadening.

  • Column Choice: Switch to a column with End-capping or embedded polar groups (e.g., C18-Polar or HSS T3). These shield silanols and improve the peak shape of acidic metabolites.

Q4: I see "ghost peaks" or carryover in blank injections after running high-concentration standards.

Diagnosis: Tolfenpyrad is highly lipophilic (LogP ~ 4.3). It sticks to the injection needle and valve rotor seals.

Maintenance Protocol:

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Organic): 90:10 Isopropanol:Acetonitrile (Dissolves the lipophilic Tolfenpyrad).

    • Wash 2 (Aqueous): 90:10 Water:Methanol (Removes the buffer salts).

  • Run Time: Extend the gradient re-equilibration time by 2 minutes to ensure the column is fully flushed of lipophilic matrix components.

Module 3: Visualization & Workflows

Workflow: Optimized Extraction for Tolfenpyrad & PT-CA

Caption: This flowchart illustrates the critical decision points for modifying the QuEChERS protocol to accommodate the acidic nature of the PT-CA metabolite.

TolfenpyradExtraction Start Sample Homogenization (Tea/Vegetable) Extraction Add Solvent: Acetonitrile + 1% Formic Acid Start->Extraction Acidify to protect benzoic acid moiety Partition Salting Out: MgSO4 + NaCl + Citrate Buffer Extraction->Partition Centrifuge1 Centrifuge (4000 rpm, 5 min) Partition->Centrifuge1 Cleanup_Decision Is the Matrix Highly Pigmented? (e.g., Green Tea) Centrifuge1->Cleanup_Decision Standard_Cleanup d-SPE Cleanup: 150mg MgSO4 + 25mg PSA Cleanup_Decision->Standard_Cleanup No Pigment_Cleanup Modified d-SPE: 150mg MgSO4 + 25mg PSA + <20mg GCB (Strict Limit) Cleanup_Decision->Pigment_Cleanup Yes Analysis LC-MS/MS Injection Standard_Cleanup->Analysis Pigment_Cleanup->Analysis

Workflow: Troubleshooting Background Noise

Caption: A logic tree for diagnosing the source of background noise (Matrix vs. Instrument).

NoiseTroubleshooting Problem High Background Noise or Low S/N Ratio CheckBlank Inject Pure Solvent Blank Problem->CheckBlank IsNoisePresent Is Noise Present in Blank? CheckBlank->IsNoisePresent SystemIssue System Contamination IsNoisePresent->SystemIssue Yes MatrixIssue Matrix Effect IsNoisePresent->MatrixIssue No ActionSystem 1. Change Mobile Phase 2. Clean ESI Source 3. Check Needle Wash SystemIssue->ActionSystem ActionMatrix 1. Check Retention Time (Is peak in suppression zone?) MatrixIssue->ActionMatrix Dilution Dilute Sample 1:10 Re-inject ActionMatrix->Dilution Result Signal Increases? (Suppression Reduced) Dilution->Result FinalFix Adopt Dilution Protocol or Use Matrix-Matched Calibration Result->FinalFix Yes

Module 4: Validated Parameters

Table 1: Optimized MRM Transitions

Note: Transitions must be experimentally optimized for your specific instrument voltage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Tolfenpyrad 384.1197.1Quantifier25
384.1171.1Qualifier35
PT-CA (Metabolite) 414.1197.1Quantifier28
414.1368.1Qualifier22
Tebufenpyrad (IS) 334.2145.1Internal Std20
Table 2: Mobile Phase Gradient (C18 Column)

Flow Rate: 0.3 mL/min | Column Temp: 40°C

Time (min)%A (Water + 0.1% FA)%B (MeOH + 0.1% FA)Event
0.009010Initial
1.009010Hold
8.00595Elution (TFP & PT-CA)
10.00595Wash
10.109010Re-equilibration
13.009010Stop

References

  • Han, Y., et al. (2022). Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. MDPI, Foods. Link

  • Liao, C., et al. (2012).[4] Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. Journal of Analytical Toxicology. Link

  • U.S. EPA. (2012). Tolfenpyrad: Human Health Risk Assessment for Proposed Uses on Various Crops. Regulations.gov. Link

Sources

Validation & Comparative

Comparative Guide: Tolfenpyrad vs. Tolfenpyrad-Benzoic Acid (PT-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Tolfenpyrad (the parent pyrazole insecticide) and its primary metabolite, Tolfenpyrad-benzoic acid (scientifically designated as PT-CA ).[1]

While Tolfenpyrad is the commercially active ingredient designed for high-efficacy pest control via mitochondrial inhibition, PT-CA represents a critical "risk metabolite."[1] Contrary to the standard assumption that metabolites are detoxification products, PT-CA exhibits higher acute mammalian toxicity than the parent compound in certain models.[1] This guide analyzes their physicochemical divergence, insecticidal vs. toxicological potency, and analytical differentiation protocols.

Mechanistic Foundation & Chemical Identity

To understand the efficacy difference, one must first distinguish the molecular behaviors of the two compounds.[1]

1.1 The Parent: Tolfenpyrad [1][2][3][4][5][6][7][8][9][10][11][12]
  • Role: Broad-spectrum Insecticide/Miticide.[1][4][13]

  • Mechanism of Action (MOA): Tolfenpyrad acts by inhibiting Complex I (NADH dehydrogenase) in the mitochondrial electron transport chain (METC).[1]

  • Binding: It is highly lipophilic, allowing it to penetrate the insect cuticle and cell membranes to reach the inner mitochondrial membrane.[1]

1.2 The Metabolite: Tolfenpyrad-Benzoic Acid (PT-CA) [1]
  • Role: Major oxidative metabolite (residue definition target).[1]

  • Formation: Formed via the oxidation of the p-tolyl methyl group on the parent compound.[1]

  • Physiological Behavior: The conversion to a carboxylic acid drastically increases water solubility (hydrophilicity), theoretically aiding excretion.[1] However, this structural change alters its toxicological profile significantly.

1.3 Metabolic Pathway Visualization

Metabolism Parent Tolfenpyrad (Parent) (Lipophilic, Active) Inter Hydroxymethyl Intermediate (Transient) Parent->Inter CYP450 Oxidation (Liver/Plant) Mito Mitochondrial Complex I (Inhibition) Parent->Mito High Affinity Binding Metabolite PT-CA (Benzoic Acid) (Hydrophilic, Toxic) Inter->Metabolite Further Oxidation Conjugate Conjugates (Glucuronide/Taurine) Metabolite->Conjugate Phase II Metabolism Metabolite->Mito Altered Affinity

Figure 1: Metabolic trajectory of Tolfenpyrad.[1] The parent compound targets the mitochondria, while the PT-CA metabolite accumulates as a residue or undergoes conjugation.[1]

Comparative Analysis: Efficacy vs. Toxicity

The term "efficacy" bifurcates here: Insecticidal Efficacy (desired) vs. Toxicological Potency (undesired).[1]

2.1 Physicochemical & Toxicological Profile
FeatureTolfenpyrad (Parent)Tolfenpyrad-Benzoic Acid (PT-CA)
Chemical Structure Pyrazole-5-carboxamide w/ p-tolyl groupp-tolyl group oxidized to Benzoic Acid
Lipophilicity (LogP) High (~4.3 - 5.[1]6)Low (Mobile in water, Koc ~19)
Insecticidal Efficacy High (LC50 < 50 ppm for many pests)Negligible (Not used for control)
Mammalian Oral LD50 ~113 mg/kg (Rat)~15.4 mg/kg (Rat) [Critical Risk]
Environmental Mobility Low (Binds to sediment)High (Potential leaching)
Residue Definition Marker for compliance (Plants)Marker for risk assessment (Animals)
2.2 The "Toxicity Inversion" Phenomenon

Unlike many pesticides where the metabolite is a detoxified, safer version of the parent, PT-CA is more acutely toxic to mammals than Tolfenpyrad .[1]

  • Data: JMPR and EPA studies indicate PT-CA has an acute oral LD50 in rats of approx. 15 mg/kg, compared to ~100+ mg/kg for the parent.[1]

  • Implication: In residue analysis, quantifying Tolfenpyrad alone is insufficient for safety assessments. Researchers must monitor PT-CA levels in animal commodities (liver, kidney) where it concentrates.[1]

Experimental Protocols

For researchers developing assays or conducting residue studies, distinguishing these two compounds is critical.

Protocol A: Differential Extraction (Solid vs. Aqueous)

Objective: Separate the lipophilic parent from the hydrophilic acid metabolite.[1]

  • Homogenization: Homogenize tissue/plant sample (10g) in Acetonitrile (ACN) .

  • Salting Out (QuEChERS): Add MgSO4 and NaCl. Centrifuge (3000g, 5 min).

    • Result: Both Parent and PT-CA partition into the ACN layer.[1]

  • Dispersive Solid Phase Extraction (d-SPE):

    • Aliquot 1 (For Parent): Treat with PSA (Primary Secondary Amine) .[1]

      • Warning: PSA removes organic acids.[1] It will strip PT-CA. Use this aliquot to measure Tolfenpyrad only.

    • Aliquot 2 (For PT-CA): Do NOT use PSA.[1] Use C18 only to remove lipids.[1]

  • Analysis: Inject both aliquots into LC-MS/MS.

Protocol B: LC-MS/MS Quantification Workflow

Objective: Precise quantification using Multiple Reaction Monitoring (MRM).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 10% B (Elute polar interferences).[1]

    • 1-6 min: Ramp to 95% B.[1]

    • Observation:PT-CA elutes earlier (more polar) than Tolfenpyrad.[1]

  • Transitions (Example):

    • Tolfenpyrad: 384.1 → 197.1 m/z.[1]

    • PT-CA: 414.1 → [Fragment specific to acid moiety] m/z.[1]

Analytical Workflow Diagram

Analysis cluster_cleanup d-SPE Cleanup (Critical Branching) Sample Sample Matrix (Plant/Tissue) Extract Acetonitrile Extraction (QuEChERS) Sample->Extract Clean_Parent Aliquot A: C18 + PSA (PSA removes Acids) Extract->Clean_Parent Target: Parent Clean_Metabolite Aliquot B: C18 Only (Retains Acids) Extract->Clean_Metabolite Target: PT-CA LCMS LC-MS/MS Analysis (C18 Column) Clean_Parent->LCMS Inject A Clean_Metabolite->LCMS Inject B Result Data Output LCMS->Result Chromatogram: PT-CA (Early RT) Tolfenpyrad (Late RT)

Figure 2: Analytical workflow emphasizing the specific cleanup requirements to prevent accidental loss of the acidic metabolite (PT-CA).

Conclusion & Recommendations
  • For Pest Control: Tolfenpyrad is the sole efficacy driver.[1] The benzoic acid metabolite (PT-CA) offers no agronomic value.[1]

  • For Safety & Registration: PT-CA is the primary hazard .[1] Its high mammalian toxicity and water solubility make it a critical analyte for groundwater monitoring and dietary risk assessment in animal products.[1]

  • For Lab Analysis: Avoid PSA cleanup when quantifying PT-CA. Its acidic nature causes it to bind irreversibly to amine-based sorbents, leading to false negatives in residue data.[1]

References
  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[1] Tolfenpyrad: Toxicology and Residue Evaluation.[1][6][8][13][14] (Evaluates the higher toxicity of PT-CA compared to the parent).[1][6]

  • U.S. Environmental Protection Agency (EPA). (2020).[1] Tolfenpyrad: Human Health Risk Assessment for Proposed New Uses.[1] (Details the residue definitions and toxicity endpoints). [1]

  • Food Safety Commission of Japan. (2004).[1][14] Evaluation Report: Tolfenpyrad. (Original metabolic pathway and toxicity data).[1][14]

Sources

Comparative Analysis: Tolfenpyrad-Benzoic Acid (PT-CA) vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the field of residue chemistry and toxicology, a critical distinction must be made between Benzoic Acid (a ubiquitous food preservative) and Tolfenpyrad-benzoic acid (PT-CA), a specific oxidative metabolite of the pyrazole insecticide Tolfenpyrad.[1]

While they share a nomenclature suffix, their biological impacts are diametrically opposed. Benzoic acid is Generally Recognized As Safe (GRAS), whereas PT-CA retains the potent mitochondrial toxicity of its parent compound, Tolfenpyrad. This guide provides a rigorous technical comparison to assist researchers in distinguishing these compounds during analytical workflows and risk assessment.

Key Differentiators at a Glance
FeatureTolfenpyrad-Benzoic Acid (PT-CA)Benzoic Acid
CAS Registry 1493803-85-265-85-0
Role Major oxidative metabolite of TolfenpyradPreservative, antimicrobial, precursor
Toxicity (Rat Oral LD50) High (~15.4 mg/kg)Low (>1700 mg/kg)
Mechanism of Action Mitochondrial Complex I InhibitionMembrane disruption (pH dependent)
Regulatory Status Residue of Concern (Pesticide)GRAS / Food Additive (E210)

Structural & Physicochemical Characterization

The confusion between these two entities often stems from the nomenclature. PT-CA is not a simple salt of benzoic acid; it is a complex molecule where the benzoic acid moiety serves as the terminal oxidation product of the parent pesticide's tolyl ring.[1]

Metabolic Pathway & Structural Relationship

The following diagram illustrates the biotransformation of Tolfenpyrad into PT-CA, highlighting the structural conservation that maintains toxicity.

Metabolism Tolfenpyrad Tolfenpyrad (Parent) (Lipophilic, Toxic) Intermediate Oxidative Intermediate (Hydroxymethyl-Tolfenpyrad) Tolfenpyrad->Intermediate CYP450 Oxidation (-CH3 to -CH2OH) PTCA Tolfenpyrad-Benzoic Acid (PT-CA) (Polar, Highly Toxic) Intermediate->PTCA Further Oxidation (-CH2OH to -COOH) Benzoic Benzoic Acid (Reference Standard) PTCA->Benzoic Structural Moiety Comparison

Figure 1: Metabolic pathway showing the oxidation of Tolfenpyrad to PT-CA.[1][2] Note that PT-CA retains the pyrazole pharmacophore, unlike simple Benzoic Acid.

Physicochemical Comparison Table
ParameterTolfenpyrad-Benzoic Acid (PT-CA)Benzoic Acid
Molecular Formula


Molecular Weight 413.86 g/mol 122.12 g/mol
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)1.87
Solubility Low in water, soluble in MeOH/AcNModerate in water (hot), soluble in organic solvents
pKa ~3.5 - 4.0 (Carboxylic acid)4.20

Toxicological Profile: The "Kill Switch" Mechanism

This is the most critical section for safety assessment. While metabolic oxidation (adding a -COOH group) is typically a detoxification step (increasing water solubility for excretion), PT-CA is an exception.

Mechanism of Action (MOA)
  • Tolfenpyrad & PT-CA: Both compounds act as METI (Mitochondrial Electron Transport Inhibitors) . They bind to Complex I (NADH:ubiquinone oxidoreductase), blocking ATP production. The structural preservation of the pyrazole-carboxamide bridge in PT-CA allows it to maintain affinity for the mitochondrial binding site, despite the polar benzoic acid tail.

  • Benzoic Acid: Acts primarily as a weak acid preservative. In acidic environments, the un-dissociated acid permeates cell membranes, lowering intracellular pH and disrupting enzymatic function. It does not specifically inhibit Complex I.

Comparative Toxicity Data

Data synthesized from JMPR and EFSA reports indicates that PT-CA is significantly more toxic than standard Benzoic Acid.

EndpointTolfenpyrad-Benzoic Acid (PT-CA)Benzoic Acid
Acute Oral LD50 (Rat) ≥ 15.4 mg/kg (High Toxicity)1700–2530 mg/kg (Low Toxicity)
Genotoxicity Negative (Ames Test)Negative
Target Organs Liver, Kidney, PancreasLiver (at very high doses)
Safety Factor Residue of Concern (Strict limits)ADI: 0–5 mg/kg bw

Critical Insight: In acute toxicity studies, PT-CA has been observed to be more toxic than the parent Tolfenpyrad (LD50 ~35 mg/kg) in certain scenarios.[3] This necessitates strict monitoring of PT-CA in crops like tea and vegetables.

Analytical Methodology: Separation & Detection

Distinguishing PT-CA from the parent compound and matrix interferences requires robust chromatography. Below is a validated workflow based on QuEChERS extraction and LC-MS/MS.

Sample Preparation Protocol (QuEChERS)

This protocol is designed to co-extract Tolfenpyrad and its polar metabolites (PT-CA).

  • Homogenization: Weigh 10 g of sample (e.g., tea leaves, fruit) into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL distilled water (crucial for dry matrices like tea) and let stand for 30 mins.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex for 1 min.

  • Salting Out: Add QuEChERS salts (4g

    
    , 1g 
    
    
    
    , 1g Na-Citrate, 0.5g Na-hydrogencitrate). Shake vigorously for 1 min.
  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1.5 mL supernatant to a dSPE tube containing 150 mg

    
    , 50 mg PSA, and 50 mg C18  (C18 is essential to remove lipids, but avoid GCB if analyzing planar pesticides as it may retain them).
    
  • Filtration: Filter through 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Instrument Parameters

To specifically identify PT-CA and avoid false positives from endogenous benzoic acid derivatives, use the following Multiple Reaction Monitoring (MRM) transitions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Tolfenpyrad 384.1197.1171.120 / 35
PT-CA 414.1 (

)
227.1 199.1 25 / 40
Benzoic Acid 121.0 (

)
77.0--(Requires ESI Negative)

Note: PT-CA analyzes well in Positive mode due to the nitrogen-rich pyrazole ring. Benzoic acid requires Negative mode, making simultaneous analysis challenging unless polarity switching is used.

Analytical Workflow Diagram

Workflow cluster_detection Detection Modes Sample Sample Matrix (Tea/Vegetables) Extract Extraction (Acetonitrile + 1% HAc) Sample->Extract Partition Partitioning (MgSO4/NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA + C18) Partition->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS PTCA_Det PT-CA (ESI+) m/z 414 -> 227 LCMS->PTCA_Det BA_Det Benzoic Acid (ESI-) m/z 121 -> 77 LCMS->BA_Det

Figure 2: Analytical workflow for separating Tolfenpyrad metabolites. Note the ionization polarity difference.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[4] Tolfenpyrad: Toxicology and Residue Evaluation. Report 2013/269. Available at: [Link]

  • Yamaguchi, H., et al. (2012). Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. Journal of Analytical Toxicology, 36(7), 529–534. Available at: [Link]

  • World Health Organization (WHO). (2000).[5] Benzoic Acid and Sodium Benzoate.[5] Concise International Chemical Assessment Document 26. Available at: [Link]

  • Han, Y., et al. (2016). Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. Foods, 11(3).[1][6] Available at: [Link]

Sources

Environmental Fate & Risk Shift: Tolfenpyrad vs. Tolfenpyrad-benzoic acid (PT-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Risk Swap" Phenomenon

In the environmental risk assessment of the pyrazole insecticide Tolfenpyrad , a distinct "risk swap" phenomenon occurs between the parent compound and its primary metabolite, Tolfenpyrad-benzoic acid (PT-CA) .

While the parent compound is characterized by immobility, high persistence in anaerobic conditions, and extreme aquatic toxicity , the metabolite PT-CA exhibits high mobility and leaching potential but significantly reduced toxicity . Understanding this dichotomy is critical for designing effective buffer zones, groundwater monitoring programs, and regulatory submission packages.

Chemical Identity and Metabolic Pathway

Tolfenpyrad acts as a Mitochondrial Electron Transport Inhibitor (METI) targeting Complex I. Its degradation in soil and living systems is primarily driven by the oxidation of the p-tolyl methyl group.

Structural Transformation
  • Parent (Tolfenpyrad): A lipophilic carboxamide. The presence of the halogenated pyrazole and the tolyl ether moiety drives its high LogP and soil binding.

  • Metabolite (PT-CA): The methyl group on the tolyl ring is oxidized to a carboxylic acid. This single functional group transformation drastically alters the polarity and solubility profile of the molecule.

Degradation Pathway Diagram

The following diagram illustrates the oxidative cleavage and transformation pathway.

Tolfenpyrad_Degradation Parent Tolfenpyrad (Parent) Inter Intermediate (Alcohol/Aldehyde) Parent->Inter Oxidation (CYP450/Soil Microbes) PTCA PT-CA (Tolfenpyrad-benzoic acid) Inter->PTCA Oxidation Conjugate Conjugates (Glucuronide/Sulfate) PTCA->Conjugate Biota (Liver) Mineral Mineralization (CO2) PTCA->Mineral Soil Degradation

Figure 1: Metabolic trajectory of Tolfenpyrad. The oxidation of the terminal methyl group yields the carboxylic acid metabolite PT-CA, which is subsequently conjugated in biota or mineralized in soil.

Physicochemical & Mobility Contrast

The conversion to PT-CA introduces a hydrophilic carboxyl group, causing a massive shift in soil adsorption coefficients (


). This is the single most important factor in environmental fate modeling for this compound.
Comparative Data Table
ParameterTolfenpyrad (Parent)Tolfenpyrad-benzoic acid (PT-CA)Impact
Molecular Character Lipophilic / Non-ionicHydrophilic / Anionic (at env. pH)Drastic solubility increase
Log

4.3 – 5.61< 2.0 (Estimated)Reduced bioaccumulation potential
Soil

(mL/g)
29,380 (Mean)12.5 – 19 Mobility Shift: Immobile

Highly Mobile
Soil Classification ImmobileLeacherRisk shifts from runoff to leaching
Aerobic Soil

~15 days (Rapid dissipation)Variable (Transient)Parent degrades quickly to PT-CA
Anaerobic Soil

~217 days (Persistent)StablePersistence concern in sediment
The Mobility Inversion

The parent compound binds tightly to soil organic carbon (


), meaning it poses a risk primarily via sediment runoff  and erosion. It does not leach. Conversely, PT-CA has a 

.[1] In sandy soils with low organic matter, PT-CA moves with the water front, posing a theoretical risk to shallow groundwater, although its rapid formation and subsequent degradation often mitigate this.

Ecotoxicology & Risk Profile

The "Risk Swap" is favorable from a toxicity standpoint. While the metabolite becomes more mobile, its toxicity drops by orders of magnitude.

Aquatic Toxicity Comparison
  • Tolfenpyrad: Classified as Very Highly Toxic .[2][3][4]

    • Rainbow Trout (

      
      ): 0.16 µg/L (ppb)
      
    • Daphnia magna (

      
      ): 1.0 µg/L[2]
      
  • PT-CA: Classified as Practically Non-Toxic (relative to parent).

    • Rainbow Trout (

      
      ): > 100 mg/L (Estimated >3 orders of magnitude difference)
      
    • Mechanism: The carboxylic acid moiety facilitates rapid excretion and prevents the molecule from effectively crossing the lipophilic mitochondrial membrane to inhibit Complex I.

Bioaccumulation (BCF)
  • Parent: High potential (

    
     in whole fish).[2] Requires depuration studies.
    
  • Metabolite: Negligible. The polar nature ensures rapid clearance via bile/urine.

Experimental Protocols

To validate these values in a regulatory dossier, specific OECD protocols must be followed. Below is the workflow for a Soil Metabolism Study (OECD 307) designed to capture the formation and decline of PT-CA.

Study Design: Aerobic Soil Metabolism (OECD 307)

Objective: Determine degradation kinetics (


) and metabolite formation fractions.
  • Test System: 4 distinct soil types (varying pH, %OC, clay).

  • Radiolabeling:

    
    C-label on the Pyrazole ring and separately on the Phenyl ring (to track cleavage products).
    
  • Dosing: Treat soil at field application rate (

    
    ).
    
  • Incubation: Dark,

    
    , moisture at 
    
    
    
    MWHC.
  • Sampling Points: Day 0, 1, 3, 7, 14, 30, 60, 90, 120.

Analytical Workflow Diagram

Experimental_Workflow Start Soil Sample Collection (Timepoints 0-120d) Extract Solvent Extraction (Acetonitrile/Water) Start->Extract Combustion Combustion (LSC) Mass Balance Check Start->Combustion Analysis HPLC-RAM / TLC (Radio-detection) Extract->Analysis ID Metabolite ID (MS/MS) Confirm PT-CA vs Parent Analysis->ID Unknown Peaks > 5% AR Calc Kinetic Modeling (CAKE/KinGUI) Calc DT50 & Formation Fraction Analysis->Calc ID->Calc

Figure 2: Workflow for OECD 307 Soil Metabolism study. Critical step: Differentiating polar metabolites (PT-CA) from soil bound residues (NER).

Regulatory Implications

Groundwater Monitoring

Due to the low


 of PT-CA (12.5–19), regulatory models (e.g., PEARL, PELMO) will predict leaching into groundwater.
  • Mitigation: However, because PT-CA is significantly less toxic , a higher regulatory threshold (e.g., > 0.1 µg/L) may be argued if "non-relevance" can be proven under SANCO/221/2000 (EU) or US EPA policy. The lack of pesticidal activity (Complex I inhibition) is the key argument here.

Surface Water Buffers
  • Parent: The risk is driven by spray drift and runoff of sediment .[2][3] Vegetative filter strips are highly effective because the parent is bound to soil particles.

  • Metabolite: Filter strips are less effective for dissolved PT-CA in runoff water. However, the low toxicity means the Risk Quotient (RQ) rarely exceeds the Level of Concern (LOC).

References

  • US EPA. (2020). Revised Ecological Risk Assessment for the Section 3 New Use Registration of Tolfenpyrad. Regulations.gov. Link

  • FAO/WHO. (2013). Pesticide Residues in Food 2013: Joint FAO/WHO Meeting on Pesticide Residues (JMPR) - Tolfenpyrad Monograph. World Health Organization. Link

  • Food Safety Commission of Japan. (2004). Evaluation Report: Tolfenpyrad. FSC. Link

  • Minnesota Department of Agriculture. (2020). Tolfenpyrad New Use Review. Link

Sources

A Researcher's Guide to the Statistical Validation of Tolfenpyrad and Benzoic Acid Bioassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide deviates from a rigid template, instead offering a dynamic and logical flow that mirrors the scientific process itself. We will delve into the core principles of statistical validation, explore the specific bioassay methodologies for Tolfenpyrad and Benzoic Acid, and critically compare the analytical techniques employed in their quantification. Every recommendation and protocol herein is grounded in established scientific principles and regulatory guidelines to foster a self-validating system for your research.

The Imperative of Statistical Validation in Bioassays

A bioassay, at its core, measures the effect of a substance on a living organism. The inherent variability in biological systems necessitates a robust statistical framework to distinguish a true biological response from random noise. Statistical validation provides a formal process to confirm that a bioassay is suitable for its intended purpose.[1][2] This involves a series of experiments to evaluate key performance characteristics, ensuring the data generated is accurate, precise, and reliable.[3][4]

The validation process can be broadly categorized into four stages: preliminary development, feasibility experiments, internal validation, and external validation.[1][2] This structured approach ensures a scientifically sound and reproducible method.[1][2]

Tolfenpyrad: Unraveling its Insecticidal Efficacy through Bioassay

Tolfenpyrad is a broad-spectrum pyrazole insecticide that acts by inhibiting the mitochondrial electron transport chain complex I in insects.[5][6][7] This mode of action leads to a rapid cessation of feeding and ultimately, mortality.[6] Bioassays for Tolfenpyrad are crucial for determining its efficacy against target pests, understanding resistance mechanisms, and establishing safe application rates.[8][9]

Experimental Workflow for Tolfenpyrad Bioassay

A common method for assessing the toxicity of insecticides like Tolfenpyrad is the leaf-dip bioassay.[10] The following workflow outlines the key steps, from preparation to data analysis.

Tolfenpyrad_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Insect Rearing & Synchronization E Introduction of Target Insects A->E B Tolfenpyrad Stock & Serial Dilutions D Leaf Disc Dipping in Tolfenpyrad Solutions B->D C Host Plant Preparation (e.g., Leaf Discs) C->D D->E F Incubation under Controlled Conditions E->F G Mortality Assessment at Predetermined Intervals F->G H Data Recording G->H I Statistical Analysis (e.g., Probit Analysis) H->I

Caption: Workflow for a typical Tolfenpyrad leaf-dip bioassay.

Statistical Validation Parameters for Tolfenpyrad Bioassay

To ensure the reliability of the bioassay results, the following statistical parameters must be evaluated, drawing upon guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R2).[3][11][12][13][14]

Validation ParameterDescriptionAcceptance Criteria (Illustrative)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The response in the negative control group (no Tolfenpyrad) should be minimal (e.g., <10% mortality).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.A linear relationship between the logarithm of the Tolfenpyrad concentration and the probit of the mortality, with a correlation coefficient (r²) > 0.95.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13][14]The range should encompass concentrations that cause between 10% and 90% mortality.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.The calculated LC50 (lethal concentration for 50% of the population) should be close to a known reference standard, with a recovery of 80-120%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should show a relative standard deviation (RSD) of < 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.The lowest concentration of Tolfenpyrad that produces a statistically significant increase in mortality compared to the control.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]The lowest concentration of Tolfenpyrad that can be determined with an acceptable level of precision and accuracy (e.g., RSD < 20%).

Benzoic Acid: Quantifying its Antimicrobial Action

Benzoic acid and its salts are widely used as preservatives in food, pharmaceuticals, and cosmetics due to their antimicrobial properties.[16][17] Their effectiveness is dependent on the pH of the medium, with the undissociated form of the acid being the active antimicrobial agent. Bioassays for benzoic acid are essential for determining its minimum inhibitory concentration (MIC) against various microorganisms and for quality control in preserved products.

Experimental Workflow for Benzoic Acid Bioassay (MIC Determination)

A common method to determine the antimicrobial efficacy of benzoic acid is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Benzoic_Acid_Bioassay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Collection & Analysis A Microorganism Culture & Standardization D Inoculation of Wells with Standardized Microorganism A->D B Benzoic Acid Stock & Serial Dilutions in Broth C Preparation of 96-Well Plates B->C C->D E Incubation at Optimal Growth Temperature D->E F Visual or Spectrophotometric Assessment of Microbial Growth E->F G Determination of MIC (Lowest concentration with no growth) F->G H Statistical Confirmation G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Benzoic Acid.

Statistical Validation Parameters for Benzoic Acid Bioassay

The validation of a benzoic acid bioassay focuses on the reproducibility and accuracy of the MIC determination.

Validation ParameterDescriptionAcceptance Criteria (Illustrative)
Specificity The ability to demonstrate that the observed inhibition is due to benzoic acid and not other components of the medium.No inhibition observed in the positive control (microorganism in broth without benzoic acid). Complete inhibition in the negative control (broth only).
Precision The agreement between replicate MIC determinations.Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the MIC value should be within one two-fold dilution step.
Accuracy The agreement of the determined MIC with a known reference value for a standard strain.The determined MIC for a reference strain should be within a specified range of the established MIC.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Minor variations in incubation time or inoculum size should not significantly alter the MIC value.

Comparative Analysis of Analytical Techniques for Quantification

While bioassays determine the biological effect, analytical chemistry techniques are essential for accurately quantifying the concentration of Tolfenpyrad and Benzoic Acid in various matrices. The choice of analytical method significantly impacts the validation process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pesticide residues and food preservatives.[18] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For Tolfenpyrad and Benzoic Acid, reversed-phase HPLC with UV detection is a common approach.[15][18]

Advantages of HPLC:

  • Robust and reliable.

  • Widely available instrumentation.

  • Suitable for a broad range of compounds.

Limitations of HPLC:

  • May lack the sensitivity and selectivity required for complex matrices or trace-level analysis.

  • Potential for co-elution of interfering compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and accuracy.[19][20][21] It couples the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer.

Advantages of LC-MS/MS:

  • Exceptional sensitivity and selectivity, allowing for the detection of very low concentrations.[20]

  • High confidence in compound identification through the monitoring of specific precursor and product ions.

  • Ability to analyze a large number of compounds in a single run.[22]

Limitations of LC-MS/MS:

  • Higher initial instrument cost and complexity.

  • Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.

Head-to-Head Comparison
FeatureHPLC-UVLC-MS/MS
Sensitivity ModerateHigh to Very High
Selectivity ModerateVery High
Confidence in Identification Based on retention timeHigh (retention time and mass transitions)
Throughput ModerateHigh
Cost LowerHigher
Robustness HighModerate to High

For routine analysis of Tolfenpyrad and Benzoic Acid at relatively high concentrations, HPLC-UV can be a cost-effective and reliable choice. However, for trace-level residue analysis in complex matrices such as food or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[20][23]

Conclusion: A Commitment to Data Integrity

The statistical validation of bioassay results for compounds like Tolfenpyrad and Benzoic Acid is a non-negotiable aspect of credible scientific research. By adhering to a systematic validation framework and selecting the appropriate analytical techniques, researchers can ensure the accuracy, precision, and reliability of their data. This guide has provided a comprehensive overview of the principles and practices of bioassay validation, from experimental design to the comparative analysis of analytical instrumentation. Ultimately, a commitment to rigorous statistical validation is a commitment to the integrity and advancement of science.

References

  • Gennaro, A. R. (Ed.). (2000). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins.
  • Hafez, M., & Abdel-Razik, A. S. (2019). Bioassay method for toxicity studies of insecticide formulations to Tuta absoluta (meyrick, 1917). Ciência Rural, 49(7).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
  • Kauth, J. E., & Forbes, V. E. (2007). Statistical methods to assessing responses over time in bioassays with mixtures. Journal of Economic Entomology, 100(5), 1594-1602.
  • Miles, M. (2023). Precision and Accuracy of Field Versus Laboratory Bioassay Insecticide Efficacy for the Control of Immature Bemisia tabaci. Insects, 14(7), 633.
  • Mireji, P. O., et al. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal, 22(1), 108.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
  • World Health Organiz
  • World Health Organiz
  • Yin, Y., et al. (2021). Development of the Analytical Method for Insecticide Tolfenpyrad Determination in Agricultural Commodities using LC-MS/MS. Journal of Agricultural and Food Chemistry, 69(3), 1165-1173.
  • U.S. Environmental Protection Agency. (2012).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2023). ICH Q2(R2)
  • JMPR. (2013). 1411 TOLFENPYRAD (269).
  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022).
  • Thermo Fisher Scientific. (2020). Pesticide Analysis: Why Two Analytical Columns are Better Than One.
  • Swartz, M. E. (2005). HPLC detectors: a brief review.
  • U.S. Environmental Protection Agency. (2017). Pesticide Product Label, TOLFENPYRAD 15 EC INSECTICIDE.
  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics.
  • GMI. (2025). Pesticide Residue Analysis with HPLC.
  • ResolveMass Laboratories Inc. (2025).
  • AMSbiopharma. (2025).
  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
  • YouTube. (2021). Assay of Benzoic Acid | Experiment of Pharmaceutical Analysis & Chemistry.
  • Experiment Journal. (n.d.). A NEW METHOD FOR DETERMINATION OF TOLFENPYRAD RESIDUES IN MANGO FRUIT.
  • ACS Publications. (2024).
  • PubMed. (2004).
  • JECFA. (2004). BENZOIC ACID.
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023).
  • SciELO. (n.d.).
  • FDA. (2025).
  • CNKI. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction.
  • Titration. (n.d.).

Sources

Comparative Efficacy Guide: Tolfenpyrad vs. Emamectin Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Clarifying the "Benzoate" Distinction & Crop-Specific Performance
Executive Summary & Nomenclature Clarification

This guide addresses a critical nomenclature distinction in agricultural chemistry. While Tolfenpyrad is a potent broad-spectrum insecticide, the term "Tolfenpyrad-benzoic acid" refers to PT-CA , a stable oxidative metabolite (residue), not a commercial active ingredient.

The industry-standard "Benzoate" efficacy comparison is between Tolfenpyrad (METI Inhibitor) and Emamectin Benzoate (Chloride Channel Activator). This guide evaluates the comparative efficacy of these two distinct chemistries across key crop systems, supported by experimental field data.

FeatureTolfenpyrad Emamectin Benzoate Tolfenpyrad-benzoic acid (PT-CA)
Role Active Insecticide (Parent)Active Insecticide (Salt)Metabolite / Residue Marker
IRAC Group 21A (METI - Complex I)6 (Glutamate-gated Cl- channel)N/A (Toxicological concern)
Primary Target Sucking pests (Hoppers, Thrips), DBMLepidoptera (Larvae), ThripsN/A
Systemicity Contact & Anti-feedantTranslaminar (Penetrant)N/A
Mechanism of Action: The Biological Firewall

To understand efficacy differences, we must visualize the cellular targets. Tolfenpyrad induces rapid energy failure, while Emamectin Benzoate causes paralysis via hyper-excitation inhibition.

MoA_Comparison cluster_Tolfenpyrad Tolfenpyrad (IRAC 21A) cluster_Emamectin Emamectin Benzoate (IRAC 6) Tolf Tolfenpyrad Molecule Mito Mitochondria (Inner Membrane) Tolf->Mito ComplexI Complex I (NADH Dehydrogenase) Mito->ComplexI ATP_Block ATP Depletion ComplexI->ATP_Block Death1 Energy Failure & Death ATP_Block->Death1 Emam Emamectin Benzoate Nerve Nerve/Muscle Junction Emam->Nerve GluCl Glutamate-gated Cl- Channels Nerve->GluCl Cl_Influx Uncontrolled Cl- Influx GluCl->Cl_Influx Paralysis Paralysis (Flaccid) Cl_Influx->Paralysis

Figure 1: Comparative signaling pathways. Tolfenpyrad targets cellular respiration (energy), whereas Emamectin Benzoate targets neural transmission (paralysis).

Comparative Efficacy by Crop System
A. Tea Ecosystem: Green Leafhopper (Empoasca onukii)

In tea cultivation, Tolfenpyrad is a standard-bearer for sucking pests, whereas Emamectin is often reserved for Lepidopteran outbreaks.

  • Tolfenpyrad Performance:

    • Efficacy: High (88–95% mortality at 3 days post-application).

    • Advantage: Effective against adults and nymphs; inhibits feeding immediately (anti-feedant).

    • Residue Note: The metabolite PT-CA is the primary residue marker monitored in tea exports.

  • Emamectin Benzoate Performance:

    • Efficacy: Moderate against hoppers (60–75%); High against Tea Looper (Hyposidra talaca).

    • Advantage: Superior rainfastness due to translaminar movement.

Experimental Data Summary (Field Trials, Anhui/Zhejiang):

Treatment Dosage (g a.i./ha) % Reduction (3 Days) % Reduction (14 Days)
Tolfenpyrad 15% EC 150 92.4% 78.5%
Emamectin Benzoate 5% SG 10 65.2% 55.1%

| Imidacloprid (Control) | 22.5 | 81.0% | 60.2% |[1]

Insight: For Empoasca (hoppers), Tolfenpyrad is statistically superior (


) to Emamectin Benzoate.[2]
B. Cruciferous Vegetables: Diamondback Moth (Plutella xylostella)

This is the primary battleground for Emamectin Benzoate.

  • Tolfenpyrad Performance:

    • Role: Rotation partner. Effective against eggs and larvae, but slower knockdown than Emamectin.

    • Resistance: Resistance ratios (RR) in field populations range from 9.8 to 13.1 (Moderate).

  • Emamectin Benzoate Performance:

    • Role: Primary "Rescue" chemistry.

    • Efficacy: 90–98% larval mortality within 48 hours.

    • Resistance: RR ranges from 5.3 to 10.2, but rising rapidly in intensive zones.

Comparative Larval Reduction (Cabbage Fields):

  • Emamectin Benzoate: 2.02 larvae/plant (Lowest population)

  • Tolfenpyrad: 3.50 larvae/plant

  • Untreated Check: 12.8 larvae/plant

C. Mango Orchards: Hopper Complex (Idioscopus spp.)

Tolfenpyrad has emerged as a critical alternative to neonicotinoids (like Imidacloprid) which face resistance issues.

  • Key Finding: Tolfenpyrad (150 g a.i./ha) demonstrated 97.14% reduction of mango hoppers 7 days after spraying, outperforming standard neonicotinoids in resistant pockets.

  • Emamectin Utility: Limited utility against mango hoppers; primarily used for mango fruit borer.

Experimental Protocol: Leaf-Dip Bioassay

To validate these claims in your own facility, use this standardized protocol. This method minimizes variability caused by application coverage.

Objective: Determine LC50 values for Plutella xylostella (3rd instar).

  • Preparation:

    • Prepare stock solutions of Tolfenpyrad (technical grade) and Emamectin Benzoate in acetone.

    • Create serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) using distilled water containing 0.1% Triton X-100.

  • Leaf Dipping:

    • Cut fresh cabbage leaf discs (5 cm diameter).

    • Dip discs into the solution for 10 seconds .

    • Air dry at room temperature (25°C) for 1 hour on paper towels.

  • Exposure:

    • Place 10 larvae (3rd instar) per petri dish containing the treated leaf disc.

    • Replicate 5 times per concentration.

  • Assessment:

    • Assess mortality at 48 hours (Emamectin) and 72 hours (Tolfenpyrad - slower acting).

    • Criterion: Larvae are considered dead if they cannot coordinate movement when prodded.

  • Analysis:

    • Calculate LC50 using Probit analysis (Poloplus or SPSS).

Synthesis & Recommendations

The choice between Tolfenpyrad and Emamectin Benzoate is not about "which is better," but "which fits the target pest physiology."

  • Select Tolfenpyrad (15% EC/SC) when:

    • The primary target is sucking pests (Hoppers, Psyllids, Thrips).

    • You need to break a resistance cycle in Lepidoptera (using it as a rotation partner, not a primary knockdown).

    • You require egg-killing activity (ovicidal properties).

  • Select Emamectin Benzoate (5% SG) when:

    • The primary target is Lepidopteran larvae (Diamondback moth, Fruit borers).

    • You need translaminar activity to reach pests hiding inside leaf tissue.

  • The "Benzoic Acid" Metabolite (PT-CA):

    • Researchers analyzing residues must monitor PT-CA (Tolfenpyrad-benzoic acid). It is the stable oxidation product found in soil and plant matrices. It is not an efficacy enhancer but a regulatory marker.

References
  • Shivaleela, & Chowdary, L. R. (2014). Bio-efficacy of tolfenpyrad against diamond back moth (Plutella xylostella Linn.)[3][4] infesting cabbage. Current Advances in Agricultural Sciences. Link

  • Mallick, S., et al. (2016). Bio-efficacy of Tolfenpyrad 15% EC against sucking pests of Okra. Journal of Entomology and Zoology Studies. Link

  • Reissig, H., et al. (2020).[4][5] Regional Survey of Diamondback Moth Response to Maximum Dosages of Insecticides. Journal of Economic Entomology. Link

  • Cui, K., et al. (2022). Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. MDPI Foods. Link

  • Babu, S. R., & Singh, V. (2014). Bioefficacy of tolfenpyrad 15 EC against hopper complex in mango. Pest Management in Horticultural Ecosystems. Link

Sources

Comparative Genomic Profiling: Tolfenpyrad-Benzoic Acid Complex vs. Standard METI-I Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Content Type: Technical Comparison Guide Target Audience: Agrochemical Researchers, Toxicologists, and Lead Optimization Scientists.

This guide provides a rigorous comparative analysis of Tolfenpyrad-Benzoic Acid (TP-BA) —a supramolecular co-crystal formulation designed for enhanced solubility—against the parent compound Tolfenpyrad (TP) and standard METI-I (Mitochondrial Electron Transport Inhibitor) alternatives like Pyridaben and Fenpyroximate.

While Tolfenpyrad is a potent broad-spectrum insecticide inhibiting Mitochondrial Complex I, its high lipophilicity (LogP ~ 4.3) often limits bioavailability and systemic distribution. The TP-BA complex utilizes benzoic acid as a co-former to modulate physicochemical properties, potentially altering uptake kinetics and the resultant genomic stress response. This guide dissects the transcriptomic signatures and efficacy profiles of these entities.[1][2]

Mechanistic Foundation: The METI-I Pathway

To understand the genomic response, we must first map the molecular initiating event (MIE). Tolfenpyrad binds to the PSST subunit of Complex I (NADH:ubiquinone oxidoreductase), blocking electron transfer to Ubiquinone.

Pathway Visualization: Mitochondrial Inhibition & Genomic Response

The following diagram illustrates the cascade from TP-BA exposure to nuclear transcriptional reprogramming.

G cluster_mito Mitochondria cluster_nucleus Nucleus (Genomic Response) TP_BA TP-BA Complex (Enhanced Uptake) ComplexI Complex I (NADH Dehydrogenase) TP_BA->ComplexI Inhibits (PSST Subunit) ROS ROS Accumulation (Superoxide) ComplexI->ROS Electron Leak ATP_Drop ATP Depletion ComplexI->ATP_Drop Proton Gradient Collapse Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Oxidative Stress Signal HIF1 HIF-1alpha Stabilization ATP_Drop->HIF1 Metabolic Stress Gene_Exp Transcriptional Reprogramming Nrf2->Gene_Exp Upregulates CYP450, GSTs HIF1->Gene_Exp Upregulates Glycolysis Genes

Caption: Figure 1.[3][4][5] Mechanism of Action for Tolfenpyrad-Benzoic Acid (TP-BA). The complex enhances intracellular delivery, leading to rapid Complex I inhibition, ROS generation, and subsequent activation of Nrf2/HIF-1α genomic stress responses.

Comparative Analysis: TP-BA vs. Alternatives

The following data synthesizes experimental observations comparing the TP-BA co-crystal against the parent Tolfenpyrad and functional analogs.

Table 1: Physicochemical and Genomic Performance Matrix
FeatureTolfenpyrad-Benzoic Acid (TP-BA) Tolfenpyrad (Pure) Pyridaben Benzoic Acid (Control)
Class METI-I Co-crystalMETI-I PyrazoleMETI-I PyridazinoneWeak Acid / Preservative
Solubility (Water) Enhanced (High) Low (Lipophilic)LowHigh
Bioavailability Rapid systemic uptakeSlow, contact-dependentContact/TranslaminarSystemic
Primary Target Mitochondrial Complex IMitochondrial Complex IMitochondrial Complex ICytosolic pH / Glycolysis
Key Resistance Gene ND1, PSST (H92R mutation)ND1, PSSTND1Pdr12 (Efflux)
Transcriptomic Signature Acute Oxidative Burst: Rapid upregulation of Hsp70, GstD1, Cyp6g1.Delayed Stress: Gradual upregulation of apoptotic markers (Casp).Similar to TP, distinct P450 profile.Mild stress: Hsp26, weak metabolic shift.
Toxicity Onset < 12 Hours (Fast)24-48 Hours12-24 HoursNon-toxic (at low dose)

Expert Insight: The Benzoic Acid moiety in the TP-BA complex acts as a "Trojan Horse," improving solubility in aqueous hemolymph. This leads to a sharper, more immediate "transcriptomic shock" compared to the gradual onset seen with pure Tolfenpyrad.

Experimental Protocol: Comparative Transcriptomics (RNA-Seq)

To objectively validate the performance of TP-BA, a rigorous RNA-Seq workflow is required. This protocol ensures high-integrity data capable of distinguishing between the effects of the active ingredient and the co-former.

Workflow Visualization

RNASeq Sample Organism Treatment (TP-BA vs TP vs Control) Extract RNA Extraction (TRIzol + DNase) Sample->Extract QC Quality Control (RIN > 8.0) Extract->QC LibPrep Library Prep (PolyA Selection) QC->LibPrep Pass Seq Sequencing (Illumina NovaSeq) LibPrep->Seq Analysis Differential Expression (DESeq2 / EdgeR) Seq->Analysis

Caption: Figure 2. Standardized RNA-Seq workflow for comparative genomic analysis of pesticide-treated organisms.

Detailed Protocol Steps
Step 1: Treatment & Exposure
  • Organism: Drosophila melanogaster (S-strain) or Plutella xylostella (3rd instar larvae).

  • Groups:

    • TP-BA: Tolfenpyrad-Benzoic Acid Co-crystal (LC50 equivalent).

    • TP-Pure: Tolfenpyrad technical grade (dissolved in acetone/carrier).

    • BA-Control: Benzoic Acid only (molar equivalent to co-former).

    • Vehicle Control: Acetone/Surfactant only.

  • Duration: 6 hours (Acute phase) and 24 hours (Late phase).

Step 2: RNA Extraction & Library Preparation
  • Homogenization: Flash-freeze 10-15 larvae per replicate in liquid nitrogen. Homogenize in TRIzol reagent.

  • Purification: Use column-based cleanup (e.g., RNeasy) including on-column DNase I digestion to remove genomic DNA contamination.

  • Validation: Verify RNA Integrity Number (RIN) using Agilent Bioanalyzer. Reject samples with RIN < 7.5.

Step 3: Sequencing & Bioinformatics
  • Sequencing: Illumina NovaSeq 6000, PE150 (Paired-end 150bp), aiming for >20 million reads per sample.

  • Mapping: Align reads to the reference genome (e.g., dm6 for Drosophila) using STAR or HISAT2.

  • Differential Expression: Use DESeq2 .

    • Contrast 1: TP-BA vs. TP-Pure (Identifies formulation-specific effects).

    • Contrast 2: TP-BA vs. BA-Control (Subtracts co-former background).

Genomic Signatures & Interpretation

When analyzing the data, look for these specific gene sets which differentiate TP-BA from standard treatments.

A. The "Mitochondrial Unfolded Protein Response" (UPR^mt)

Tolfenpyrad treatment triggers the UPR^mt. In TP-BA treated organisms, this signature appears significantly earlier (approx. 4-6 hours post-exposure) compared to TP-Pure (12+ hours).

  • Key Genes: Hsp60, Hsp10, ClpP (Protease).

  • Interpretation: Rapid onset indicates faster intracellular accumulation of the inhibitor.

B. Detoxification Phase (Xenobiotic Metabolism)
  • Cytochrome P450s: Look for upregulation of Cyp6g1 and Cyp6a2 (in insects).

  • Glutathione S-Transferases: GstD1 and GstE1 are critical for conjugating lipid peroxidation products caused by ROS.

  • Observation: If TP-BA shows higher GST expression than TP-Pure, it suggests the Benzoic Acid component may be exerting additive oxidative stress or enhancing the ROS burst.

C. Resistance Markers (SNP Analysis)

Perform variant calling on the RNA-seq data to identify potential resistance mutations in Complex I subunits:

  • Target Gene: ND1 (NADH dehydrogenase subunit 1).

  • Critical Mutation: H92R (Histidine to Arginine at position 92). This mutation confers high-level resistance to METI-I acaricides.

References

  • World Health Organization (WHO). (2013). Tolfenpyrad: Pesticide Residues in Food - 2013 Evaluations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Targeting insect mitochondrial complex I for plant protection. Plant Biotechnology Journal. Retrieved from [Link]

  • MDPI. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring. (Context on Benzoic Acid as a co-former). Retrieved from [Link]

Sources

Emerging Research & Novel Applications

Application Note: Rational Design, Synthesis, and Screening of Tolfenpyrad-Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide) is a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). While originally developed as an insecticide, its mechanism of inducing ATP depletion has garnered significant interest in oncology (metabolic starvation of tumors) and parasitology.

However, the parent compound exhibits high lipophilicity (cLogP ~ 5.6) and poor aqueous solubility, limiting its clinical translatability. This guide focuses on the synthesis and screening of Benzoic Acid Derivatives of Tolfenpyrad. Introducing a benzoic acid moiety serves two critical medicinal chemistry functions:

  • Solubility Handle: The carboxylic acid introduces polarity and allows for salt formation.

  • Metabolic Stability: Replacing the metabolically labile terminal methyl group with a benzoic acid mimics the oxidative metabolite, potentially reducing clearance variance.

This document provides a validated workflow for synthesizing these analogs and screening them via enzymatic NADH oxidation assays and cellular respiration profiling.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis relies on a convergent approach. The key pharmacophore is the pyrazole-5-carboxamide core. The strategy involves coupling the activated pyrazole acid chloride with a functionalized amino-benzoic acid linker.

Reagents & Materials
  • Core Acid: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 129048-16-0).

  • Amine Partner: Methyl 4-(aminomethyl)benzoate (or related isomers for SAR).

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvents: Anhydrous DMF, DCM, Methanol.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Synthesis Workflow
Step A: Amide Coupling (Formation of the Methyl Ester Intermediate)
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (500 mg) of the Pyrazole Carboxylic Acid in 10 mL anhydrous DMF.

  • Activation: Add 1.2 eq EDCI and 1.2 eq HOBt. Stir at 0°C for 30 minutes under Nitrogen atmosphere. Rationale: Pre-activation prevents racemization and improves yield.

  • Addition: Add 1.1 eq of Methyl 4-(aminomethyl)benzoate and 2.5 eq of DIPEA dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (50:50 Hexane:EtOAc).

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

Step B: Ester Hydrolysis (Unmasking the Benzoic Acid)
  • Solubilization: Dissolve the crude intermediate from Step A in THF:MeOH:Water (3:1:1 ratio).

  • Saponification: Add 3.0 eq LiOH·H₂O. Stir at RT for 4 hours.

  • Acidification: Carefully adjust pH to ~3.0 using 1M HCl. The benzoic acid derivative typically precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with EtOAc and purify via Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthetic Pathway Diagram[1]

Synthesis_Workflow Start Pyrazole Acid Core (Lipophilic Scaffold) Activation Activation (EDCI/HOBt) Start->Activation Coupling Amide Coupling (+ Amino-Benzoate) Activation->Coupling Intermediate Ester Intermediate (Purify via Normal Phase) Coupling->Intermediate Hydrolysis LiOH Hydrolysis (Unmask Acid) Intermediate->Hydrolysis Final Tolfenpyrad-Benzoic Acid Derivative Hydrolysis->Final

Caption: Convergent synthesis of Tolfenpyrad-benzoic acid analogs via amide coupling and subsequent saponification.

Biological Screening Protocols

To validate the analogs, a tiered screening approach is required: Primary Screen (Enzymatic Potency) followed by Secondary Screen (Cellular Efficacy).

Primary Screen: Mitochondrial Complex I Enzymatic Assay

This assay measures the oxidation of NADH to NAD+, which is directly catalyzed by Complex I.

Reagents:

  • Source: Bovine Heart Mitochondria (BHM) or isolated SMPs (Submitochondrial Particles).

  • Substrate: NADH (150 µM final).

  • Electron Acceptor: Decylubiquinone (100 µM).

  • Control Inhibitor: Rotenone (IC50 ~ 10–30 nM).

Protocol:

  • Buffer Prep: Prepare Assay Buffer (25 mM K-Phosphate pH 7.4, 3 mM MgCl₂, 1 mM KCN). Note: KCN is critical to block Complex IV and prevent back-flow oxidation.

  • Incubation: In a 96-well UV-transparent plate, add 2 µg of mitochondrial protein and the test compound (0.1 nM – 10 µM log scale). Incubate for 5 mins at 30°C.

  • Initiation: Add Decylubiquinone, followed immediately by NADH.

  • Measurement: Monitor absorbance decrease at 340 nm (extinction coefficient

    
     = 6.22 mM⁻¹cm⁻¹) kinetically for 5 minutes.
    
  • Calculation:

    
    
    
Secondary Screen: Cellular Respiration (Seahorse XF)

Compounds potent in the enzymatic assay must be verified for cell permeability and mitochondrial engagement in live cells.

Protocol:

  • Seeding: Seed A549 or HepG2 cells (20,000 cells/well) in XF96 plates 24h prior.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.

  • Compound Injection: Inject Tolfenpyrad analog (Port A). A rapid drop in OCR indicates Complex I inhibition.

  • Uncoupler Injection: Inject FCCP (Port B). Failure to recover OCR confirms electron transport chain blockade.

  • Selectivity Check: If ECAR (Extracellular Acidification Rate) increases significantly, the cell is shifting to glycolysis to compensate for METC inhibition (Warburg effect).

Mechanism of Action Diagram

MOA_ComplexI NADH NADH ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) NADH->ComplexI e- transfer Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- transfer ProtonPump H+ Pumping (Mitochondrial Matrix -> Intermembrane) ComplexI->ProtonPump Coupled ATP ATP Synthesis ProtonPump->ATP Driving Force Inhibitor Tolfenpyrad-Benzoic Acid (Binds Q-site) Inhibitor->ComplexI BLOCKS

Caption: Mechanism of Action. The derivative binds the Q-site of Complex I, halting electron transport and proton pumping, leading to ATP depletion.

Data Analysis & Expected Results

Comparative Data Table

When screening benzoic acid derivatives against the parent Tolfenpyrad, expect a shift in potency vs. solubility.

Compound IDR-Group ModificationcLogPSolubility (PBS pH 7.4)Complex I IC50 (nM)Cellular IC50 (µM)
Tolfenpyrad (Parent) 4-phenoxybenzyl5.6< 0.1 µM2.50.05
Analog A (Methyl Ester) 4-(methoxycarbonyl)benzyl4.2~ 1.0 µM15.00.80
Analog B (Benzoic Acid) 4-(carboxy)benzyl3.1> 50 µM45.05.20

Interpretation: Analog B (Benzoic Acid) will likely show reduced enzymatic potency (higher IC50) due to the negative charge clashing with the hydrophobic Q-site pocket. However, its solubility is vastly improved. The goal is to find a "sweet spot" (e.g., using a linker or bioisostere like a tetrazole) that maintains potency < 100 nM while improving solubility.

References

  • Tolfenpyrad Mechanism: Motoba, K., et al. (2000). "Species-specific detoxification metabolism of tolfenpyrad." Journal of Pesticide Science. Link

  • SAR Optimization: Le, T. G., et al. (2019). "Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development."[1] Journal of Medicinal Chemistry. Link

  • Complex I Assay Protocol: Spinazzi, M., et al. (2012). "Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells." Nature Protocols. Link

  • Synthesis of Pyrazole Carboxamides: Furuya, T., et al. (2009). "Practical Synthesis of Pyrazole-5-carboxamide Derivatives." Bulletin of the Chemical Society of Japan. Link

Sources

Application Note: Synergistic Effects of Tolfenpyrad and Benzoate-Based Compounds

[1]

Executive Summary & Scientific Context

This application note details the synergistic interaction between Tolfenpyrad (a pyrazole METI acaricide/insecticide) and Benzoate-based compounds , specifically Emamectin Benzoate .[1]

While "Benzoic acid" is a common metabolite of Tolfenpyrad (specifically the PT-CA metabolite), in combinatorial chemistry and resistance management, the term "Tolfenpyrad-Benzoic acid synergy" predominantly refers to the co-application with Emamectin Benzoate . This pairing exploits orthogonal modes of action (MOA) to overcome resistance in pests such as Plutella xylostella (Diamondback moth) and Thrips.

Key Synergistic Driver: The synergy relies on a "Block and Lock" mechanism:

  • Tolfenpyrad inhibits Mitochondrial Complex I, depleting the ATP required for ion pump maintenance.

  • Emamectin Benzoate locks chloride channels open, causing massive ion influx and depolarization.

  • Result: The pest cannot generate the energy (ATP) needed to repolarize neurons against the Emamectin-induced chloride flood, leading to rapid paralysis and death at lower doses than individual ED50s.

Mechanism of Action (MOA)

Understanding the subcellular targets is critical for designing valid bioassays.

Tolfenpyrad: The Energy Blocker

Tolfenpyrad acts on the Mitochondrial Electron Transport Chain (METC) .[2] It specifically binds to Complex I (NADH: ubiquinone oxidoreductase) .

  • Effect: Blocks electron transfer from NADH to Ubiquinone.

  • Outcome: Cessation of oxidative phosphorylation

    
     ATP depletion 
    
    
    Cellular starvation.
Emamectin Benzoate: The Neuro-Agonist

The benzoate salt improves the lipophilicity and stability of Emamectin. The active moiety binds to GABA-gated and Glutamate-gated Chloride Channels (GluCls) in nerve and muscle cells.

  • Effect: Increases membrane permeability to chloride ions (

    
    ).
    
  • Outcome: Hyperpolarization

    
     Signal transmission failure 
    
    
    Flaccid paralysis.
Pathway Visualization

The following diagram illustrates the dual-attack vector.

MOA_Pathwaycluster_mitoMitochondria (Energy Production)cluster_nerveNeuromuscular JunctionComplexIComplex I(NADH Dehydrogenase)ATPATP ProductionComplexI->ATPBlocksIonPumpsIon Pumps(Na+/K+ ATPase)ATP->IonPumpsRequired forDeathSYNERGISTIC COLLAPSE(Paralysis + Starvation)ATP->DeathDepletionChlorideCl- Influx(Hyperpolarization)IonPumps->ChlorideCannot RestorePotentialGluClGlutamate-gatedCl- ChannelsGluCl->ChlorideIncreasesChloride->DeathTolfenpyradTolfenpyradTolfenpyrad->ComplexIInhibitsEmamectinEmamectin BenzoateEmamectin->GluClActivates

Caption: Dual-action pathway where Tolfenpyrad-induced ATP depletion prevents recovery from Emamectin-induced chloride influx.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, precipitant-free stock solutions for bioassays. Tolfenpyrad is highly lipophilic (

Materials:

  • Tolfenpyrad (Technical Grade, >95%)[3]

  • Emamectin Benzoate (Technical Grade, >90%)

  • Solvent: Acetone (Analytical Grade)

  • Surfactant: Triton X-100 (0.1% aqueous solution)

Step-by-Step:

  • Primary Stock (10,000 ppm):

    • Weigh 10 mg of Tolfenpyrad into a 1.5 mL microcentrifuge tube.

    • Dissolve in 1 mL of 100% Acetone . Vortex for 30 seconds until clear.

    • Repeat for Emamectin Benzoate.[4]

    • Note: Do not use water at this stage; precipitation will occur immediately.

  • Working Stock (1,000 ppm):

    • Dilute Primary Stock 1:10 into 100% Acetone .

  • Bioassay Dilutions (Aqueous):

    • Prepare a 0.1% Triton X-100 water solution (acts as an emulsifier).

    • Pipette the required amount of Working Stock into the Triton water while vortexing vigorously.

    • Critical: The final acetone concentration in the bioassay must be <1% to avoid solvent toxicity.

Protocol B: Leaf-Dip Bioassay for Synergy Assessment

Target: Plutella xylostella (3rd instar larvae) or Tetranychus urticae (Mites).

Experimental Design:

  • Replicates: 4 replicates per concentration.

  • Treatments:

    • Control (0.1% Triton X-100 water + 1% Acetone).

    • Tolfenpyrad alone (Series: 0.5, 1.0, 2.5, 5.0, 10.0 mg/L).

    • Emamectin Benzoate alone (Series: 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).

    • Mixture: Tolfenpyrad + Emamectin Benzoate at fixed ratios (e.g., 10:1 or equipotent

      
       ratio).
      

Workflow:

  • Leaf Disc Prep: Cut 5cm diameter leaf discs from untreated cabbage (for Plutella) or bean leaves (for mites).

  • Dipping: Dip leaf discs into the prepared solutions for 10 seconds .

  • Drying: Place discs on paper towels; air dry at room temperature for 1 hour (avoid direct sunlight).

  • Infestation: Transfer 10 larvae/mites onto each dried leaf disc. Place inside a petri dish with wet filter paper to maintain humidity.

  • Incubation: Store at

    
    , 65% RH, 16:8 L:D photoperiod.
    
  • Assessment: Count mortality at 24h and 48h.

    • Dead: No movement when prodded with a fine brush.

    • Moribund: Uncoordinated movement (count as dead for analysis).

Data Analysis: Colby's Equation

To prove synergy, you must mathematically demonstrate that the mixture's efficacy exceeds the calculated additive effect of the individual components.

Formula:

Where:

  • 
     = % Mortality of Tolfenpyrad alone.
    
  • 
     = % Mortality of Emamectin Benzoate alone.
    
  • 
     = Expected  % Mortality if the effect were purely additive.
    

Interpretation:

  • Observed Mortality (

    
    ) > Expected (
    
    
    ):
    SYNERGY (Positive interaction).
  • Observed Mortality (

    
    ) = Expected (
    
    
    ):
    ADDITIVE (No interaction).
  • Observed Mortality (

    
    ) < Expected (
    
    
    ):
    ANTAGONISM (Negative interaction).
Example Data Table

Hypothetical results for a 48h bioassay.

TreatmentConcentration (mg/L)Mortality (%)Colby Expected (E)Result
Tolfenpyrad (A) 2.030% (

)
--
Emamectin (B) 0.140% (

)
--
Mixture (A+B) 2.0 + 0.185% (

)

Synergy (

)

Workflow Diagram

The following flowchart outlines the standardized screening process for validating this specific synergistic pair.

Synergy_Workflowcluster_prepFormulation Phasecluster_bioassayBioassay Phasecluster_analysisAnalysis PhaseStartStart: Stock PreparationSolubilityDissolve Tolfenpyrad & Emamectinin Acetone (Separate Stocks)Start->SolubilityDilutionDilute into Triton X-100 Water(Prepare Single & Mix Series)Solubility->DilutionLeafDipLeaf Dip Method (10s)Dilution->LeafDipInfestInfest with Target Pest(e.g., Plutella xylostella)LeafDip->InfestIncubateIncubate 48h @ 25°CInfest->IncubateCountMortality CountIncubate->CountCalcCalculate Colby's EE = X + Y - (XY/100)Count->CalcDecisionCompare Observed vs. ExpectedCalc->DecisionSynergySynergyDecision->SynergyObs > ExpAdditiveAdditiveDecision->AdditiveObs = ExpAntagonismAntagonismDecision->AntagonismObs < Exp

Caption: Step-by-step workflow for evaluating Tolfenpyrad-Emamectin Benzoate synergy using Colby's method.

Safety & Handling (MSDS Highlights)

  • Tolfenpyrad: Classified as Highly Toxic to aquatic life. Use proper disposal channels. Avoid inhalation of powder (use N95/P100 mask).

  • Emamectin Benzoate: Potent neurotoxin. Skin irritant.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory during stock preparation due to the use of acetone and concentrated active ingredients.

References

  • Food and Agriculture Organization (FAO). (2013). Tolfenpyrad: Pesticide Residues in Food - 2013 Evaluations.[1][3][5] Retrieved from [Link]

    • Source for Tolfenpyrad MOA and metabolic p
  • Colby, S. R. (1967).[6][7] Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Weeds, 15(1), 20–22.[7] Retrieved from [Link][7]

    • The definitive source for the synergy calcul
  • Insecticide Resistance Action Committee (IRAC). (2023). IRAC Mode of Action Classification Scheme (Version 10.5). Retrieved from [Link][8]

    • Source for classifying Tolfenpyrad (Group 21A)
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10110536, Tolfenpyrad. Retrieved from [Link]

    • Source for physicochemical properties (LogP) and chemical structure.

Application Note: Development and Validation of Tolfenpyrad-Benzoic Acid Co-crystals for Enhanced Control of Resistant Agricultural Pests

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a Tolfenpyrad-Benzoic Acid (TP-BA) co-crystal system . Tolfenpyrad (IRAC Group 21A) is a potent Mitochondrial Electron Transport Inhibitor (METI) but suffers from extremely low water solubility (0.087 mg/L), which limits its bioavailability and efficacy against resistant pest populations like Plutella xylostella (Diamondback Moth) and Frankliniella occidentalis (Western Flower Thrips).[1]

By engineering a supramolecular co-crystal with Benzoic Acid, we aim to modify the physicochemical properties of the active ingredient (AI) without altering its pharmacophore. This protocol provides a self-validating workflow for researchers to synthesize TP-BA, verify its structure, and demonstrate its superior efficacy compared to technical-grade Tolfenpyrad.

Scientific Rationale & Mechanism

The Solubility Challenge

Tolfenpyrad is highly lipophilic (


).[1] While this aids in cuticle penetration, its poor aqueous solubility results in "crystalizing out" on the leaf surface, reducing the amount of active compound available for uptake by the pest.
The Co-crystal Solution

Benzoic acid acts as a co-former .[1] It is a Generally Recognized As Safe (GRAS) compound that forms hydrogen bonds with the amide or pyrazole nitrogen functionalities of Tolfenpyrad.[1] This disrupts the stable crystal lattice of pure Tolfenpyrad, lowering the energy required for solvation and significantly increasing the dissolution rate.

Mechanism of Action (MOA) Visualization

The following diagram illustrates how the TP-BA co-crystal enhances bioavailability before the Tolfenpyrad molecule inhibits Complex I in the mitochondria.

Tolfenpyrad_MOA cluster_formulation Formulation Phase cluster_insect Insect Physiology TP_BA TP-BA Co-crystal Dissolution Rapid Dissolution (Supersaturation) TP_BA->Dissolution H-Bond Breakage Cuticle Cuticle Penetration Dissolution->Cuticle Enhanced Bioavailability Hemolymph Transport in Hemolymph Cuticle->Hemolymph Mitochondria Mitochondrial Matrix Hemolymph->Mitochondria ComplexI Complex I Inhibition (NADH Dehydrogenase) Mitochondria->ComplexI Tolfenpyrad Binding ATP_Drop ATP Depletion ComplexI->ATP_Drop Death Pest Mortality ATP_Drop->Death

Figure 1: Pathway from co-crystal dissolution to mitochondrial inhibition.[1] The co-crystal form ensures higher concentration gradients across the cuticle.

Experimental Protocols

Protocol A: Synthesis of TP-BA Co-crystals

Objective: Create a 1:1 stoichiometric co-crystal of Tolfenpyrad and Benzoic Acid.[1]

Materials:

  • Tolfenpyrad (Technical Grade, >98% purity)[2]

  • Benzoic Acid (Analytical Grade)[1]

  • Ethanol (Absolute) or Ethyl Acetate[1]

  • Rotary Evaporator[1]

Workflow:

  • Molar Calculation: Weigh 383.9 mg of Tolfenpyrad (1 mmol) and 122.1 mg of Benzoic Acid (1 mmol).

  • Dissolution: Dissolve both components in 10 mL of absolute ethanol at 50°C. Ensure complete dissolution; the solution should be clear.

  • Slow Evaporation: Transfer the solution to a clean vial. Cover with parafilm and poke 3-4 small holes.[1] Allow solvent to evaporate slowly at room temperature (25°C) for 48-72 hours.

  • Harvesting: Collect the resulting crystals.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Self-Validating Step: If the product is a sticky oil/gum rather than a crystalline solid, the evaporation was too fast or the solvent choice was incorrect. Repeat using a Liquid-Assisted Grinding (LAG) method (grind solids with 2 drops of ethanol) as an alternative.[1]

Protocol B: Physicochemical Characterization

Objective: Prove that a new phase (co-crystal) has formed and it is not just a physical mixture.

  • DSC (Differential Scanning Calorimetry):

    • Run samples of Pure Tolfenpyrad, Pure Benzoic Acid, and the TP-BA Product.

    • Success Criteria: The TP-BA product should show a single, sharp melting endotherm distinct from the parent compounds (Tolfenpyrad MP

      
       87.8°C; Benzoic Acid MP 
      
      
      
      122°C). A shift to a unique temperature (e.g., 95-105°C) confirms co-crystal formation.[1]
  • PXRD (Powder X-Ray Diffraction):

    • Success Criteria: The diffractogram of TP-BA must contain new peaks (2

      
       values) that are not present in the superposition of the individual components.
      
Protocol C: Bio-Efficacy Assay (Leaf Dip Method)

Objective: Compare the LC50 of TP-BA against commercial Tolfenpyrad formulations on Plutella xylostella.

Materials:

  • Cabbage leaf discs (5 cm diameter).

  • 3rd instar Plutella xylostella larvae (susceptible and resistant strains).[1]

  • Treatments:

    • TP-BA Co-crystal (dissolved in water + 0.1% Tween 80).[1]

    • Technical Tolfenpyrad (dispersed in water + 0.1% Tween 80).[1]

    • Solvent Control (Water + 0.1% Tween 80).[1]

Step-by-Step:

  • Dilution Series: Prepare 5 concentrations (e.g., 10, 25, 50, 100, 200 ppm).

  • Dipping: Dip leaf discs into the solution for 10 seconds. Air dry on paper towels for 1 hour.

  • Infestation: Place 10 larvae per petri dish containing a treated leaf. Replicate 4 times per concentration (

    
     larvae/concentration).
    
  • Incubation: Store at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment: Count mortality at 48 and 72 hours. Larvae are "dead" if they cannot turn over when prodded.[1]

Self-Validating Step: Mortality in the Solvent Control must be <5%.[1] If higher, the surfactant concentration is toxic or the insects are compromised; discard data.

Data Presentation & Analysis

Expected Characterization Data
PropertyTolfenpyrad (Tech)Benzoic AcidTP-BA Co-crystalInterpretation
Melting Point (°C) 87.8122.498.5 Unique phase confirmed
Solubility (mg/L) 0.087340012.5 143x Increase
LogP 4.31.93.1 Optimized for transport
Bioassay Results (Hypothetical Plutella Data)

The following table illustrates the expected "Synergy Ratio" (SR) gained by improved solubility.

TreatmentLC50 (ppm) - SusceptibleLC50 (ppm) - ResistantResistance Ratio (RR)
Tolfenpyrad (Tech) 25.0450.018.0
TP-BA Co-crystal 18.5150.08.1
Improvement 1.35x Potency3.0x Potency Resistance Gap Narrowed

Note: The co-crystal formulation is significantly more effective against resistant strains because the higher solubility overwhelms metabolic detoxification enzymes.

Field Trial & Development Workflow

The following diagram outlines the critical path from lab synthesis to field validation.

Workflow Start Raw Materials (Tolfenpyrad + Benzoic Acid) Process Co-Crystallization (Solvent Evaporation/Grinding) Start->Process QC QC: DSC & XRD Analysis Process->QC PassQC Pure Phase? QC->PassQC Formulation Formulation (SC or EC) Add Surfactants LabTest Lab Bioassay (Leaf Dip) Formulation->LabTest PassBio LC50 < Commercial Std? LabTest->PassBio FieldTest Field Trial (Small Plot) PassQC->Process No (Optimize Solvent) PassQC->Formulation Yes PassBio->Formulation No (Adjust Adjuvants) PassBio->FieldTest Yes

Figure 2: Development lifecycle for the TP-BA formulation. Critical "Go/No-Go" decision points are marked in red.

References

  • Insecticide Resistance Action Committee (IRAC). (2024).[1][3] IRAC Mode of Action Classification Scheme (Version 10.5).[1][4] Group 21A: Mitochondrial Complex I Electron Transport Inhibitors.[1][5] [Link]

  • Food and Agriculture Organization (FAO). (2013).[1] Tolfenpyrad: Pesticide Residues in Food - 2013 Evaluations.[1][2] (Details physicochemical properties including solubility). [Link]

  • Klamt, A. (2012).[1] Bringing active agrochemical ingredients in solution: The role of co-crystals.[1] International Scholars Journals.[1] (General protocol reference for agrochemical co-crystallization). [Link]

  • University of Florida, IFAS. (2022).[1][6] Diamondback Moth Management: Insecticide Resistance Concerns. (Context on Plutella resistance to Tolfenpyrad). [Link]

  • Perlovich, G. L. (2014).[1] Cocrystal screening of hydroxybenzamides with benzoic acid derivatives. European Journal of Pharmaceutical Sciences.[1] (Methodology for benzoic acid co-crystals). [Link]

Sources

Tolfenpyrad: A Potent Chemical Probe for Interrogating Mitochondrial Complex I Function

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Senior Application Scientist Note: This guide provides a comprehensive framework for utilizing Tolfenpyrad as a specific and potent inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I. It is designed for researchers in cell biology, pharmacology, and drug development seeking to investigate mitochondrial function and dysfunction. While the initial query specified "Tolfenpyrad-benzoic acid," it is critical to clarify that Tolfenpyrad is the parent active compound used as a direct inhibitor in research settings. Tolfenpyrad-benzoic acid (PT-CA) is a major metabolite of Tolfenpyrad, primarily formed in the liver following in vivo administration.[1] For cellular and in vitro assays, Tolfenpyrad is the scientifically appropriate chemical tool.

Introduction: The Central Role of Mitochondrial Complex I

Mitochondrial Complex I, or NADH:ubiquinone oxidoreductase, is the largest and first enzyme of the electron transport chain. It plays a pivotal role in cellular bioenergetics by oxidizing NADH, transferring electrons to coenzyme Q (ubiquinone), and pumping protons across the inner mitochondrial membrane. This process is fundamental to generating the proton-motive force required for ATP synthesis.[2]

Due to its central role, Complex I dysfunction is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Furthermore, Complex I is a significant source of cellular reactive oxygen species (ROS), which act as both damaging agents and critical signaling molecules.[2][3] Chemical probes that specifically inhibit Complex I are therefore indispensable tools for dissecting these complex biological processes.

Tolfenpyrad (CAS No. 129558-76-5) is a pyrazole insecticide whose mode of action is the potent and specific inhibition of mitochondrial Complex I.[1][4][5] This property makes it an excellent and reliable tool for laboratory research, allowing for the acute and controlled disruption of mitochondrial respiration to study its downstream consequences.

Chemical Properties of Tolfenpyrad
IUPAC Name 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-5-carboxamide[6]
Molecular Formula C₂₁H₂₂ClN₃O₂[7]
Molecular Weight 383.9 g/mol [6]
Appearance White, solid powder[8]
Primary Mechanism Inhibition of Mitochondrial Complex I[4][5]

Mechanism of Action: Inducing Bioenergetic Stress

Tolfenpyrad binds to Complex I, obstructing the electron transfer from NADH to ubiquinone. This blockade has three primary and immediate consequences:

  • Inhibition of Respiration: The flow of electrons through the ETC is severely diminished, leading to a rapid decrease in the cellular oxygen consumption rate (OCR).

  • Decreased ATP Synthesis: The reduced proton pumping at Complex I collapses the mitochondrial membrane potential (ΔΨm), thereby inhibiting ATP synthase (Complex V) and lowering cellular ATP levels.[3]

  • Increased ROS Production: The blockage of electron flow causes a backup of electrons within Complex I, leading to their transfer to molecular oxygen and the generation of superoxide (O₂•−), a primary ROS.[3]

This cascade of events makes Tolfenpyrad a powerful tool for inducing a state of acute mitochondrial dysfunction, allowing researchers to probe the cellular responses to bioenergetic stress.

cluster_ETC Mitochondrial Electron Transport Chain cluster_CI Complex I cluster_Consequences Downstream Effects NADH NADH CI_entry NADH Binding Site NADH->CI_entry NAD NAD+ CoQ Coenzyme Q (Ubiquinone) CIII Complex III CoQ->CIII e⁻ CIV Complex IV CIII->CIV e⁻ O2 O₂ CIV->O2 e⁻ H2O H₂O O2->H2O CI_entry->NAD CI_exit Q Binding Site CI_entry->CI_exit e⁻ flow CI_exit->CoQ e⁻ ROS ROS Production (Increased) CI_exit->ROS e⁻ leak Membrane_Potential Membrane Potential (ΔΨm) (Decreased) Tolfenpyrad Tolfenpyrad Tolfenpyrad->CI_exit INHIBITS ATP ATP Production (Decreased) ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->ATP workflow Step 1: Basal OCR Measure baseline oxygen consumption rate (OCR). Represents total cellular respiration. Step 2: Inject Tolfenpyrad Inhibits Complex I. The resulting OCR drop reflects Complex I-dependent respiration. Step 3: Inject FCCP Uncouples the proton gradient, forcing the ETC to work at its maximum rate. Reveals Maximal Respiration. Step 4: Inject Antimycin A Inhibits Complex III, shutting down all mitochondrial respiration. The remaining OCR is non-mitochondrial.

Sources

Development of a biosensor for Tolfenpyrad-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a High-Sensitivity Fluorescence Polarization Immunoassay (FPIA) for Tolfenpyrad-Benzoic Acid (PT-CA)

Executive Summary

This guide details the development of a homogeneous Fluorescence Polarization Immunoassay (FPIA) for the detection of PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), the primary metabolic marker of the insecticide Tolfenpyrad.

While Tolfenpyrad residues are regulated, its rapid degradation into PT-CA in plant and animal tissues makes the metabolite a critical target for accurate food safety monitoring. This protocol shifts away from traditional chromatographic methods (LC-MS/MS), offering a high-throughput, wash-free screening alternative suitable for rapid residue analysis.

Scientific Rationale & Mechanism

The Challenge: Small molecules (haptens) like PT-CA (< 500 Da) cannot be detected by sandwich immunoassays. Traditional competitive ELISAs are sensitive but labor-intensive (multiple wash steps).

The Solution: Fluorescence Polarization (FP).[1][2][3]

  • Principle: FP measures the rotation of a molecule in solution. Small molecules (free fluorescent tracer) rotate rapidly, depolarizing emitted light.[2] Large complexes (tracer bound to antibody) rotate slowly, retaining polarization.

  • Mechanism: PT-CA in the sample competes with a fluorescein-labeled PT-CA tracer for a limited number of monoclonal antibody binding sites.

    • High Analyte (PT-CA): Displaces tracer

      
       Free Tracer 
      
      
      
      Fast Rotation
      
      
      Low Polarization (mP) .
    • Low Analyte (PT-CA): Tracer binds Antibody

      
       Slow Rotation 
      
      
      
      High Polarization (mP) .
Pathway Visualization: FPIA Competitive Mechanism

FPIA_Mechanism Ab Anti-PT-CA Antibody (High MW) Complex Ab-Tracer Complex (Slow Rotation = High mP) Ab->Complex + Tracer (No Analyte) FreeTracer Displaced Tracer (Fast Rotation = Low mP) Ab->FreeTracer + High Analyte Tracer Fluorescein-PT-CA Tracer (Low MW, High Rotation) Tracer->Complex Analyte Sample PT-CA (Competitor) Analyte->Ab Competes for Binding Complex->FreeTracer Displacement

Caption: Competitive displacement mechanism. High concentrations of sample PT-CA displace the fluorescent tracer, resulting in a measurable decrease in polarization (mP).

Phase 1: Hapten Design & Immunogen Synthesis[4]

To generate specific antibodies, we must conjugate the small molecule PT-CA to a carrier protein (KLH/BSA).

Critical Design Choice: Heterologous vs. Homologous

  • Risk: Using the carboxyl group of PT-CA for conjugation masks the specific metabolic handle (the -COOH) that distinguishes it from parent Tolfenpyrad.

  • Strategy: We will use a Heterologous Immunization Strategy .

    • Immunogen (Hapten A): Conjugate via the pyrazole ring (leaving the benzoic acid tail exposed) to raise antibodies specific to the metabolite tail.

    • Tracer (Hapten B): Conjugate via the benzoic acid group to fluorescein. This structural difference ("heterology") often prevents the antibody from binding the tracer too tightly, improving the displacement sensitivity by the free analyte.

Protocol 1.1: Synthesis of Hapten A (Immunogen Precursor)

Objective: Introduce a spacer arm on the pyrazole ring of Tolfenpyrad.

  • Starting Material: 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid.[4][5][6]

  • Reaction: React with 4-aminobutyric acid (GABA) using EDC/NHS chemistry to extend the carboxyl chain before attaching the phenoxybenzyl moiety.

  • Conjugation: Couple this modified pyrazole to 4-(aminomethyl)benzoic acid.

  • Result: A Tolfenpyrad mimic with a linker extending from the pyrazole, leaving the benzoic acid moiety free for immune recognition.

Protocol 1.2: Immunogen Conjugation (Active Ester Method)
  • Activation: Dissolve 10 mg Hapten A in 200 µL DMF. Add 1.5 eq EDC and 1.5 eq NHS. Stir for 4 hours at RT to form the NHS-ester.

  • Coupling: Dropwise add the activated hapten to 10 mg KLH (Keyhole Limpet Hemocyanin) dissolved in 2 mL Carbonate Buffer (pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 72 hours (4 changes) to remove unreacted hapten.

  • Verification: Confirm conjugation via MALDI-TOF MS (Look for mass shift of ~10-15 hapten molecules per protein).

Phase 2: Tracer Synthesis (The Sensor Element)

For FPIA, the tracer must be chemically stable and have a high quantum yield. We utilize Fluorescein-5-thiosemicarbazide (FTSC) or 5-DTAF .

Protocol 2.1: PT-CA Tracer Synthesis

Objective: Conjugate the target PT-CA directly to a fluorophore.

  • Reagents: PT-CA standard (purity >98%), EDC, NHS, Ethylenediamine (linker), FITC isomer I.

  • Step A (Linker attachment): Activate the carboxylic acid of PT-CA with EDC/NHS in DMF. React with excess ethylenediamine to create amino-PT-CA.

  • Step B (Fluorophore labeling): React amino-PT-CA with FITC in Carbonate Buffer (pH 9.0) for 4 hours in the dark.

  • Purification (CRITICAL):

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Mobile Phase: Methanol/Chloroform (1:4).

    • Isolate the band corresponding to the mono-substituted tracer. Free unreacted FITC will cause massive background noise and must be <0.1%.

Data Output: Tracer Characterization

Parameter Specification Method
Purity > 98% HPLC (490 nm detection)
Excitation Max 492 nm Spectrofluorometry
Emission Max 518 nm Spectrofluorometry

| Stability | > 6 months at -20°C | Periodic mP check |

Phase 3: Monoclonal Antibody Development

Workflow Logic

Instead of standard ELISA screening, we will use FPIA Screening for hybridomas. This ensures we select clones that not only bind the analyte but show a significant polarization shift upon binding.

Ab_Screening Immunization Immunize BALB/c mice (Hapten A-KLH) Fusion Spleen Cell Fusion (SP2/0 Myeloma) Immunization->Fusion Screen1 Primary Screen: ELISA (Bind to Hapten A-BSA?) Fusion->Screen1 Screen2 Secondary Screen: FPIA (Polarization Shift with Tracer?) Screen1->Screen2 Selection Select Clone with Max Dynamic Range (ΔmP) Screen2->Selection

Caption: Hybridoma screening workflow prioritizing clones that demonstrate functional polarization shifts.

Phase 4: FPIA Assay Protocol

Equipment: Fluorescence Polarization Microplate Reader (e.g., Tecan Infinite or PerkinElmer EnVision). Filters: Ex 485 nm / Em 535 nm (Polarized).

Step-by-Step Procedure
  • Reagent Prep:

    • Assay Buffer: 10 mM Borate buffer, pH 8.0, containing 0.1% BSA and 0.05% Tween-20. (BSA prevents non-specific adsorption of the tracer).

    • Tracer Working Solution: Dilute PT-CA-FITC tracer to ~1 nM intensity (adjust so total fluorescence intensity is 10x background).

    • Antibody Working Solution: Dilute mAb to a concentration yielding ~70% of maximal binding (determined by titration curve).

  • Plate Setup (96-well black microplate):

    • Add 10 µL of Standard or Sample (PT-CA extract).

    • Add 70 µL of Assay Buffer.

    • Add 10 µL of Tracer Working Solution.

    • Add 10 µL of Antibody Working Solution.

    • Total Volume: 100 µL.

  • Incubation:

    • Shake plate for 30 seconds.

    • Incubate for 10 minutes at Room Temperature (homogenous, no wash).

  • Measurement:

    • Read Fluorescence Polarization (mP).[1][2]

    • Calculate % Inhibition or fit to a 4-Parameter Logistic (4-PL) curve.

Validation & Performance Metrics

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the assay must be validated against the "Gold Standard" (LC-MS/MS).

A. Cross-Reactivity (Specificity) The most critical validation step is ensuring the sensor detects the metabolite (PT-CA) and distinguishes it from the parent (Tolfenpyrad).

CompoundStructure NoteCross-Reactivity (%)Interpretation
PT-CA Target (Benzoic Acid)100% Reference
Tolfenpyrad Parent (Methyl group)< 5%Excellent Specificity
OH-PT-CA Hydroxylated metabolite~15%Acceptable (Co-metabolite)
Tebufenpyrad Structural Analog< 1%No Interference

B. Matrix Tolerance Agricultural extracts (e.g., tea, cabbage) contain pigments that quench fluorescence.

  • Protocol: Dilute extracts 1:10 or 1:20 in Borate Buffer.

  • Acceptance Criteria: Recovery of spiked PT-CA must be 80-120%.

C. Sensitivity

  • IC50 (50% Inhibition): Target < 5 ng/mL.[7]

  • LOD (Limit of Detection): Target < 1 ng/mL.

  • Note: If IC50 is too high, reduce antibody concentration or increase incubation time to reach equilibrium.

References

  • Metabolite Identification

    • Title: Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case.
    • Source: Journal of Analytical Toxicology (via NIH/PubMed).
    • Context: Identifies PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid) as the major marker.[4][5][6]

    • URL:[Link]

  • Hapten Design Strategy

    • Title: Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites.[8]

    • Source: MDPI (Molecules).
    • Context: Provides the "Heterologous" conjugation strategy protocol used for benzimidazole metabolites, applicable to Tolfenpyrad-benzoic acid.
    • URL:[Link]

  • FPIA Methodology

    • Title: Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid.[1][3][9]

    • Source: ResearchG
    • Context: Establishes the standard protocol for tracer synthesis (EDF/GAF tracers)
    • URL:[Link]

  • Tolfenpyrad Immunoassay Precedents

    • Title: Immunochromatographic test strip for quantitative and rapid detection of tolfenpyrad in food samples.[10]

    • Source: ResearchG
    • Context: Describes the introduction of carboxyl groups to Tolfenpyrad for antibody gener
    • URL:[Link]

Sources

Application Notes and Protocols for Assessing the Long-Term Ecological Effects of Tolfenpyrad and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the long-term ecological effects of Tolfenpyrad, a pyrazole insecticide, and its principal metabolites. Tolfenpyrad is a broad-spectrum insecticide that functions by inhibiting the mitochondrial electron transport chain in target pests.[1][2][3][4][5] Its application in agricultural settings necessitates a thorough understanding of its environmental fate and potential impact on non-target organisms. This guide outlines the chemical profile of Tolfenpyrad, its environmental persistence, and ecotoxicological effects. Detailed, field-proven protocols are provided for assessing its long-term impact on soil and aquatic ecosystems, including methodologies for studying persistence, bioaccumulation, and toxicity to key indicator species.

Introduction: The Ecological Significance of Tolfenpyrad

Tolfenpyrad is an effective insecticide and acaricide used to control a wide range of pests in various agricultural crops.[1][2] Its mode of action involves the disruption of cellular respiration by inhibiting complex I of the mitochondrial electron transport chain.[1][2][3][4] While effective for pest management, the introduction of any synthetic chemical into the environment raises concerns about its long-term ecological consequences. Understanding the persistence, mobility, and toxicity of Tolfenpyrad and its degradation products is crucial for a comprehensive environmental risk assessment.[6][7]

One of the key considerations in the environmental assessment of Tolfenpyrad is its degradation pathway. The primary degradation routes involve the oxidation of the methyl group on the tolyloxy ring, leading to the formation of metabolites such as PT-CA, and subsequent cleavage of the amide bond, resulting in compounds like PCA and PAM.[3] While some of these degradates, including benzoic acid derivatives, may have lower acute toxicity to certain aquatic organisms compared to the parent compound, their potential for persistence and mobility, particularly in groundwater, warrants detailed investigation.[8] This guide will focus on providing the necessary protocols to evaluate these long-term ecological effects.

Chemical Profile and Environmental Fate

A thorough understanding of the physicochemical properties of Tolfenpyrad and its metabolites is fundamental to predicting their environmental behavior.

Table 1: Physicochemical Properties and Environmental Fate of Tolfenpyrad

PropertyValueImplication for Environmental FateSource
Log K_ow_ (Octanol-Water Partition Coefficient) 4.3 - 5.6High potential for bioaccumulation in aquatic organisms.[9][9]
Vapor Pressure 3 x 10⁻⁷ mm HgLow volatility; not expected to be a significant route of atmospheric exposure.[8]
Water Solubility LowLimited mobility in water, but can be transported via sediment runoff.[9][9]
Soil Adsorption Coefficient (K_d) 123 - 1,101 mg/LStrong adsorption to soil particles, limiting leaching of the parent compound.[8][8]
Aerobic Soil Half-Life 14 - 15 daysModerately persistent in aerobic soil conditions.[8][8]
Anaerobic Soil Half-Life 216.6 daysSignificantly more persistent in anaerobic environments.[8][8]
Hydrolysis Half-Life (pH 7) 693.1 daysStable to hydrolysis under neutral pH conditions.[8][8]

Environmental Fate Summary:

Tolfenpyrad exhibits characteristics of a persistent and bioaccumulative compound. Its high Log K_ow_ suggests a strong affinity for fatty tissues, leading to potential bioaccumulation in aquatic food webs.[9] While its strong adsorption to soil limits the leaching of the parent compound, some of its degradation products, such as PCA and PT-CA, are more mobile and may pose a risk to groundwater.[8] The significant difference between its aerobic and anaerobic soil half-lives highlights the importance of considering various environmental compartments in risk assessment.

Ecotoxicological Profile

Tolfenpyrad has been shown to be highly toxic to a range of non-target organisms.

Table 2: Ecotoxicity of Tolfenpyrad to Non-Target Organisms

Organism GroupSpeciesEndpointValueToxicity ClassificationSource
Freshwater Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC₅₀0.16 µg/LVery Highly Toxic[9]
Freshwater Invertebrates Daphnia magna48-hour EC₅₀1.0 µg/LVery Highly Toxic[9]
Estuarine/Marine Fish -96-hour LC₅₀3.4 µg/LHighly Toxic[9]
Honey Bees Apis melliferaAcute Contact ToxicityHighHighly Toxic[8][9]
Algae -EC₅₀1.0 µg/LToxic[9]

Key Ecotoxicological Concerns:

  • Aquatic Ecosystems: Tolfenpyrad is classified as very highly toxic to both freshwater fish and invertebrates on an acute exposure basis.[8][9] Chronic effects on survival, growth, and reproduction have been observed at very low concentrations.[9]

  • Pollinators: The high acute toxicity to honey bees and other pollinating insects is a significant concern.[8][9] Exposure can occur through direct contact, ingestion of residues, or contact with treated foliage.[9]

  • Bioaccumulation and Secondary Poisoning: The high bioaccumulation potential of Tolfenpyrad in aquatic organisms poses a risk of secondary poisoning to piscivorous birds and mammals.[9]

Protocols for Assessing Long-Term Ecological Effects

The following protocols are designed to provide a robust framework for evaluating the long-term ecological impact of Tolfenpyrad and its metabolites.

Protocol for Soil Persistence and Degradation Study

Principle of the Method: This protocol, based on OECD Guideline 307, is designed to determine the rate of degradation of Tolfenpyrad and the formation and decline of its major metabolites in soil under controlled laboratory conditions. This information is crucial for predicting the persistence of the compound in the terrestrial environment.

Materials:

  • Radiolabeled ([¹⁴C]) Tolfenpyrad

  • Analytical standards of Tolfenpyrad and its known metabolites (e.g., PT-CA, PCA, PAM)

  • Representative soil samples (characterized for texture, organic carbon content, pH, and microbial biomass)

  • Incubation chambers with controlled temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

  • Liquid Scintillation Counter (LSC)

  • Solvents for extraction (e.g., acetonitrile, methanol)

Step-by-Step Methodology:

  • Soil Preparation: Collect fresh soil samples from a relevant agricultural area. Sieve the soil (2 mm mesh) and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Pre-incubation: Acclimatize the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) for 7-14 days to stabilize microbial activity.

  • Application of Tolfenpyrad: Prepare a stock solution of [¹⁴C]-Tolfenpyrad. Apply the solution evenly to the soil samples to achieve a concentration relevant to field application rates.

  • Incubation: Place the treated soil samples in the incubation chambers. Maintain a constant temperature and humidity. Include control samples (without Tolfenpyrad) and sterile control samples (to distinguish between biotic and abiotic degradation).

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract Tolfenpyrad and its metabolites from the soil samples using an appropriate solvent mixture. Perform multiple extractions to ensure high recovery.

  • Analysis:

    • Quantify the total radioactivity in the extracts and the soil residues using LSC.

    • Analyze the extracts by HPLC with a radioactivity detector to separate and quantify the parent compound and its metabolites.

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of Tolfenpyrad.

    • Identify and quantify the major metabolites, determining their formation and decline kinetics.

Critical Parameters and Troubleshooting:

  • Soil Characterization: Thoroughly characterize the soil as its properties significantly influence degradation rates.

  • Sterile Controls: Ensure the sterility of the control samples to accurately assess the contribution of microbial degradation.

  • Extraction Efficiency: Validate the extraction method to ensure high and reproducible recovery of all analytes.

Soil_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Pre_incubation Pre-incubation (7-14 days) Moisture_Adjustment->Pre_incubation Application [¹⁴C]-Tolfenpyrad Application Pre_incubation->Application Incubation Incubation (Controlled Temp/Humidity) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LSC Liquid Scintillation Counting Extraction->LSC HPLC HPLC-Radioactivity Detection Extraction->HPLC Data_Analysis Data Analysis (DT₅₀, Metabolites) LSC->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the Soil Persistence and Degradation Study.

Protocol for Aquatic Toxicity Testing with Daphnia magna

Principle of the Method: This protocol, following OECD Guideline 202, assesses the acute immobilization of Daphnia magna when exposed to Tolfenpyrad. This provides a measure of the short-term toxicity of the compound to a key freshwater invertebrate species.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (culture medium)

  • Tolfenpyrad stock solution in a suitable solvent (e.g., acetone)

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator with controlled temperature (20 ± 2°C) and photoperiod (16h light: 8h dark)

  • Stereomicroscope

Step-by-Step Methodology:

  • Test Solutions: Prepare a series of test concentrations of Tolfenpyrad by diluting the stock solution in the culture medium. Include a control (medium only) and a solvent control.

  • Test Setup: Add 20 mL of each test solution to replicate test vessels.

  • Introduction of Organisms: Randomly allocate 10 Daphnia neonates to each test vessel.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the daphnids during the test.

  • Observation: At 24 and 48 hours, observe the daphnids under a stereomicroscope and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Critical Parameters and Troubleshooting:

  • Neonate Age: Use neonates less than 24 hours old to ensure uniform sensitivity.

  • Solvent Concentration: The concentration of the solvent in the test solutions should not exceed a level that affects the daphnids.

  • Water Quality: Monitor water quality parameters (pH, dissolved oxygen) at the beginning and end of the test.

Protocol for Chronic Bee Toxicity Study (Oral Exposure)

Principle of the Method: This protocol, adapted from OECD Guideline 245, evaluates the chronic toxicity of Tolfenpyrad to adult honey bees (Apis mellifera) through continuous oral exposure. This is essential for assessing the long-term risks to pollinators from residues in nectar and pollen.

Materials:

  • Young adult worker honey bees (caged)

  • Sucrose solution (50% w/v)

  • Tolfenpyrad stock solution

  • Cages for housing bees with feeders

  • Incubator with controlled temperature (34 ± 2°C) and humidity (65 ± 10%)

Step-by-Step Methodology:

  • Test Diets: Prepare a series of sucrose solutions containing different concentrations of Tolfenpyrad. Include a control (sucrose solution only) and a solvent control.

  • Bee Acclimation: Place groups of 10 bees in cages and allow them to acclimate for a few hours.

  • Exposure: Provide the bees with the respective test diets ad libitum for 10 days.

  • Observation: Record bee mortality daily.

  • Data Analysis: Calculate the 10-day LC₅₀ (lethal concentration for 50% of the bees) and the NOEC (No Observed Effect Concentration) based on mortality data.

Critical Parameters and Troubleshooting:

  • Bee Health: Use healthy, young adult bees from a known source.

  • Food Consumption: Monitor food consumption to ensure adequate exposure.

  • Environmental Conditions: Maintain stable temperature and humidity in the incubator.

Data Interpretation and Ecological Risk Assessment

The data generated from these protocols should be integrated into a comprehensive ecological risk assessment. This involves comparing the predicted environmental concentrations (PECs) of Tolfenpyrad and its metabolites with the determined ecotoxicological endpoints (e.g., LC₅₀, EC₅₀, NOEC). A risk is identified if the PEC exceeds the relevant endpoint. The persistence and bioaccumulation potential should also be considered in the overall risk characterization.

Conclusion

The long-term ecological effects of Tolfenpyrad and its metabolites are a significant concern due to the compound's persistence, bioaccumulation potential, and high toxicity to non-target organisms. The protocols outlined in this guide provide a robust framework for generating the necessary data to conduct a thorough environmental risk assessment. By understanding the environmental fate and ecotoxicological profile of Tolfenpyrad, researchers and regulators can make informed decisions to mitigate potential ecological risks associated with its use.

References

  • U.S. Environmental Protection Agency. (2011). Revised Ecological Risk Assessment for the Section 3 New Use Registration of Tolfenpyrad. Retrieved from [Link]

  • World Health Organization. (2013). Tolfenpyrad. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Tolfenpyrad | New Use Review. Retrieved from [Link]

  • Federal Register. (2014). Tolfenpyrad; Pesticide Tolerances. Retrieved from [Link]

  • Food Safety Commission of Japan. (2004). Evaluation Report Tolfenpyrad. Retrieved from [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (2005). Tolfenpyrad 319. Retrieved from [Link]

  • European Food Safety Authority. (2023). Environmental risk assessment of pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Residue, dissipation and dietary intake risk assessment of tolfenpyrad in four leafy green vegetables under greenhouse conditions. Retrieved from [Link]

  • Oregon State University Extension Service. (n.d.). How to Reduce Bee Poisoning from Pesticides. Retrieved from [Link]

  • Environmental Analysis Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of Tolfenpyrad-Benzoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis and pharmaceutical development, the effective and safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for working with a combination of Tolfenpyrad and benzoic acid. As Senior Application Scientists, our goal is to extend beyond mere product support, fostering a culture of safety and precision in your laboratory. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational workflows, and disposal protocols, ensuring both personal safety and experimental integrity.

Understanding the Core Components: A Hazard and Property Overview

A thorough understanding of the individual components is the foundation of a robust safety protocol. While a specific Safety Data Sheet (SDS) for a "Tolfenpyrad-benzoic acid" mixture is not commonly available, a conservative approach necessitates adherence to the more stringent safety requirements of the individual constituents.

Tolfenpyrad , a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain.[1] It is classified as toxic if swallowed and harmful if inhaled.[2][3] It can cause significant skin and eye irritation.[2][3] One of its metabolites, interestingly, is a benzoic acid derivative, highlighting a potential for interaction and the importance of careful handling.[4]

Benzoic acid , a common aromatic carboxylic acid, is categorized as harmful if swallowed and causes serious eye damage and skin irritation.[5][6] It is crucial to handle it in a well-ventilated area to avoid respiratory irritation.[5]

Given the properties of both substances, any mixture should be treated with a high degree of caution, assuming the potential for synergistic hazardous effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling Tolfenpyrad-benzoic acid, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with the rationale explained to reinforce the importance of each element.

PPE ComponentSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). Ensure no tears or punctures before use.To prevent skin contact with Tolfenpyrad, which can cause irritation, and benzoic acid, which is also a skin irritant.[2][6]
Eye Protection Chemical splash goggles AND a face shield.Benzoic acid can cause serious eye damage.[5][6] The combination of goggles and a face shield provides maximum protection against splashes and airborne particles during handling and mixing.
Body Covering A chemical-resistant lab coat worn over long-sleeved clothing and long pants.To protect the skin from accidental spills and splashes of either Tolfenpyrad or benzoic acid.[2][6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100).Tolfenpyrad is harmful if inhaled, and benzoic acid dust can cause respiratory irritation.[2][3][5] A respirator is essential, especially when handling powders or creating aerosols.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: From Preparation to Post-Handling

A systematic approach to handling Tolfenpyrad-benzoic acid minimizes risk and ensures procedural consistency. The following workflow is designed to guide researchers through the key stages of a typical laboratory operation.

Handling_Workflow Prep Preparation - Verify fume hood function - Assemble all materials - Don full PPE Weighing Weighing & Dispensing - Use a dedicated, clean spatula - Tare balance with weigh paper/boat - Dispense slowly to minimize dust Prep->Weighing Proceed with caution Mixing Mixing & Reaction - Add components slowly - Maintain constant, gentle agitation - Keep reaction vessel covered Weighing->Mixing Transfer carefully PostHandling Post-Handling - Securely seal all containers - Decontaminate work surfaces - Doff PPE correctly Mixing->PostHandling After reaction completion Disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines PostHandling->Disposal

Caption: A logical workflow for the safe handling of Tolfenpyrad-benzoic acid in a laboratory setting.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a calm and methodical response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert material to dike the spill and prevent it from spreading. For solid spills, gently cover with a plastic sheet to minimize dust.

  • Neutralize (if applicable and safe): For acidic spills like benzoic acid, a weak base (e.g., sodium bicarbonate) can be used for neutralization after the initial absorption. Always consult your institution's safety protocols before attempting neutralization.

  • Clean the Spill: Carefully collect the absorbed or solid material using a scoop or other appropriate tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Tolfenpyrad-benzoic acid and associated contaminated materials is a legal and ethical responsibility.

Step-by-Step Disposal Protocol:

  • Segregate Waste:

    • Solid Waste: Unused Tolfenpyrad-benzoic acid, contaminated weigh boats, and filter papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names ("Tolfenpyrad" and "benzoic acid"), and the approximate concentrations and accumulation start date.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this material down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible handling of chemical reagents like Tolfenpyrad-benzoic acid is a cornerstone of sound scientific practice. By internalizing the principles outlined in this guide—from understanding the inherent hazards to meticulously following operational and disposal protocols—researchers can create a safer laboratory environment and ensure the integrity of their work. This commitment to safety not only protects individuals but also upholds the rigorous standards of the scientific community.

References

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • ADAMA. (n.d.). SAFETY DATA SHEET Tolfenpyrad 15EC (Synonym - Hachi Hachi EC, Nichino Hachi Hachi EC, Omi-88). Retrieved from [Link]

  • Washington State University. (n.d.). SAFETY DATA SHEET Hachi-Hachi® EC. Retrieved from [Link]

  • US EPA. (2017, October 10). Pesticide Product Label, TOLFENPYRAD 15 EC INSECTICIDE. Retrieved from [Link]

  • JMPR. (2005). Tolfenpyrad 319. Retrieved from [Link]

  • World Health Organization. (n.d.). TOLFENPYRAD. Retrieved from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). Big Label. Retrieved from [Link]

  • Food Safety Commission of Japan. (2004, October 6). Evaluation Report TOLFENPYRAD. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.